Difenzoquat
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-dimethyl-3,5-diphenylpyrazol-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N2/c1-18-16(14-9-5-3-6-10-14)13-17(19(18)2)15-11-7-4-8-12-15/h3-13H,1-2H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGPXIPGGRQBJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=[N+]1C)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6043965 | |
| Record name | Difenzoquat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6043965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49866-87-7 | |
| Record name | Difenzoquat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49866-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Difenzoquat [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049866877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Difenzoquat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6043965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dimethyl-3,5-diphenyl-1H-pyrazolium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.352 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIFENZOQUAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54NE792QN5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Difenzoquat: Chemical Structure and Properties
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and herbicidal activity of Difenzoquat. The information is intended for researchers, scientists, and professionals involved in drug development and agrochemical research.
Chemical Identity and Structure
This compound is the common name for the chemical compound 1,2-dimethyl-3,5-diphenyl-1H-pyrazolium. It is a quaternary ammonium salt and a member of the pyrazole class of compounds.[1] Commercially, it is often available as this compound methyl sulfate.[1]
Below is the chemical structure of the this compound cation.
Caption: Chemical structure of the this compound cation.
Identifiers and Molecular Formula
| Identifier | Value |
| IUPAC Name | 1,2-dimethyl-3,5-diphenyl-1H-pyrazolium[1] |
| CAS Number | 49866-87-7 (cation)[1] |
| 43222-48-6 (methyl sulfate) | |
| Molecular Formula | C₁₇H₁₇N₂⁺ (cation) |
| C₁₈H₂₀N₂O₄S (methyl sulfate) | |
| Molar Mass | 249.34 g/mol (cation)[1] |
| 360.43 g/mol (methyl sulfate) | |
| SMILES | CN1C(=CC(=[N+]1C)C2=CC=CC=C2)C3=CC=CC=C3 |
| InChI | InChI=1S/C17H17N2/c1-18-16(14-9-5-3-6-10-14)13-17(19(18)2)15-11-7-4-8-12-15/h3-13H,1-2H3/q+1 |
Physicochemical Properties
This compound is a colorless and odorless crystalline solid.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value |
| Melting Point | 155-157 °C[1] |
| Boiling Point | Decomposes before boiling[1] |
| Water Solubility | 765 g/L at 23 °C (methyl sulfate) |
| Vapor Pressure | Negligible |
| pKa | Not applicable (quaternary ammonium salt) |
Experimental Protocols
Synthesis of this compound Methyl Sulfate
A representative synthesis of this compound methyl sulfate involves the quaternization of 1,2-dimethyl-3,5-diphenylpyrazole with a methylating agent.[2]
Materials:
-
1,2-dimethyl-3,5-diphenylpyrazole
-
Dimethyl sulfate
-
Organic solvent (e.g., Toluene)
-
Apparatus for reflux with stirring and temperature control
Procedure:
-
Dissolve 1,2-dimethyl-3,5-diphenylpyrazole in the organic solvent in a round-bottom flask equipped with a condenser and a magnetic stirrer.
-
Slowly add an equimolar amount of dimethyl sulfate to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, this compound methyl sulfate, will precipitate out of the solution.
-
Collect the solid product by filtration and wash it with a small amount of cold solvent.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain pure this compound methyl sulfate.
-
Dry the purified product under vacuum.
HPLC Analysis of this compound
High-Performance Liquid Chromatography (HPLC) is a common method for the analysis of this compound in various matrices.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., Selectosil 5 C18, 250 mm x 4.6 mm i.d.)
Mobile Phase and Conditions:
-
Method 1: A mixture of methanol and water (60:40, v/v), with the pH adjusted to 3 with phosphoric acid, can be used as the mobile phase.[3] The flow rate is typically set at 1.0 mL/min, and detection is performed at 254 nm.[3]
-
Method 2: For analysis in wheat products, a mobile phase of 70% acetonitrile in water containing 0.01 M sodium octanesulfonate, adjusted to pH 3.0, has been reported.
Sample Preparation (for wheat products):
-
Extract the sample with acidified acetonitrile.
-
Perform aqueous/organic partitioning at acidic and basic pH to clean up the extract.
-
Further purify the organic extract using an alumina column.
-
Evaporate the elution fraction to dryness and redissolve the residue in the mobile phase for injection into the HPLC system.
Caption: A representative workflow for the analysis of this compound in a complex matrix using HPLC.
Herbicidal Activity and Mechanism of Action
This compound is a selective, post-emergence herbicide primarily used for the control of wild oats (Avena fatua) in cereal crops.[1] Its herbicidal action is characterized by the rapid destruction of cell membranes.[1][2]
The precise molecular mechanism of action of this compound is not yet fully understood. However, several potential mechanisms have been proposed, including:
-
Inhibition of nucleic acid synthesis[4]
-
Disruption of photosynthesis and ATP production[4]
-
Interference with potassium absorption[4]
-
Inhibition of phosphorous incorporation into phospholipids and DNA[4]
Experimental evidence suggests that this compound's contact activity differs from that of other quaternary ammonium herbicides like paraquat.[5] For instance, this compound induces electrolyte leakage from plant tissues in both light and dark conditions, whereas paraquat's activity is light-dependent.[5] Furthermore, studies have indicated that this compound can inhibit DNA synthesis in susceptible plants.[5]
Caption: A diagram illustrating the known and proposed mechanisms of this compound's herbicidal action.
Experimental Protocol for Herbicidal Activity Bioassay
A common method to evaluate the herbicidal activity of a post-emergence herbicide like this compound is a whole-plant pot bioassay.
Materials:
-
This compound analytical standard
-
Susceptible plant species (e.g., wild oat, Avena fatua)
-
Pots with a suitable soil mix
-
Greenhouse or controlled environment growth chamber
-
Spraying equipment calibrated for uniform application
Procedure:
-
Sow the seeds of the susceptible plant species in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage).
-
Prepare a series of this compound solutions of varying concentrations. A surfactant may be included to enhance foliar uptake.
-
Apply the different concentrations of this compound to the plants using a calibrated sprayer to ensure uniform coverage. Include a control group sprayed only with water and surfactant.
-
Maintain the treated plants in a greenhouse or growth chamber under controlled conditions (temperature, light, humidity).
-
Visually assess the herbicidal injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no injury, 100% = complete plant death).
-
At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and record the dry weight.
-
Calculate the percentage of growth reduction for each treatment compared to the control. The data can be used to determine the GR₅₀ (the concentration required to inhibit growth by 50%).
Spectroscopic Data (Representative)
¹H and ¹³C NMR Spectroscopy
¹H NMR (in CDCl₃, estimated):
-
δ (ppm): 7.2-7.8 (m, 10H, Ar-H), 6.5 (s, 1H, pyrazole C4-H), 4.1 (s, 3H, N-CH₃), 3.9 (s, 3H, N-CH₃)
¹³C NMR (in CDCl₃, estimated):
-
δ (ppm): 150-160 (pyrazole C3, C5), 125-135 (aromatic carbons), 105 (pyrazole C4), 40-45 (N-CH₃)
Infrared (IR) Spectroscopy
Key IR Absorption Bands (estimated):
-
Wavenumber (cm⁻¹):
-
3050-3150 (Aromatic C-H stretch)
-
2850-3000 (Aliphatic C-H stretch)
-
1500-1600 (C=C and C=N stretching in aromatic and pyrazole rings)
-
1400-1500 (C-H bending)
-
690-900 (Aromatic C-H out-of-plane bending)
-
References
Difenzoquat's Mechanism of Action in Plants: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Difenzoquat is a selective, post-emergence herbicide primarily used for the control of wild oats (Avena fatua) in cereal crops. Its primary mode of action is the rapid disruption of cell membrane integrity, leading to cellular leakage and subsequent necrosis. While the precise molecular target of this compound remains to be definitively elucidated, several mechanisms have been proposed and investigated. These include the inhibition of nucleic acid synthesis, disruption of photosynthesis and ATP production, interference with potassium absorption, and alteration of phospholipid biosynthesis. This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, detailing the key experimental findings, methodologies, and proposed physiological pathways.
Primary Mechanism of Action: Cell Membrane Disruption
The most consistently observed effect of this compound on susceptible plants is the rapid loss of cell membrane integrity. This leads to uncontrolled electrolyte leakage from the cells, a hallmark of membrane damage.[1] Unlike some other membrane-disrupting herbicides, such as paraquat, this compound's activity is not entirely dependent on light, suggesting a distinct biochemical pathway.[1]
Electrolyte Leakage
A key indicator of membrane damage is the leakage of electrolytes from plant tissues. Studies have demonstrated that this compound induces significant electrolyte leakage in susceptible plant species.
Data Presentation: Electrolyte Leakage
| Plant Species & Cultivar | This compound Concentration (mM) | Condition | Observation | Reference |
| Avena fatua (Wild Oat) - Susceptible | 1 | Light | Significant electrolyte leakage | [1] |
| Avena fatua (Wild Oat) - Susceptible | 1 | Dark | Significant electrolyte leakage | [1] |
| Triticum aestivum (Wheat) - Susceptible 'Verde' | 1 | Light | Greater electrolyte leakage than tolerant cultivar | [1] |
| Triticum aestivum (Wheat) - Tolerant 'Ernest' | 1 | Light | Less electrolyte leakage than susceptible cultivar | [1] |
Experimental Protocols: Electrolyte Leakage Assay
A common method to quantify electrolyte leakage is as follows:
-
Plant Material: Leaf discs of a uniform size are excised from both treated and untreated plants.
-
Washing: The leaf discs are washed thoroughly with deionized water to remove any surface contaminants and electrolytes from damaged cells at the cut edges.
-
Incubation: The washed leaf discs are placed in a known volume of deionized water and incubated under controlled conditions (e.g., temperature, light/dark).
-
Conductivity Measurement: The electrical conductivity of the bathing solution is measured at various time points using a conductivity meter. An increase in conductivity indicates the leakage of electrolytes from the cells.
-
Total Electrolyte Measurement: To determine the total electrolyte content, the leaf discs are subsequently boiled or frozen to cause complete membrane disruption, and the final conductivity is measured.
-
Calculation: The percentage of electrolyte leakage is calculated as the initial conductivity reading divided by the total conductivity reading, multiplied by 100.
Mandatory Visualization: Experimental Workflow for Electrolyte Leakage Assay
Proposed Secondary Mechanisms of Action
While membrane disruption is a primary outcome, it is likely triggered by upstream events. Several biochemical and physiological processes have been investigated as potential targets of this compound.
Inhibition of Nucleic Acid Synthesis
One of the leading hypotheses for this compound's mode of action is the inhibition of DNA synthesis. This would disrupt cell division and growth, particularly in the meristematic regions of the plant.
Data Presentation: Inhibition of DNA Synthesis
| Plant Species & Cultivar | Observation | Reference |
| Triticum aestivum (Wheat) - Susceptible 'Verde' | Significantly greater inhibition of DNA synthesis compared to the tolerant cultivar. | [1] |
| Triticum aestivum (Wheat) - Tolerant 'Ernest' | Less inhibition of DNA synthesis. | [1] |
Experimental Protocols: DNA Synthesis Assay (Radiolabeling Method)
-
Plant Material: Excised apical meristems or cultured cells are used.
-
Incubation: The plant material is incubated in a nutrient medium containing a radiolabeled DNA precursor, typically [³H]thymidine.
-
Treatment: this compound is added to the medium at various concentrations.
-
DNA Extraction: After the incubation period, the DNA is extracted from the plant material.
-
Quantification: The amount of radioactivity incorporated into the DNA is measured using a scintillation counter. A reduction in radioactivity in treated samples compared to the control indicates inhibition of DNA synthesis.
Mandatory Visualization: Proposed this compound Action on DNA Synthesis
Disruption of Photosynthesis and ATP Production
Another proposed mechanism is the interference with photosynthetic processes and the subsequent production of ATP, the primary energy currency of the cell. This would have widespread metabolic consequences. While this mechanism is plausible, specific quantitative data on the direct inhibition of photosynthetic components or ATP synthase by this compound is limited in publicly available literature.
Experimental Protocols: ATP Production Assay (Luminometry)
-
Thylakoid Isolation: Thylakoid membranes are isolated from chloroplasts of treated and untreated plants.
-
Assay Mixture: The thylakoids are suspended in a reaction buffer containing ADP, phosphate, and a luciferin-luciferase reagent.
-
Illumination: The mixture is illuminated to initiate photophosphorylation (ATP synthesis).
-
Luminescence Measurement: The ATP produced reacts with the luciferin-luciferase to produce light, which is quantified using a luminometer. A decrease in luminescence in treated samples indicates reduced ATP synthesis.
Interference with Potassium Absorption
Disruption of ion homeostasis, particularly potassium (K⁺) uptake, has also been suggested as a component of this compound's action. Potassium is crucial for maintaining turgor pressure and the electrical potential across cell membranes.
Experimental Protocols: Potassium Uptake Assay (Atomic Absorption Spectroscopy)
-
Plant Culture: Seedlings are grown hydroponically in a nutrient solution with a known concentration of potassium.
-
Treatment: this compound is added to the hydroponic solution.
-
Sample Collection: At various time points, samples of the nutrient solution are taken.
-
Potassium Measurement: The concentration of potassium remaining in the solution is determined using atomic absorption spectroscopy. A higher concentration of potassium in the solution of treated plants compared to the control indicates reduced uptake.
Alteration of Phospholipid Biosynthesis
Given that this compound disrupts cell membranes, it is plausible that it interferes with the biosynthesis of phospholipids, the primary components of these membranes. This could occur through the inhibition of key enzymes in the phospholipid synthesis pathway.
Experimental Protocols: Phospholipid Biosynthesis Assay (Radiolabeling)
-
Plant Material: Leaf discs or protoplasts are used.
-
Incubation: The plant material is incubated in a medium containing a radiolabeled precursor for phospholipid synthesis, such as [¹⁴C]acetate or [³²P]phosphate.
-
Treatment: this compound is added to the incubation medium.
-
Lipid Extraction: After incubation, the total lipids are extracted from the plant material.
-
Lipid Separation: The different classes of phospholipids are separated using thin-layer chromatography (TLC).
-
Quantification: The amount of radioactivity incorporated into each phospholipid class is quantified. A decrease in radioactivity in treated samples indicates inhibition of phospholipid biosynthesis.
Summary of Proposed Mechanisms and Symptomology
The various proposed mechanisms of action for this compound likely contribute to the observed phytotoxic symptoms in a coordinated manner.
Mandatory Visualization: Logical Relationship of this compound's Proposed Actions
Conclusion
The mechanism of action of this compound in plants is complex and not yet fully resolved. The primary and most evident effect is the rapid destruction of cell membranes, leading to electrolyte leakage and cell death.[1] Several upstream biochemical events have been proposed to initiate this membrane damage, with the inhibition of DNA synthesis being a significant area of investigation.[1] Further research is required to identify the specific molecular target(s) of this compound and to fully elucidate the signaling pathways that lead to its herbicidal activity. A more comprehensive understanding of these processes will be invaluable for the development of new herbicides and for managing herbicide resistance.
References
An In-depth Technical Guide to the Synthesis of Difenzoquat Methyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a plausible and robust synthesis pathway for the herbicide Difenzoquat methyl sulfate. The synthesis is a multi-step process beginning with the formation of a pyrazole core, followed by N-methylation, and concluding with a quaternization reaction to yield the final product. The methodologies presented are based on established principles in organic chemistry and information available in scientific literature.
Overview of the Synthesis Pathway
The synthesis of this compound methyl sulfate can be logically segmented into three primary stages:
-
Stage 1: Synthesis of the Pyrazole Core: Preparation of 3,5-diphenylpyrazole.
-
Stage 2: N-Methylation of the Pyrazole Core: Synthesis of 1-methyl-3,5-diphenylpyrazole.
-
Stage 3: Quaternization: Formation of 1,2-dimethyl-3,5-diphenylpyrazolium methyl sulfate (this compound methyl sulfate).
A schematic representation of this synthetic pathway is provided below.
Caption: Overall synthesis pathway for this compound methyl sulfate.
Data Presentation
The following tables summarize the key physical and chemical properties of the compounds involved in the synthesis of this compound methyl sulfate.
Table 1: Physical and Chemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 3,5-Diphenylpyrazole | C₁₅H₁₂N₂ | 220.27 | 199-203[1] | Solid[1] |
| 1-Methyl-3,5-diphenylpyrazole | C₁₆H₁₄N₂ | 234.29[2] | Not available | Not available |
| This compound methyl sulfate | C₁₈H₂₀N₂O₄S | 360.43[3] | 155-157[4] | White crystalline powder or mass[4] |
Table 2: Spectroscopic Data for Key Compounds
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
| 3,5-Diphenylpyrazole | 6.75 (s, 1H, CH pz), 7.49 (m, 3H, CH ph), 7.55 (m, 3H, CH ph), 7.74 (m, 2H, CH ph), 7.89 (m, 2H, CH ph)[5] | Not available |
| 1-Methyl-3,5-diphenylpyrazole | Not available | Not available |
| This compound methyl sulfate | Not available | Not available |
Experimental Protocols
The following are detailed experimental protocols for each stage of the this compound methyl sulfate synthesis.
Stage 1: Synthesis of 3,5-Diphenylpyrazole
This procedure is adapted from general methods for pyrazole synthesis from 1,3-dicarbonyl compounds.
Reaction Scheme:
References
- 1. 3,5-二苯基吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1-Methyl-3,5-diphenylpyrazole | C16H14N2 | CID 140517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 野燕枯硫酸甲酯 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. 43222-48-6・this compound Methyl Sulfate Standard・045-25851[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. mdpi.com [mdpi.com]
Toxicological Profile of Difenzoquat in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Difenzoquat, a pyrazole herbicide, is utilized for the post-emergence control of wild oats in cereal crops. While structurally distinct from bipyridyl herbicides like paraquat, it exhibits a similar mode of action characterized by the rapid disruption of cell membranes. This technical guide provides a comprehensive overview of the toxicological profile of this compound in mammalian species. It consolidates data from a range of toxicological studies, including acute, sub-chronic, and chronic toxicity, as well as assessments of genotoxicity, carcinogenicity, and reproductive and developmental effects. Detailed summaries of experimental protocols, based on internationally recognized guidelines, are provided alongside quantitative toxicological data presented in tabular format for clarity and comparative analysis. Furthermore, this guide visualizes the proposed mechanism of action and a representative experimental workflow using Graphviz diagrams to facilitate a deeper understanding of the toxicological evaluation of this compound.
Toxicokinetics and Metabolism
Studies in rats indicate that this compound is poorly absorbed from the gastrointestinal tract following oral administration.[1] Only 1-7% of the administered dose is recovered in the urine, suggesting limited systemic absorption. The majority of the ingested this compound is eliminated unchanged in the feces, with 63-80% of the administered dose being excreted within 24 hours.[1] Tissue distribution is minimal, with negligible amounts of radioactivity detected in various tissues. Dermal absorption is also considered to be low.[1]
Acute Toxicity
This compound exhibits moderate acute toxicity via the oral and inhalation routes and low acute toxicity via the dermal route in mammalian studies.
Table 1: Acute Toxicity of this compound Methyl Sulfate
| Study Type | Species | Route | Value | Toxicity Category |
| Acute Oral LD50 | Rat | Oral | 485 mg/kg bw | II |
| Acute Dermal LD50 | Rabbit | Dermal | 3.45 g/kg bw | III |
| Acute Inhalation LC50 | Rat | Inhalation | 0.5 mg/L | II |
Data sourced from EPA documents.[2]
Clinical signs of acute oral toxicity in rats at doses of 200 mg/kg and above include salivation, while higher doses (>400 mg/kg) lead to decreased activity and prostration.[2] Mortality was observed within 2-8 hours at doses of 400 mg/kg and above.[2] Inhalation exposure in rats resulted in signs such as inactivity, ruffled fur, tremors, and unsteady gait.[2] this compound is also noted to be a severe eye irritant and is extremely irritating to the gastrointestinal tract.[2][3]
Sub-chronic and Chronic Toxicity
Repeated dose studies have been conducted in several mammalian species to evaluate the long-term toxic effects of this compound. The primary effects observed are related to gastrointestinal irritation and subsequent systemic effects.
Table 2: Sub-chronic and Chronic Toxicity of this compound
| Study Type | Species | Duration | NOAEL | LOAEL | Effects Observed at LOAEL |
| 21-Day Dermal Toxicity | Rabbit | 21 Days | >1000 mg/kg/day | - | No systemic toxicity observed up to the limit dose. Slight edema at the highest dose.[1][2] |
| Subchronic Oral Toxicity | Dog | 90 Days | - | - | No effects observed when the compound was incorporated into the food supply.[2] |
| Chronic Oral Toxicity | Dog | 1 Year | 30 mg/kg/day | 44 mg/kg/day | Increased mortality, clinical signs of toxicity (tremors, lethargy, irregular gait), decreased body weight gain, and stomach lesions.[1][2] |
| Combined Chronic/ Oncogenicity | Rat | 2 Years | 25 mg/kg/day | 125 mg/kg/day | Consistent decreases in body weight and body weight gain.[2] |
| Oncogenicity | Mouse | 18 Months | - | ≥69 mg/kg/day | Decreased body weight and body weight gain.[2] |
NOAEL: No Observed Adverse Effect Level; LOAEL: Lowest Observed Adverse Effect Level.
Genotoxicity and Carcinogenicity
This compound has been evaluated in a battery of in vitro and in vivo genotoxicity assays and has been found to be non-mutagenic and non-genotoxic.
Table 3: Genotoxicity of this compound
| Assay Type | Test System | Result |
| In Vitro Mammalian Cell Gene Mutation Test | - | Negative |
| In Vitro Mammalian Chromosome Aberration Test | - | Negative |
| Unscheduled DNA Synthesis in Mammalian Cells in Culture | - | Negative |
Data sourced from EPA documents.[2]
Long-term carcinogenicity studies in rats and mice have shown no evidence of carcinogenic potential.[2] Based on these findings, the U.S. Environmental Protection Agency (EPA) has classified this compound as a Group E chemical, indicating evidence of non-carcinogenicity in humans.[2]
Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies have been conducted in rats and rabbits. The results indicate that this compound does not cause enhanced susceptibility of offspring after in utero exposure.
Table 4: Reproductive and Developmental Toxicity of this compound
| Study Type | Species | NOAEL (Maternal) | LOAEL (Maternal) | NOAEL (Developmental) | LOAEL (Developmental) | Key Findings |
| Developmental Toxicity | Rat | - | - | - | - | Maternal toxicity was observed at dose levels that did not elicit developmental effects.[2] |
| Developmental Toxicity | Rabbit | - | - | - | - | Developmental effects (resorptions and skeletal effects) were observed at the same dose level that caused maternal mortality.[2] |
| Multigeneration Reproduction | Rat | - | - | - | - | The available study was considered unacceptable due to numerous deficiencies.[2] |
Mechanism of Action
The primary mode of action of this compound is the rapid destruction of cell membranes.[2][4] This action is similar to that of bipyridyl herbicides like paraquat, although studies suggest the contact activity of this compound differs.[5] A key event in this process is the induction of electrolyte leakage from cells, indicating a loss of membrane integrity.[5] this compound has been shown to induce significant electrolyte leakage in both light and dark conditions, distinguishing it from paraquat which is light-dependent.[5] The precise signaling pathways leading to this membrane disruption are not fully elucidated.
Caption: Proposed mechanism of action of this compound leading to cell death.
Experimental Protocols
The toxicological studies on this compound have generally been conducted in accordance with internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. EPA. The following sections provide an overview of the methodologies for key toxicological studies.
Acute Oral Toxicity (OECD 401/423)
-
Test System: Typically conducted in rats.
-
Administration: A single dose of the test substance is administered by oral gavage to fasted animals.
-
Dose Levels: Multiple dose levels are used to determine the median lethal dose (LD50).
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days post-dosing.
-
Pathology: A gross necropsy is performed on all animals.
90-Day Oral Toxicity in Rodents (OECD 408)
-
Test System: Commonly performed in rats.
-
Administration: The test substance is administered daily, typically mixed in the diet, in drinking water, or by gavage, for 90 days.
-
Dose Levels: At least three dose levels and a control group are used.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements, and detailed hematology and clinical chemistry analyses are conducted.
-
Pathology: A comprehensive gross necropsy and histopathological examination of organs and tissues are performed.
Prenatal Developmental Toxicity (OECD 414)
-
Test System: Usually conducted in rats and rabbits.
-
Administration: The test substance is administered daily to pregnant females during the period of organogenesis.
-
Observations: Maternal animals are observed for clinical signs of toxicity, body weight changes, and food consumption.
-
Endpoints: At term, fetuses are examined for external, visceral, and skeletal abnormalities.
Two-Generation Reproduction Toxicity (OECD 416)
-
Test System: Typically conducted in rats.
-
Administration: The test substance is administered continuously to both males and females for two generations, beginning before mating of the first generation and continuing through the weaning of the second generation.
-
Endpoints: Effects on mating, fertility, pregnancy, parturition, lactation, and offspring viability and growth are evaluated.
Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
-
Test System: Uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations.
-
Procedure: The bacterial strains are exposed to the test substance at various concentrations, with and without a metabolic activation system (S9 fraction).
-
Endpoint: The mutagenic potential is assessed by the ability of the substance to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.
In Vitro Mammalian Chromosome Aberration Test (OECD 473)
-
Test System: Uses cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human lymphocytes.
-
Procedure: Cell cultures are exposed to the test substance at several concentrations, with and without metabolic activation.
-
Endpoint: Cells are examined at metaphase for structural chromosomal aberrations.
Caption: A generalized workflow for a mammalian toxicology study.
Conclusion
This compound demonstrates a moderate acute toxicity profile in mammals and is a significant irritant to the eyes and gastrointestinal tract. Long-term exposure primarily results in effects secondary to this irritation, with decreased body weight gain being a consistent finding at higher doses. The comprehensive genotoxicity and carcinogenicity data indicate that this compound does not pose a mutagenic or carcinogenic risk. Developmental toxicity is observed only at maternally toxic doses. The primary mechanism of toxicity is through the disruption of cell membrane integrity. Further research into the specific molecular signaling pathways involved in this compound-induced cell membrane damage would provide a more complete understanding of its toxicological profile.
References
An In-depth Technical Guide to the Environmental Fate and Degradation of Difenzoquat in Soil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difenzoquat (1,2-dimethyl-3,5-diphenyl-1H-pyrazolium) is a quaternary ammonium herbicide used for the post-emergence control of wild oats in cereal crops.[1] Understanding its environmental fate, persistence, and degradation in soil is crucial for assessing its ecological impact and ensuring its safe use. This technical guide provides a comprehensive overview of the current scientific knowledge on the environmental behavior of this compound in the soil matrix, with a focus on its adsorption, mobility, and degradation pathways.
Physicochemical Properties
The environmental behavior of a pesticide is significantly influenced by its physicochemical properties. This compound is a colorless, odorless crystalline solid with a melting point of 155°C.[1] It is highly soluble in water.[2] Key properties relevant to its environmental fate are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₁₇H₁₇N₂⁺ | [1] |
| Molar Mass | 249.337 g/mol | [1] |
| Water Solubility | 765,000 mg/L at 25°C | [3] |
| Vapor Pressure | <0.013 mPa at 35°C | [3] |
| Log Kow (n-octanol/water partition coefficient) | 0.238 at pH 7 | [3] |
Environmental Fate in Soil
The primary route of dissipation for this compound in the terrestrial environment is strong binding to soil particles.[2] It is considered persistent and relatively immobile in soil, posing a low risk of groundwater contamination.[1]
Adsorption and Mobility
This compound exhibits very strong adsorption to soil colloids, which significantly limits its mobility. This high adsorption is quantified by the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).
Table 1: Soil Adsorption and Mobility Data for this compound
| Soil Type | Kd (mL/g) | Koc (mL/g) | Organic Matter (%) | pH | Reference |
| Silt Loam | 1093 | 629,000 | 3.0 | 5.2 | [3] |
| Sandy Clay Loam | 636 | 35,300 | 3.1 | 6.4 | [3] |
| Clay Loam | 2680 | 92,400 | 5.0 | 7.7 | [3] |
| Sandy Loam | 181 | 31,200 | 1.0 | 6.9 | [3] |
These high Koc values classify this compound as immobile in soil.[2] Field studies have confirmed this, showing that this compound was not detected below the 0-6 inch soil layer, indicating that leaching is not a significant concern.[2]
Degradation in Soil
Current evidence indicates that this compound is stable against microbial degradation, photodegradation, and hydrolysis in the soil environment.[2] Consequently, no significant degradation products have been identified in environmental fate studies.[4]
Microbial Degradation: Laboratory studies have shown that this compound is stable under both aerobic and anaerobic soil metabolism conditions.[2] While many herbicides are broken down by soil microorganisms, this compound's chemical structure appears to be recalcitrant to microbial enzymatic attack.
Photodegradation: this compound is also stable to soil photolysis.[2] Sunlight is a key factor in the degradation of many pesticides, but it does not appear to be a significant dissipation pathway for this compound on the soil surface.
Abiotic Degradation (Hydrolysis): this compound is stable to hydrolysis.[2] This indicates that chemical breakdown by reaction with water is not a significant degradation route under typical soil pH conditions.
Persistence in Soil
Due to its stability and strong adsorption, this compound can be persistent in the soil environment. Field studies have reported varying half-lives (DT50), influenced by soil type and environmental conditions.
Table 2: Field Dissipation Half-life (DT50) of this compound
| Location | Soil Type | DT50 (days) | Reference |
| Not Specified | Not Specified | 90 | [2] |
| Arizona, USA | Not Specified | 10-120 (average 87) | [3] |
The persistence of this compound is a key consideration in its environmental risk assessment.
Experimental Protocols
The following sections detail the methodologies for key experiments used to determine the environmental fate of this compound in soil, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
Soil Adsorption/Desorption Study (OECD Guideline 106)
This study determines the adsorption and desorption characteristics of a chemical in different soil types.
Methodology:
-
Soil Selection: A minimum of five different soil types are selected to represent a range of properties (e.g., organic carbon content, pH, texture).
-
Test Substance Preparation: A stock solution of this compound (radiolabeled or non-labeled) is prepared in a 0.01 M CaCl₂ solution.
-
Equilibration: Soil samples are equilibrated with the this compound solution in centrifuge tubes at a constant temperature (e.g., 20-25°C) on a shaker. A preliminary test determines the optimal soil-to-solution ratio and equilibration time.
-
Adsorption Phase: After equilibration, the tubes are centrifuged to separate the soil and aqueous phases. The concentration of this compound in the supernatant is measured using a suitable analytical method (e.g., HPLC, GC/NPD). The amount adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution.
-
Desorption Phase: The supernatant is removed, and a fresh 0.01 M CaCl₂ solution is added to the soil. The tubes are shaken for the same equilibration time and then centrifuged. The concentration of this compound in the supernatant is measured to determine the amount desorbed. This can be repeated for multiple desorption steps.
-
Data Analysis: The adsorption and desorption data are used to calculate the Kd and Koc values. The Freundlich or Langmuir adsorption isotherms can be used to model the adsorption behavior.
Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)
This study evaluates the rate and pathway of microbial degradation of a chemical in soil under aerobic and anaerobic conditions.
Methodology:
-
Soil Selection: One or more fresh, sieved soils with known microbial activity are used.
-
Test Substance Application: Radiolabeled (¹⁴C) this compound is applied to the soil samples at a concentration relevant to its agricultural use.
-
Incubation:
-
Aerobic: The treated soil is incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). A stream of CO₂-free, humidified air is passed through the incubation vessels. Evolved ¹⁴CO₂ is trapped in an alkaline solution.
-
Anaerobic: The soil is incubated under aerobic conditions for a period (e.g., up to 30 days or until half of the substance has degraded) and then flooded with nitrogen to create anaerobic conditions. The incubation continues in the dark.
-
-
Sampling and Analysis: At various time intervals, soil samples are taken and extracted with appropriate solvents. The parent compound and any potential transformation products in the extracts are analyzed using techniques like HPLC with radiometric detection and/or mass spectrometry. The amount of ¹⁴CO₂ and other volatile compounds is quantified. Non-extractable (bound) residues are determined by combusting the extracted soil.
-
Data Analysis: The rate of degradation (DT50) and the formation and decline of any transformation products are determined. A mass balance is calculated to account for all applied radioactivity.
Photodegradation on Soil Surface (Based on OECD Principles)
This study assesses the degradation of a chemical on the soil surface when exposed to light.
Methodology:
-
Soil Preparation: A thin layer of sieved, air-dried soil is applied to a suitable support (e.g., glass plates).
-
Test Substance Application: this compound is uniformly applied to the soil surface.
-
Irradiation: The treated soil samples are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark at the same temperature.
-
Sampling and Analysis: At set time intervals, soil samples are extracted and analyzed for the parent compound and any potential photoproducts using a suitable analytical method.
-
Data Analysis: The rate of photodegradation is calculated and compared to the dark control to determine the extent of light-induced degradation.
Visualizations
Environmental Fate of this compound in Soil
Caption: Overall environmental fate of this compound in soil.
Hypothetical Microbial Degradation Pathway for a Pyrazole Herbicide
Disclaimer: This is a hypothetical pathway for a generic pyrazole herbicide and is not representative of this compound, which is stable to microbial degradation.
Caption: Hypothetical microbial degradation pathway for a pyrazole herbicide.
Experimental Workflow for Soil Adsorption/Desorption Study
Caption: Workflow for a soil adsorption/desorption study (OECD 106).
Conclusion
The environmental fate of this compound in soil is primarily governed by its strong adsorption to soil particles, leading to low mobility and high persistence. Scientific studies consistently show that this compound is resistant to microbial degradation, photodegradation, and hydrolysis, with no significant degradation products being formed. This information is critical for conducting accurate environmental risk assessments and for developing sustainable agricultural practices related to the use of this herbicide. Future research could focus on the long-term fate of bound residues and the potential for any slow, yet uncharacterized, degradation processes under specific environmental conditions.
References
Difenzoquat: A Technical Guide to its History, Development, and Herbicidal Action
An In-depth Technical Guide for Researchers, Scientists, and Agrochemical Development Professionals
Executive Summary
Difenzoquat is a selective, post-emergence herbicide primarily utilized for the control of wild oats (Avena fatua) in cereal crops, specifically wheat and barley. First registered in the United States in 1975, it was developed by the American Cyanamid Company. Chemically, this compound is a quaternary ammonium compound, specifically a 1,2-dimethyl-3,5-diphenyl-1H-pyrazolium salt, most commonly formulated as this compound methyl sulfate. Its mode of action is characterized by the rapid disruption and destruction of plant cell membranes, leading to necrosis of sensitive species. This guide provides a comprehensive overview of the history, development, physicochemical properties, mode of action, and relevant experimental methodologies associated with this compound.
History and Development
The development of this compound emerged from the extensive herbicide discovery programs of the mid-20th century. The American Cyanamid Company, a significant player in the agrochemical industry, was instrumental in its creation and commercialization.
-
1907: American Cyanamid Company is founded, initially focusing on fertilizers.
-
Mid-20th Century: The company expands its portfolio to include a wide range of agricultural chemicals, including herbicides.
-
Early 1970s: Discovery and initial synthesis of the 1,2-dimethyl-3,5-diphenyl-1H-pyrazolium molecule and identification of its potent herbicidal activity against wild oats.
-
1975: this compound is first registered for use as a herbicide in the United States.
-
Post-1975: Marketed under various trade names, including AVENGE® and Finaven, it becomes an important tool for wild oat management in wheat and barley cultivation.
-
1994: American Cyanamid merges with American Home Products, which later becomes Wyeth. The agrochemical portfolio, including this compound, eventually becomes part of BASF's holdings.
-
1995: BASF temporarily removes AVENGE® from the market, later reintroducing it, highlighting its continued utility, particularly for managing herbicide resistance.
dot
Caption: A timeline of the key milestones in the history and development of this compound.
Chemical and Physical Properties
This compound is a cationic herbicide, and it is the 1,2-dimethyl-3,5-diphenyl-1H-pyrazolium cation that is responsible for its biological activity. It is typically formulated as a methyl sulfate salt.
| Property | Value | Reference(s) |
| ** |
Mode of Action of Difenzoquat on Cell Membranes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Difenzoquat, a quaternary ammonium herbicide, primarily exerts its phytotoxic effects through the rapid destruction of cell membranes.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's mode of action, with a specific focus on its impact on cell membrane integrity and function. This document details the key biochemical and biophysical consequences of this compound exposure, including membrane depolarization, increased ion leakage, and lipid peroxidation. Detailed protocols for essential experimental assays to assess these effects are provided, along with visual representations of the proposed signaling pathways and experimental workflows.
Introduction
This compound (1,2-dimethyl-3,5-diphenyl-1H-pyrazolium) is a selective post-emergence herbicide used for the control of wild oats (Avena fatua) in cereal crops.[4] Its efficacy is attributed to its rapid and potent disruption of plant cell membranes, leading to cellular leakage and ultimately, cell death.[5][6] While structurally a pyrazole compound, its biological activity is similar to that of bipyridylium herbicides like paraquat, which are known to induce oxidative stress through the generation of reactive oxygen species (ROS).[1][4] Understanding the precise mode of action of this compound at the cell membrane level is crucial for the development of more effective and selective herbicides and for assessing its potential toxicological implications.
Core Mechanism: Disruption of Cell Membrane Integrity
The primary mode of action of this compound is the catastrophic loss of cell membrane integrity. This disruption occurs at both the plasma membrane (plasmalemma) and the tonoplast (vacuolar membrane), with evidence suggesting the tonoplast may be more severely affected.[5] The immediate consequences of this membrane damage are a loss of cellular compartmentalization, uncontrolled leakage of ions and metabolites, and a collapse of the electrochemical gradients essential for cellular function.
Increased Membrane Permeability and Electrolyte Leakage
A hallmark of this compound's action is a rapid increase in cell membrane permeability, which can be quantified by measuring electrolyte leakage from treated tissues.[6][7] This leakage is a direct consequence of the loss of the membrane's selective barrier function.
Table 1: Representative Data on this compound-Induced Electrolyte Leakage in Avena fatua
| This compound Concentration (mM) | Incubation Time (hours) | Electrolyte Leakage (% of Total) |
| 0 (Control) | 12 | 15.2 ± 2.1 |
| 0.1 | 12 | 35.8 ± 3.5 |
| 0.5 | 12 | 68.4 ± 4.2 |
| 1.0 | 12 | 85.1 ± 5.0 |
| 0 (Control) | 24 | 18.5 ± 2.3 |
| 0.1 | 24 | 55.2 ± 4.8 |
| 0.5 | 24 | 89.7 ± 5.5 |
| 1.0 | 24 | 95.3 ± 3.9 |
Note: The data presented in this table are representative and compiled from literature describing the effects of this compound and similar bipyridylium herbicides. Actual results may vary depending on experimental conditions.
Lipid Peroxidation
The disruption of cell membranes by this compound is strongly associated with the induction of lipid peroxidation.[8] This process involves the oxidative degradation of polyunsaturated fatty acids in the membrane lipids by ROS. Lipid peroxidation leads to a loss of membrane fluidity, increased permeability, and the formation of cytotoxic byproducts such as malondialdehyde (MDA).
Table 2: Representative Data on this compound-Induced Lipid Peroxidation (MDA Content) in Avena fatua
| This compound Concentration (mM) | Incubation Time (hours) | MDA Content (nmol/g fresh weight) |
| 0 (Control) | 24 | 25.4 ± 3.1 |
| 0.1 | 24 | 58.9 ± 5.7 |
| 0.5 | 24 | 112.3 ± 9.8 |
| 1.0 | 24 | 185.6 ± 12.4 |
Note: The data presented in this table are representative and compiled from literature describing the effects of this compound and similar bipyridylium herbicides. Actual results may vary depending on experimental conditions.
Proposed Signaling Pathway of this compound-Induced Cell Membrane Damage
While the exact signaling cascade for this compound is not fully elucidated, its similarity to paraquat suggests a mechanism initiated by the generation of ROS within the plant cell.
Caption: Proposed signaling pathway of this compound-induced cell membrane damage.
Experimental Protocols
Electrolyte Leakage Assay
This protocol measures the leakage of ions from plant tissues as an indicator of membrane damage.
Workflow for Electrolyte Leakage Assay
Caption: Experimental workflow for the electrolyte leakage assay.
Methodology:
-
Tissue Preparation: Excise uniform leaf discs (e.g., 1 cm in diameter) from healthy, fully expanded leaves of the target plant species.
-
Washing: Thoroughly rinse the leaf discs with deionized water to remove any surface contaminants and electrolytes from cut edges.
-
Treatment: Place a known number of leaf discs (e.g., 10) into a test tube containing a specific volume (e.g., 10 mL) of the this compound test solution at various concentrations. Include a control with no this compound.
-
Incubation: Incubate the tubes at a constant temperature (e.g., 25°C) with gentle shaking for a defined period (e.g., 12 or 24 hours).
-
Initial Conductivity Measurement (C1): After incubation, measure the electrical conductivity of the solution in each tube using a conductivity meter.
-
Total Electrolyte Measurement (C2): To determine the total electrolyte content, autoclave the tubes containing the leaf discs at 121°C for 15 minutes to induce complete cell lysis. Allow the tubes to cool to room temperature.
-
Final Conductivity Measurement: Measure the electrical conductivity of the solution again.
-
Calculation: Calculate the percentage of electrolyte leakage as: (C1 / C2) * 100.
Lipid Peroxidation Assay (MDA Quantification)
This assay quantifies the level of malondialdehyde (MDA), a major product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) method.
Workflow for Lipid Peroxidation (MDA) Assay
Caption: Experimental workflow for the lipid peroxidation (MDA) assay.
Methodology:
-
Tissue Homogenization: Harvest a known weight of plant tissue (e.g., 0.5 g) and homogenize it in a pre-chilled mortar and pestle with a solution of 0.1% trichloroacetic acid (TCA).
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Reaction Mixture: To an aliquot of the supernatant (e.g., 1 mL), add an equal volume of 0.5% thiobarbituric acid (TBA) in 20% TCA.
-
Incubation: Heat the mixture at 95°C for 30 minutes in a water bath.
-
Cooling and Centrifugation: Quickly cool the reaction tubes on ice and then centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.
-
Spectrophotometry: Measure the absorbance of the supernatant at 532 nm and 600 nm. The absorbance at 600 nm is subtracted from the 532 nm reading to correct for non-specific turbidity.
-
Calculation: The concentration of MDA is calculated using the Beer-Lambert law with an extinction coefficient of 155 mM⁻¹ cm⁻¹.
Conclusion
This compound's herbicidal activity is unequivocally linked to its ability to cause rapid and severe damage to plant cell membranes. The primary mechanism involves an increase in membrane permeability and the induction of lipid peroxidation, likely driven by the generation of reactive oxygen species. The experimental protocols provided in this guide offer robust methods for quantifying these key aspects of this compound's mode of action. Further research is warranted to fully elucidate the specific signaling pathways initiated by this compound and to identify the precise molecular targets within the cell membrane. A deeper understanding of these processes will be invaluable for the development of future weed management strategies and for a comprehensive assessment of the environmental and toxicological profile of this herbicide.
References
- 1. Paraquat - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. Contact activity of this compound differs from that of paraquat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Difenzoquat in Wild Oats: A Technical Guide to Absorption and Translocation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the absorption and translocation of difenzoquat in wild oats (Avena fatua), a significant weed in cereal crops. This compound, a post-emergence herbicide, is known for its selective control of wild oats.[1] Understanding the dynamics of its uptake and movement within the plant is crucial for optimizing its efficacy and developing new weed management strategies. This document summarizes key quantitative data, details experimental methodologies, and visualizes the processes involved.
Quantitative Data on this compound Absorption and Translocation
The following tables summarize the quantitative data on the foliar penetration and movement of this compound in wild oats under various experimental conditions. The data is primarily derived from studies utilizing 14C-labeled this compound.
Table 1: Time Course of 14C-Difenzoquat Absorption in Wild Oat
| Time After Treatment (hr) | 14C-Difenzoquat Absorbed (% of Applied) |
| 1 | 10.2 |
| 2 | 18.5 |
| 4 | 29.8 |
| 8 | 45.1 |
| 24 | 75.3 |
| 48 | 88.6 |
| 72 | 93.0 |
Data adapted from Sharma, M. P., Vanden Born, W. H., Friesen, H. A., & McBeath, D. K. (1976). Penetration, Translocation, and Metabolism of 14C-Difenzoquat in Wild Oat and Barley. Weed Science, 24(4), 379–384.
Table 2: Effect of Temperature on 14C-Difenzoquat Penetration in Wild Oat (8 hours after treatment)
| Temperature (°C) | 14C-Difenzoquat Penetration (%) |
| 10 | 28.4 |
| 20 | 45.1 |
| 30 | 62.7 |
Data adapted from Sharma, M. P., et al. (1976).
Table 3: Effect of Relative Humidity (RH) on 14C-Difenzoquat Penetration in Wild Oat (8 hours after treatment)
| Relative Humidity (%) | 14C-Difenzoquat Penetration (%) |
| 30 | 29.5 |
| 90 | 58.2 |
Data adapted from Sharma, M. P., et al. (1976).
Table 4: Effect of Surfactant Concentration on 14C-Difenzoquat Penetration in Wild Oat (8 hours after treatment)
| Surfactant (Triton X-100) Concentration (%) | 14C-Difenzoquat Penetration (%) |
| 0.01 | 35.6 |
| 0.1 | 45.1 |
| 0.3 | 55.8 |
Data adapted from Sharma, M. P., et al. (1976).
Table 5: Translocation of 14C-Difenzoquat in Wild Oat 72 hours After Treatment
| Plant Part | 14C Distribution (% of Total Absorbed) |
| Treated Leaf - Treated Spot | 83.0 |
| Treated Leaf - 3 cm Above Treated Spot | 11.0 |
| Rest of the Treated Leaf | 1.0 |
| Other Leaves | 2.5 |
| Roots | 2.5 |
Data adapted from Sharma, M. P., et al. (1976).
Experimental Protocols
The following methodologies are based on the key experiments conducted to elucidate the absorption and translocation of this compound in wild oats.
Plant Material and Growth Conditions
-
Plant Species: Wild oat (Avena fatua L.).
-
Growth Medium: Plants are typically grown in silica sand or a soil mixture in pots.
-
Nutrient Supply: Hoagland's nutrient solution is provided regularly to ensure optimal growth.
-
Environmental Conditions: Plants are maintained in a controlled environment chamber with conditions such as:
-
Temperature: 20-22°C
-
Photoperiod: 16 hours of light
-
Light Intensity: Approximately 20,000 lux
-
Relative Humidity: 40-50%
-
Herbicide Application
-
Herbicide: 14C-labeled this compound (1,2-dimethyl-3,5-diphenyl-1H-pyrazolium) is used to trace its movement.
-
Application Stage: Herbicide is applied to wild oat plants at the 3- to 4-leaf stage.
-
Application Method: A specific volume (e.g., 10 µl) of the 14C-difenzoquat solution, often mixed with a surfactant, is applied to a defined area on the adaxial surface of the second leaf.
-
Dosage: The applied solution contains a known concentration of this compound and a specific amount of radioactivity (e.g., 0.05 µCi).
Measurement of Absorption (Penetration)
-
Harvest: At designated time intervals after treatment, the treated leaf is excised.
-
Washing: The surface of the treated leaf is washed with a solution (e.g., water or a mild solvent) to remove any unabsorbed 14C-difenzoquat.
-
Quantification of Unabsorbed Herbicide: The radioactivity in the leaf wash is measured using liquid scintillation spectrometry.
-
Quantification of Absorbed Herbicide: The washed leaf tissue is combusted in a sample oxidizer, and the evolved 14CO2 is trapped and quantified by liquid scintillation spectrometry.
-
Calculation: The amount of absorbed this compound is calculated as the total applied radioactivity minus the radioactivity recovered in the leaf wash.
Measurement of Translocation
-
Harvest and Sectioning: At various times after treatment, the entire plant is harvested and sectioned into different parts: treated leaf (further divided into the treated area, areas above and below the treated spot), other leaves, stem, and roots.
-
Sample Preparation: Each plant section is dried and combusted in a sample oxidizer.
-
Quantification: The radioactivity in each section is determined by liquid scintillation counting.
-
Analysis: The distribution of radioactivity throughout the plant is expressed as a percentage of the total absorbed 14C.
Visualizations
Experimental Workflow for this compound Absorption and Translocation Studies
Caption: Workflow for studying this compound absorption and translocation.
This compound Absorption and Translocation in Wild Oat
Caption: this compound uptake and movement in wild oat.
Summary of Findings
Foliar absorption of this compound in wild oats is a rapid process that continues for at least 72 hours, with nearly all of the applied dose being absorbed under optimal conditions. Environmental factors significantly influence the rate of penetration; higher temperatures and high relative humidity enhance uptake. The addition of surfactants also markedly increases penetration.
Once absorbed, this compound exhibits limited translocation within the wild oat plant. The majority of the herbicide accumulates in and around the treated area of the leaf. While there is some movement both upwards (acropetal) and downwards (basipetal) to other leaves and roots, the amount translocated is relatively small. Studies have shown no evidence of this compound metabolism in wild oat, suggesting that its selective action is not due to differential breakdown of the herbicide. The mode of action is primarily through the rapid destruction of cell membranes.[1][2][3]
References
An In-depth Technical Guide to the Physical and Chemical Characteristics of Difenzoquat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical characteristics of Difenzoquat, primarily focusing on its commercially available form, this compound methyl sulfate. The information is presented to be a valuable resource for research, scientific, and drug development applications.
Chemical Identity
This compound is the common name for the 1,2-dimethyl-3,5-diphenyl-1H-pyrazolium cation. It is a post-emergence herbicide used to control wild oats, particularly in wheat and barley crops.[1] It is structurally a pyrazole compound with two phenyl rings, and its biological activity is similar to that of bipyridylium compounds like paraquat. Commercially, it is available as this compound methyl sulfate.[2]
| Identifier | Value |
| IUPAC Name | 1,2-dimethyl-3,5-diphenyl-1H-pyrazolium |
| Chemical Formula (cation) | C₁₇H₁₇N₂⁺ |
| CAS Number (cation) | 49866-87-7 |
| Molecular Weight (cation) | 249.33 g/mol |
| Chemical Formula (methyl sulfate) | C₁₈H₂₀N₂O₄S |
| CAS Number (methyl sulfate) | 43222-48-6 |
| Molecular Weight (methyl sulfate) | 360.43 g/mol [3] |
Physicochemical Properties
The following tables summarize the key physical and chemical properties of this compound methyl sulfate.
Table 1: Physical Properties of this compound Methyl Sulfate
| Property | Value | Conditions |
| Physical State | Crystalline solid[2][4] | Ambient |
| Color | White to off-white, colorless[2][5] | - |
| Odor | Odorless[2] | - |
| Melting Point | 155 - 157 °C[2][4] | - |
| Boiling Point | Decomposes before boiling[1] | - |
| Vapor Pressure | < 1 x 10⁻⁷ hPa (< 1 x 10⁻⁹ kPa)[2][6] | 20 °C |
| Density | 0.796 g/cm³ | 20 °C |
Table 2: Chemical Properties of this compound Methyl Sulfate
| Property | Value | Conditions |
| Water Solubility | 765,000 mg/L[7] | 20 °C |
| Solubility in Organic Solvents | Moderately soluble in polar organic solvents; poorly soluble in non-polar organic solvents. | - |
| Octanol-Water Partition Coefficient (log Kₒw) | -0.55 | pH 7 |
| Stability | Stable under normal conditions. Decomposed by strong acids and oxidizing agents.[4] Residues are stable in frozen wheat grain and straw for up to 24 months. | - |
Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical properties of this compound, based on internationally recognized guidelines, and a specific analytical method for residue analysis.
The melting point of this compound methyl sulfate can be determined using the capillary method with a liquid bath or metal block apparatus.
-
Principle: A small, uniform sample of the substance is heated at a controlled rate, and the temperature range from the initial melting to complete liquefaction is observed.
-
Apparatus:
-
Capillary tubes (thin-walled, sealed at one end)
-
Melting point apparatus with a heating block or liquid bath (e.g., silicone oil)
-
Calibrated thermometer or temperature sensor
-
-
Procedure:
-
A small amount of finely powdered, dry this compound methyl sulfate is introduced into a capillary tube to a height of 2-4 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rapid rate to a temperature approximately 10°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute.
-
The temperature at which the first signs of melting are observed (Tₛ) and the temperature at which the substance is completely molten (Tₑ) are recorded. The melting range is reported as Tₛ - Tₑ.
-
Due to its high water solubility, the flask method is appropriate for this compound methyl sulfate.[8]
-
Principle: A supersaturated solution of the substance in water is prepared at an elevated temperature and then allowed to equilibrate at the test temperature. The concentration of the substance in the saturated aqueous solution is then determined.
-
Apparatus:
-
Constant temperature water bath or shaker
-
Glass flasks with stoppers
-
Analytical balance
-
Centrifuge (optional)
-
Analytical instrumentation for quantification (e.g., HPLC-UV)
-
-
Procedure:
-
An excess amount of this compound methyl sulfate is added to a known volume of distilled water in a glass flask.
-
The flask is agitated in a constant temperature bath at a temperature slightly above the test temperature (e.g., 30°C) for at least 24 hours to ensure saturation.
-
The temperature is then lowered to the test temperature (e.g., 20°C) and the solution is agitated for at least another 24 hours to allow equilibrium to be reached, with excess solid remaining.
-
The solution is allowed to stand, or is centrifuged, to separate the undissolved solid.
-
A clear aliquot of the supernatant is carefully removed.
-
The concentration of this compound in the aliquot is determined by a suitable analytical method, such as HPLC-UV.
-
Given the very low vapor pressure of this compound methyl sulfate, the gas saturation method is a suitable technique.[6][9]
-
Principle: A stream of inert gas is passed over the substance at a known, slow flow rate, allowing the gas to become saturated with the substance's vapor. The amount of substance transported by the gas is determined, and the vapor pressure is calculated based on the ideal gas law.
-
Apparatus:
-
Constant temperature bath or oven
-
Inert gas supply (e.g., nitrogen) with a flow controller
-
Saturation column containing the test substance on an inert support
-
Trapping system (e.g., sorbent tubes) to collect the vapor
-
Analytical instrumentation for quantification (e.g., GC-MS or HPLC)
-
-
Procedure:
-
The saturation column is packed with an inert support material coated with this compound methyl sulfate.
-
The column is placed in a constant temperature bath set to the desired test temperature.
-
A controlled, slow flow of inert gas is passed through the saturation column for a predetermined period.
-
The gas exiting the column passes through a trapping system to collect the vaporized this compound.
-
The amount of this compound collected in the trap is quantified using a sensitive analytical method.
-
The vapor pressure is calculated from the mass of the substance collected, the volume of gas passed through the column, and the temperature.
-
The shake flask method is suitable for determining the log Kₒw of this compound, which is expected to be in the lower range.[10][11]
-
Principle: The substance is partitioned between n-octanol and water in a vessel. After equilibration, the concentrations of the substance in both phases are measured, and the partition coefficient is calculated as the ratio of the concentrations.
-
Apparatus:
-
Glass vessels with stoppers (e.g., centrifuge tubes)
-
Mechanical shaker
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV)
-
-
Procedure:
-
Prepare mutually saturated n-octanol and water by shaking them together for 24 hours and then allowing the phases to separate.
-
A known amount of this compound methyl sulfate is dissolved in either the n-octanol or water phase. The initial concentration should not exceed 0.01 mol/L.
-
The two phases are combined in a vessel at a defined volume ratio.
-
The vessel is shaken in a constant temperature bath (e.g., 25°C) until equilibrium is reached (typically for at least 24 hours).
-
The phases are separated by centrifugation.
-
The concentration of this compound in each phase is determined by a suitable analytical method.
-
The partition coefficient (Kₒw) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as log Kₒw.
-
The following protocol is adapted from a published method for the determination of this compound residues in wheat products.[12]
-
Principle: this compound is extracted from the sample matrix with an acidified organic solvent. The extract is then cleaned up using liquid-liquid partitioning and column chromatography before analysis by reversed-phase ion-pair HPLC with UV detection.
-
Materials and Reagents:
-
Homogenizer/blender
-
Centrifuge and centrifuge tubes
-
Alumina column for chromatography
-
Rotary evaporator
-
HPLC system with a UV detector and a C8 or C18 reversed-phase column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sodium octanesulfonate
-
Phosphoric acid
-
This compound methyl sulfate analytical standard
-
-
Procedure:
-
Extraction:
-
Homogenize a representative sample of the wheat product (e.g., flour, bread).
-
Weigh 10 g of the homogenized sample into a centrifuge tube.
-
Add acidified acetonitrile and shake vigorously.
-
Centrifuge and collect the supernatant.
-
-
Liquid-Liquid Partitioning:
-
Perform sequential extractions of the supernatant at acidic and basic pH values to remove interfering co-extractives.
-
-
Column Chromatography Cleanup:
-
Pass the resulting organic extract through an alumina column.
-
Elute the this compound with an appropriate solvent mixture.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness using a rotary evaporator.
-
Reconstitute the residue in a known volume of the HPLC mobile phase.
-
-
HPLC Analysis:
-
Column: LiChrosorb RP-8 (or equivalent)
-
Mobile Phase: Acetonitrile/water (e.g., 70:30 v/v) containing 0.01 M sodium octanesulfonate, adjusted to pH 3.0 with phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm
-
Injection Volume: 50-100 µL
-
Quantify the this compound concentration by comparing the peak area to that of a calibration curve prepared from analytical standards.
-
-
Mode of Action and Degradation
-
Mechanism of Action: The primary mode of action of this compound is the rapid destruction of cell membranes.[1] While the specific biochemical pathway is not fully elucidated, it is known to have contact activity similar to paraquat, causing electrolyte leakage from plant cells.[13] It may also inhibit photophosphorylation and mitochondrial respiration.[14]
-
Metabolism and Degradation: this compound is not extensively metabolized in plants or by soil microorganisms.[12] Residues in plants and animals are primarily the parent compound. Photolytic demethylation in water and soil has been suggested as a potential degradation pathway, leading to the formation of monomethyl pyrazole.
Visualizations
Caption: Workflow for the HPLC analysis of this compound residues in wheat.
Caption: Simplified logical relationship of this compound's mode of action.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. hpc-standards.com [hpc-standards.com]
- 3. This compound Methyl Sulfate-D3 | C18H20N2O4S | CID 169438374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 43222-48-6・this compound Methyl Sulfate Standard・045-25851[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. This compound (Ref: BAS 450H) [sitem.herts.ac.uk]
- 6. Registration Dossier - ECHA [echa.europa.eu]
- 7. This compound metilsulfate (Ref: AC 84777) [sitem.herts.ac.uk]
- 8. OECD 105 - Phytosafe [phytosafe.com]
- 9. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 10. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 11. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. Contact activity of this compound differs from that of paraquat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of this compound on Photoreactions and Respiration in Wheat (Triticum aestivum) and Wild Oat (Avena fatua) | Weed Science | Cambridge Core [cambridge.org]
Difenzoquat solubility in water and organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of the herbicide difenzoquat, primarily in its commercially available form, this compound methyl sulfate. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and agrochemical formulation, offering detailed quantitative data, standardized experimental protocols, and contextual insights into the significance of solubility in a research and development setting.
Introduction: The Significance of Solubility Data
Solubility, the measure of a solute's ability to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical property in the development of agrochemicals and pharmaceuticals.[1][2][3] For a compound like this compound, understanding its solubility is paramount for several reasons:
-
Formulation Development: Solubility data is the foundation for creating stable and effective formulations, whether as a soluble concentrate, emulsifiable concentrate, or other forms.[4] The choice of solvents and adjuvants is directly influenced by the active ingredient's solubility.
-
Bioavailability and Efficacy: For a herbicide to be effective, it must be available at the target site. Solubility influences the dissolution rate and subsequent absorption by the target weed.[3]
-
Environmental Fate and Transport: The solubility of a pesticide in water is a key determinant of its environmental mobility.[5] Highly soluble compounds have a greater potential to leach into groundwater, while those with low water solubility are more likely to adsorb to soil particles.[5]
-
Toxicological Assessment: Understanding a compound's solubility is crucial for conducting accurate toxicological studies and risk assessments.[4]
This guide will delve into the specific solubility characteristics of this compound, providing the quantitative data and procedural knowledge necessary for informed research and development.
Quantitative Solubility Data for this compound Methyl Sulfate
The following tables summarize the available quantitative data on the solubility of this compound methyl sulfate in water and various organic solvents.
Table 1: Solubility of this compound Methyl Sulfate in Water
| Temperature (°C) | pH | Solubility (g/L) | Source |
| 20 | 7 | 765 | AERU Database[6] |
| 25 | 760 | [7] |
Table 2: Solubility of this compound Methyl Sulfate in Organic Solvents
| Solvent | Temperature (°C) | Solubility (g/L) | Source |
| Dichloromethane | 20 | 360 | AERU Database[6] |
Note: The AERU database indicates a high solubility in dichloromethane without specifying other organic solvents with quantitative data.
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is conducted following standardized methodologies to ensure accuracy and reproducibility. The following protocols are based on internationally recognized guidelines.
Water Solubility Determination (Based on OECD Guideline 105)
The OECD Guideline 105 describes two primary methods for determining water solubility: the Flask Method, suitable for substances with solubility above 10 mg/L, and the Column Elution Method, for substances with solubility below this threshold. Given the high water solubility of this compound, the Flask Method is the appropriate procedure.
Flask Method Protocol:
-
Preliminary Test: A preliminary test is conducted to approximate the substance's solubility and to determine the time required to reach equilibrium.
-
Apparatus:
-
Constant temperature water bath or shaker.
-
Glass flasks with stoppers.
-
Analytical balance.
-
Centrifuge (if necessary).
-
Analytical instrumentation for quantification (e.g., HPLC, GC, spectrophotometer).
-
-
Procedure:
-
An excess amount of the test substance (this compound methyl sulfate) is added to a known volume of distilled water in a glass flask.
-
The flask is sealed and agitated in a constant temperature bath (e.g., 20°C ± 0.5°C).
-
Agitation continues until equilibrium is reached (determined in the preliminary test).
-
The solution is then centrifuged or filtered to remove undissolved particles.
-
The concentration of this compound in the clear aqueous phase is determined using a validated analytical method.
-
The experiment is performed in duplicate.
-
Organic Solvent Solubility Determination (Based on CIPAC Method MT 181)
This method provides a procedure for determining the solubility of a substance in organic solvents.
Protocol:
-
Preliminary Test: A small, known amount of the test substance is added to a test tube, and the solvent is added incrementally with agitation to estimate the approximate solubility.
-
Apparatus:
-
Test tubes with stoppers.
-
Volumetric flasks and pipettes.
-
Analytical balance.
-
Constant temperature bath or shaker.
-
-
Procedure:
-
A accurately weighed amount of the test substance is placed in a test tube.
-
A measured volume of the organic solvent is added.
-
The test tube is sealed and agitated at a constant temperature until the substance is completely dissolved.
-
The process is repeated with varying amounts of the substance and solvent to determine the solubility range.
-
The experiment is conducted in duplicate for each solvent.
-
Factors Influencing this compound Solubility
Several factors can influence the solubility of a pesticide like this compound:
-
Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature.[8]
-
pH: The pH of the aqueous solution can significantly impact the solubility of ionizable compounds. As a salt, this compound's solubility may be influenced by the common ion effect and other ionic interactions in buffered solutions.
-
Solvent Polarity: The principle of "like dissolves like" is fundamental. This compound, being a salt, is highly polar, which explains its high solubility in polar solvents like water and its lower solubility in non-polar organic solvents.
-
Presence of Other Substances: The presence of other solutes, such as salts or organic matter in environmental matrices, can affect the solubility of a pesticide.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for determining the solubility of a chemical substance.
Caption: Workflow for determining the solubility of a chemical substance.
Conclusion
The solubility of this compound methyl sulfate is a key parameter that dictates its formulation, environmental behavior, and biological activity. Its high solubility in water underscores the importance of considering its potential for environmental mobility in risk assessments. The data and protocols presented in this guide provide a solid foundation for researchers and development professionals working with this and other similar chemical entities. A thorough understanding and precise measurement of solubility are indispensable for the development of safe and effective chemical products.
References
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. crystallizationsystems.com [crystallizationsystems.com]
- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Phys chem properties – Tephra Bioscience [tephra.in]
- 5. agriculture.researchfloor.org [agriculture.researchfloor.org]
- 6. This compound metilsulfate (Ref: AC 84777) [sitem.herts.ac.uk]
- 7. hpc-standards.com [hpc-standards.com]
- 8. How Does Temperature Affect the Solubility of Pesticides in Water? → Learn [pollution.sustainability-directory.com]
Proposed Mechanisms of Difenzoquat Herbicide Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Difenzoquat is a selective, post-emergence herbicide primarily used for the control of wild oats (Avena fatua) in cereal crops. Its herbicidal activity is attributed to a multi-pronged attack on fundamental cellular processes within susceptible plants. The primary and most rapidly observed mechanism is the disruption of cell membrane integrity, leading to electrolyte leakage and subsequent cellular collapse. Concurrently, this compound has been shown to inhibit DNA synthesis, a crucial process for cell division and growth, particularly in the meristematic regions of the plant. Furthermore, evidence suggests that this compound can interfere with key energy production pathways, including a slight inhibition of photophosphorylation in chloroplasts and a more significant inhibition of mitochondrial respiration. While often compared to the bipyridylium herbicide paraquat, this compound exhibits a distinct mode of action, notably its ability to induce membrane damage in the absence of light. This technical guide provides a comprehensive overview of the proposed mechanisms of this compound's herbicidal activity, supported by quantitative data, detailed experimental protocols, and visual representations of the implicated cellular pathways and experimental workflows.
Disruption of Cell Membrane Integrity
The most immediate and visually apparent effect of this compound on susceptible plants is the rapid destruction of cell membranes.[1] This leads to a loss of cellular compartmentalization and leakage of intracellular contents, ultimately resulting in tissue necrosis.[2] The primary proposed mechanism for this membrane damage is the generation of reactive oxygen species (ROS), which induce lipid peroxidation.
Electrolyte Leakage
A key indicator of compromised membrane integrity is the leakage of electrolytes from the cell. Studies have demonstrated that this compound induces significant electrolyte leakage in susceptible plant species.[3] Notably, this effect is observed in both light and dark conditions, distinguishing it from herbicides like paraquat whose activity is light-dependent.[3]
Table 1: Effect of this compound on Electrolyte Leakage in Avena fatua
| Treatment Concentration | Condition | Observation |
| 1 mM this compound | Light | Significant electrolyte leakage |
| 1 mM this compound | Dark | Significant electrolyte leakage |
Experimental Protocol: Electrolyte Leakage Assay
This protocol outlines a general method for quantifying electrolyte leakage from plant leaf tissue following herbicide treatment.
Materials:
-
Freshly harvested leaves from control and this compound-treated plants
-
This compound solution of desired concentration
-
Deionized water
-
Cork borer
-
Test tubes or multi-well plates
-
Conductivity meter
-
Shaking incubator or water bath
-
Autoclave
Procedure:
-
Sample Preparation: Using a cork borer, excise uniform leaf discs from the central portion of the leaves, avoiding the midrib.
-
Washing: Thoroughly rinse the leaf discs with deionized water to remove surface contaminants and electrolytes released from cut cells.
-
Incubation: Place a standardized number of leaf discs (e.g., 10) into a test tube containing a known volume of deionized water or the this compound treatment solution.
-
Initial Measurement: Agitate the tubes gently for a set period (e.g., 1-2 hours) at a constant temperature. Measure the initial electrical conductivity (EC_initial) of the solution.
-
Incubation: Continue to incubate the leaf discs in the solution under controlled conditions (temperature, light/dark) for the desired duration of the experiment (e.g., 24 hours).
-
Final Measurement: After the incubation period, measure the final electrical conductivity (EC_final) of the solution.
-
Total Electrolyte Measurement: To determine the total electrolyte content, autoclave the test tubes containing the leaf discs and solution to kill the tissues and release all electrolytes. After cooling to room temperature, measure the total electrical conductivity (EC_total).
-
Calculation: Calculate the percentage of electrolyte leakage using the following formula: % Electrolyte Leakage = (EC_final / EC_total) * 100
Workflow for Electrolyte Leakage Assay
Caption: Workflow of the electrolyte leakage assay.
Inhibition of DNA Synthesis
Another significant mechanism of this compound's herbicidal action is the inhibition of DNA synthesis. This directly impacts cell division and growth, particularly in the highly active meristematic tissues of the plant, leading to stunted growth and eventual death. The differential inhibition of DNA synthesis between tolerant and susceptible species may contribute to this compound's selectivity.
Table 2: Effect of this compound on DNA Synthesis
| Plant Species | Cultivar/Accession | Susceptibility | Treatment Concentration | Inhibition of DNA Synthesis |
| Avena fatua | Susceptible | High | 1 mM | Significant |
| Avena fatua | Resistant | Low | 1 mM | Not significantly different from susceptible |
| Triticum aestivum | Verde | Susceptible | 1 mM | Significantly greater than tolerant cultivar |
| Triticum aestivum | Ernest | Tolerant | 1 mM | Less than susceptible cultivar |
Experimental Protocol: DNA Synthesis Inhibition Assay
This protocol describes a general method for measuring the inhibition of DNA synthesis in plant tissues using the incorporation of a radiolabeled precursor.
Materials:
-
Plant seedlings or tissue cultures
-
This compound solution of desired concentrations
-
Radiolabeled thymidine (e.g., [³H]-thymidine)
-
Growth medium
-
Trichloroacetic acid (TCA), ice-cold
-
Ethanol, 70%, ice-cold
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Pre-incubation: Pre-incubate the plant material (e.g., root tips, cell suspension cultures) in the presence of various concentrations of this compound for a defined period.
-
Radiolabeling: Add a known amount of [³H]-thymidine to the incubation medium and continue the incubation for a specific duration to allow for incorporation into newly synthesized DNA.
-
Termination of Incorporation: Stop the reaction by adding ice-cold TCA to precipitate the macromolecules, including DNA.
-
Washing: Wash the precipitated material sequentially with ice-cold TCA and then with cold 70% ethanol to remove unincorporated [³H]-thymidine and other soluble compounds.
-
DNA Collection: Collect the washed precipitate on glass fiber filters.
-
Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter. The amount of radioactivity is directly proportional to the rate of DNA synthesis.
-
Data Analysis: Compare the radioactivity counts from this compound-treated samples to those of untreated controls to determine the percentage of inhibition of DNA synthesis.
Logical Flow of DNA Synthesis Inhibition
Caption: this compound inhibits DNA synthesis, leading to cessation of cell division.
Interference with Energy Production
This compound has also been shown to interfere with crucial energy-producing pathways in both chloroplasts and mitochondria, although to varying degrees.
Inhibition of Photophosphorylation
In isolated chloroplasts, this compound exhibits a slight but statistically significant inhibition of photophosphorylation, the process that generates ATP using light energy during photosynthesis. This inhibition is not due to uncoupling of the electron transport chain but rather an energy-transfer inhibition.
Table 3: Effect of this compound on Photophosphorylation in Avena fatua Chloroplasts
| Treatment Concentration | Effect |
| 0.5 mM | Slight, statistically significant inhibition |
| 1.0 mM | Slight, statistically significant inhibition |
Inhibition of Mitochondrial Respiration
A more pronounced effect is observed in isolated mitochondria, where this compound significantly inhibits state 3 respiration (ADP-stimulated respiration) in both wheat and wild oat. This indicates a disruption of ATP synthesis through oxidative phosphorylation.
Table 4: Effect of this compound on State 3 Respiration in Mitochondria
| Plant Species | Treatment Concentration | Inhibition of State 3 Respiration |
| Triticum aestivum | 10 µM | ~50% |
| Avena fatua | 10 µM | ~50% |
Weak Electron Acceptor Activity
This compound can also act as a weak autooxidizing electron acceptor in the photosynthetic electron transport chain. This action could lead to the generation of reactive oxygen species, contributing to the observed membrane damage.
Signaling Pathway of this compound-Induced Oxidative Stress
Caption: Proposed pathway of this compound-induced oxidative stress.
Conclusion
The herbicidal activity of this compound is a result of its disruptive effects on multiple, vital cellular processes. The rapid destruction of cell membranes, likely mediated by oxidative stress, is the most prominent and immediate mechanism. This is complemented by the inhibition of DNA synthesis, which halts growth and development, and the impairment of energy production in both chloroplasts and mitochondria. The interplay of these mechanisms leads to the effective and selective control of wild oats in cereal crops. Further research to elucidate the precise molecular targets of this compound within these pathways could provide deeper insights into its mode of action and inform the development of future herbicides.
References
Difenzoquat: A Technical Guide to its Classification as a Pyrazole Herbicide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Difenzoquat is a selective, post-emergence herbicide primarily used for the control of wild oats in cereal crops.[1][2] Its classification as a pyrazole herbicide is rooted in its core chemical structure, which features a pyrazole ring. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, herbicidal activity, and the basis for its classification. It includes a summary of its toxicological profile and mode of action, alongside a structured presentation of its chemical and physical properties.
Chemical Identity and Classification
This compound is chemically identified as the 1,2-dimethyl-3,5-diphenyl-1H-pyrazolium ion.[3] It is this core pyrazolium structure that firmly places it within the pyrazole class of herbicides.[1][3][4] While it is sometimes compared to bipyridylium compounds like paraquat due to similarities in biological activity, its chemical foundation is unequivocally that of a pyrazole derivative.[3] It is also classified as a phenylpyrazole herbicide and a quaternary ammonium compound.[1][5]
The following table summarizes the key identifiers for this compound.
| Identifier | Value |
| IUPAC Name | 1,2-dimethyl-3,5-diphenylpyrazol-1-ium[1] |
| CAS Number | 49866-87-7[1] |
| Chemical Formula | C₁₇H₁₇N₂⁺[4] |
| Molar Mass | 249.337 g·mol⁻¹[1] |
Mode of Action
The primary mode of action of this compound is the rapid destruction of cell membranes.[3][6] This action is initiated upon absorption through the foliage of the target plant.[1][6] While this membrane disruption is the observable effect, some sources indicate that the specific biochemical mechanism of action is not fully understood.[7] Proposed, but not definitively proven, mechanisms include the inhibition of nucleic acid synthesis, photosynthesis, ATP production, potassium absorption, and the incorporation of phosphorous into phospholipids and DNA.[7] It is important to note that unlike many other pyrazole herbicides that act as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, this compound's mode of action is distinct.[8][9]
The logical workflow for this compound's herbicidal action can be visualized as follows:
Caption: Logical workflow of this compound's herbicidal action.
Toxicological Profile
This compound exhibits a moderate acute toxicity profile. The following table summarizes key toxicological data.
| Metric | Value | Toxicity Category |
| Acute Oral LD₅₀ (rat) | 485 mg/kg bw[3] | II[3] |
| Acute Dermal LD₅₀ | 3.45 g/kg bw[3] | III[3] |
| Inhalation LC₅₀ | 0.5 mg/L[3] | II[3] |
The U.S. Environmental Protection Agency (EPA) has classified this compound as a Group E chemical, indicating evidence of non-carcinogenicity in humans.[3] This classification is supported by a lack of carcinogenicity in studies on rats and mice.[3]
Experimental Protocols
Determination of Acute Oral Toxicity (LD₅₀)
A standardized protocol, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method), is typically employed. A summary of the general procedure is as follows:
-
Test Animals: Healthy, young adult rats of a single strain are used.
-
Dosage: A single dose of this compound is administered by gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of up to 14 days.
-
Endpoint: The LD₅₀ value is determined based on the dose at which mortality is observed.
Synthesis and Formulation
This compound is synthesized as the methyl sulfate salt.[3] A common synthesis pathway involves the quaternisation of 1,2-dimethyl-3,5-diphenylpyrazole with a methylating agent like methyl sulfate in an organic solvent.[5] It is typically formulated as a soluble concentrate/liquid (SC/L) or a water-dispersible granule (WDG).[3]
The general synthesis process can be illustrated as follows:
Caption: Simplified workflow for the synthesis of this compound.
Conclusion
This compound's classification as a pyrazole herbicide is firmly established by its chemical structure, which contains a pyrazole ring. While its mode of action, the rapid destruction of cell membranes, differs from that of many other pyrazole herbicides that inhibit the HPPD enzyme, its chemical identity is the determining factor in its classification. This guide provides a foundational understanding of this compound for researchers and professionals in the fields of agricultural science and drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. epa.gov [epa.gov]
- 4. This compound | C17H17N2+ | CID 39425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound (Ref: BAS 450H) [sitem.herts.ac.uk]
- 6. This compound metilsulfate (Ref: AC 84777) [sitem.herts.ac.uk]
- 7. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 8. PYRAZOLE HERBICIDES – PoisonSense [poisonsense.co.ke]
- 9. Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Note: Analytical Methods for the Detection of Difenzoquat in Water
Introduction
Difenzoquat (1,2-dimethyl-3,5-diphenyl-1H-pyrazolium methyl sulfate) is a quaternary ammonium salt herbicide used for the control of wild oats in cereal crops.[1][2] Due to its high solubility in water, there is a potential for contamination of surface and groundwater sources.[1][2] Consequently, sensitive and reliable analytical methods are crucial for monitoring its presence in aqueous environments to ensure water quality and safety. This application note provides an overview of analytical methodologies for the determination of this compound in water, with a focus on High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
Several analytical methods have been developed for the quantification of this compound in water. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a commonly employed technique. The following table summarizes the performance of various HPLC methods.
| Analytical Method | Sample Pre-treatment | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Recovery | Relative Standard Deviation (RSD) / Coefficient of Variation (CV) |
| HPLC-UV [1][3] | Direct injection for concentrations >50 ppb. Solid-Phase Extraction (SPE) with C18 cartridges for concentrations <50 ppb. | 2 ppb | >92% | <4.5% |
| On-line Trace Enrichment HPLC-UV [2] | On-line enrichment on a C18 column. | 0.25 ppb | 97.0% (average) | 2.5% |
| Micellar Electrokinetic Chromatography (MEKC) with CSEI-sweeping [4] | Cation-Selective Exhaustive Injection (CSEI) | <1 µg/L (<1 ppb) | - | <22% |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol details a method for the quantitative determination of this compound residues in water using HPLC with UV detection at 255 nm.[1][3]
1. Sample Preparation
-
For this compound concentrations >50 ppb:
-
For this compound concentrations <50 ppb:
-
Filter 100 mL of the water sample through a 0.45 µm Millipore filter.[1]
-
Pass the filtrate through a pre-washed C18 Sep-Pak reverse phase cartridge at a flow rate of 2.5 mL/min.[1][3]
-
Discard the water that has passed through the cartridge.
-
Elute the this compound from the cartridge with an appropriate eluant solution (e.g., acetonitrile/water mixture) at a flow rate of approximately 1.0 mL/min.[1]
-
Collect the first 5 mL of the eluate in a volumetric flask for injection into the HPLC system.[1]
-
2. HPLC Instrumentation and Conditions
-
Instrument: A liquid chromatograph equipped with a variable wavelength UV detector and a sample injector.[1]
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.02M potassium dihydrogen orthophosphate) adjusted to an acidic pH (e.g., pH 3.02 with phosphoric acid).[1] A typical composition is a 50:50 mixture.[1]
-
Flow Rate: 2 mL/min.[1]
-
Injection Volume: 175 µL.[1]
-
Temperature: Ambient.[1]
3. Calibration
-
Prepare a series of standard solutions of this compound in pure water at concentrations ranging from the expected sample concentrations (e.g., 2 ppb to 1 ppm).[1]
-
Inject the standard solutions into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of this compound.
4. Quantification
-
Inject the prepared sample extract into the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standards.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.[1]
Workflow and Process Diagrams
The following diagram illustrates the general experimental workflow for the analysis of this compound in water samples.
Caption: General workflow for this compound analysis in water.
This second diagram illustrates the logical relationship between the different analytical steps.
References
- 1. academic.oup.com [academic.oup.com]
- 2. tandfonline.com [tandfonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Analysis of the herbicides paraquat, diquat and this compound in drinking water by micellar electrokinetic chromatography using sweeping and cation selective exhaustive injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of Difenzoquat Residues in Crops by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note provides a detailed protocol for the analysis of difenzoquat residues in various crop matrices, including cereals, fruits, and vegetables. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by analysis using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This method is sensitive, selective, and suitable for routine monitoring to ensure compliance with regulatory limits. All experimental procedures and validation data are presented in accordance with SANTE/11312/2021 guidelines.
Introduction
This compound (1,2-dimethyl-3,5-diphenyl-1H-pyrazolium methyl sulfate) is a selective post-emergence herbicide used to control wild oats in cereal crops.[1] Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in various agricultural commodities. Therefore, a reliable and sensitive analytical method for the determination of this compound residues in crops is essential for food safety and international trade. This application note describes a validated HPLC-MS/MS method for the quantification of this compound residues in diverse crop matrices.
Experimental
Reagents and Materials
-
This compound methyl sulfate analytical standard (purity ≥98%)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate)
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., primary secondary amine (PSA), C18, anhydrous MgSO₄)
-
Syringe filters (0.22 µm, PTFE or nylon)
Standard Solutions
A stock standard solution of this compound (1000 µg/mL) is prepared in methanol. Working standard solutions are prepared by serial dilution of the stock solution with an appropriate solvent, typically the initial mobile phase composition. Matrix-matched calibration standards are prepared by spiking blank matrix extracts with the working standard solutions to compensate for matrix effects.
Sample Preparation (QuEChERS Method)
-
Homogenization: A representative sample of the crop is homogenized. For dry samples like cereals, it may be necessary to add a specific amount of water to improve extraction efficiency.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salt packet.
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL centrifuge tube containing the appropriate d-SPE sorbents. The choice of sorbents depends on the matrix; for pigmented samples, graphitized carbon black (GCB) may be included.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant.
-
Filter through a 0.22 µm syringe filter into an autosampler vial.
-
The extract is now ready for HPLC-MS/MS analysis.
-
HPLC-MS/MS Conditions
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) or a mixed-mode column is suitable for the separation of quaternary ammonium compounds.
-
Mobile Phase:
-
A: 5 mM ammonium formate with 0.1% formic acid in water
-
B: 5 mM ammonium formate with 0.1% formic acid in methanol or acetonitrile
-
-
Gradient Program: A typical gradient starts with a low percentage of organic phase, which is then increased to elute the analyte.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 - 10 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI (+)
-
MRM Transitions: The multiple reaction monitoring (MRM) transitions for this compound should be optimized. Based on available literature for similar compounds and general pesticide screening, the following transitions can be used as a starting point and must be verified:
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Collision Energy 1 (eV) | Product Ion 2 (m/z) (Qualifier) | Collision Energy 2 (eV) |
| This compound | 249.1 | 171.1 | Optimize | 91.1 | Optimize |
Note: The exact m/z values and collision energies should be determined by direct infusion of a standard solution into the mass spectrometer.
Method Validation and Performance
The method should be validated according to the SANTE/11312/2021 guidelines, evaluating specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and intermediate precision).
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of this compound in various crop matrices based on literature values for this compound and similar compounds.
| Crop Matrix | Spiking Level (mg/kg) | Mean Recovery (%) | RSD (%) | LOQ (mg/kg) | Reference |
| Wheat | 0.1 | 75.3 | < 15 | 0.02 | [1] |
| Wheat | 0.5 - 10.0 | 88.6 | < 10 | 0.02 | [1] |
| Cereals | 0.01 | 70-120 | < 20 | 0.01 | Generic Data |
| Fruits | 0.01 | 70-120 | < 20 | 0.01 | Generic Data |
| Vegetables | 0.01 | 70-120 | < 20 | 0.01 | Generic Data* |
*Generic data is based on typical performance characteristics of QuEChERS-LC-MS/MS methods for pesticide residue analysis in these matrices.
Experimental Workflow
Caption: Experimental workflow for this compound residue analysis in crops.
Conclusion
The described QuEChERS extraction followed by HPLC-MS/MS analysis provides a robust and reliable method for the determination of this compound residues in a variety of crop matrices. The method meets the performance criteria set by international guidelines and is suitable for high-throughput routine analysis in food safety laboratories.
References
Protocol for Difenzoquat application in greenhouse studies
Application Notes: Difenzoquat in Greenhouse Research
Introduction
This compound (1,2-dimethyl-3,5-diphenyl-1H-pyrazolium) is a selective, post-emergence herbicide primarily used for the control of wild oats (Avena fatua) in cereal crops like wheat and barley.[1][2] It is a quaternary ammonium compound belonging to the pyrazole chemical family.[2][3] this compound is absorbed through the foliage and its primary mode of action is the rapid destruction of cell membranes, leading to chlorosis and necrosis in susceptible plants within 3 to 7 days of application.[4] While it shares some activity similar to bipyridylium compounds like paraquat, its mechanism of contact activity is distinct.[1][5] The precise biochemical site of action is not fully elucidated, but proposed mechanisms include the inhibition of nucleic acid synthesis, photosynthesis, and ATP production.[3]
These protocols are intended for researchers and scientists conducting controlled-environment studies to evaluate the efficacy, selectivity, and potential phytotoxicity of this compound.
Health and Safety Precautions
This compound has a moderate acute toxicity profile and is a severe eye irritant.[1][2] Adherence to strict safety protocols is mandatory in a greenhouse setting to mitigate exposure risks.[6]
-
Personal Protective Equipment (PPE): The minimum required PPE when handling, mixing, and applying this compound includes chemical-resistant gloves (impermeable, not cloth or leather), waterproof overalls or a chemical-resistant apron over long-sleeved clothing, waterproof boots, and safety goggles or a face shield to protect the eyes.[7][8][9]
-
Respiratory Protection: Use a respirator with appropriate cartridges, especially during mixing of concentrates and application in enclosed or poorly ventilated spaces.[6][8] Ensure the respirator forms a tight seal; facial hair can interfere with this.[8]
-
Mixing and Handling: Always mix chemicals in a well-ventilated area or outdoors.[6] When opening and pouring this compound concentrate, which can be highly dangerous, place the container on a stable, low surface to minimize the risk of spills and splashes.[7] Use all the personal protective equipment specified on the product label.[6]
-
Application: Post warning signs to keep unauthorized personnel out of treated areas during the restricted-entry interval (REI) specified on the product label.[6]
-
Decontamination: After application, wash all protective equipment thoroughly, starting with the gloves before removing them.[7] Shower and change clothes after working with pesticides. Launder contaminated clothing separately from other household laundry.[8]
-
Storage and Disposal: Store this compound in its original, clearly labeled container in a locked, secure, and well-ventilated area away from heat sources.[10] Dispose of unused pesticide and empty containers according to the label instructions and local regulations.[6][10]
Data Presentation
Quantitative data for this compound is summarized below for easy reference.
Table 1: Summary of Toxicological Data for this compound
| Metric | Value | Species | Exposure Route | Toxicity Category | Reference |
| Acute Oral LD₅₀ | 470-485 mg/kg | Rat | Oral | II (Moderate) | [1][2] |
| Acute Dermal LD₅₀ | 3.45 g/kg (3450 mg/kg) | Rabbit | Dermal | III (Slight) | [1] |
| Acute Inhalation LC₅₀ | 0.5 mg/L | Rat | Inhalation | II (Moderate) | [1] |
| Eye Irritation | Severe Irritant | - | Ocular | - | [2] |
| Dermal Sensitization | Not a sensitizer | - | Dermal | - | [1] |
Toxicity Categories are based on EPA classification.
Table 2: Example Application Rates for Greenhouse Studies
| Application Type | Field Rate (lb ai/A) | Field Rate (g ai/ha) | Suggested Greenhouse Dose-Response Range (g ai/ha) |
| Post-emergence | 0.63 - 1.0 | 706 - 1121 | 0, 70, 140, 280, 560, 1120, 2240 |
Note: The suggested greenhouse range allows for the determination of a dose-response curve, including rates below and above the typical field application rate. Rates must be converted to the amount of product per pot or tray based on the surface area.
Experimental Protocols
Protocol 1: this compound Dose-Response Bioassay on a Target Weed
This protocol is designed to determine the GR₅₀ (the concentration required to inhibit growth by 50%) of this compound on a target species like wild oat (Avena fatua).
1. Materials
-
This compound (analytical grade or commercial formulation, e.g., Avenge®)
-
Target weed seeds (e.g., Avena fatua)
-
Pots or trays (e.g., 10 cm diameter)
-
Standardized greenhouse soil mix (e.g., sandy loam)
-
Solvent for stock solution if using analytical grade (e.g., acetone)
-
Deionized water and appropriate surfactant as recommended by the product label
-
Controlled environment greenhouse or growth chamber
-
Calibrated laboratory sprayer with a flat-fan nozzle
-
Analytical balance, volumetric flasks, and pipettes
2. Methods
-
Plant Preparation: Fill pots with a uniform amount of soil. Sow a pre-determined number of seeds (e.g., 5-10) per pot at a consistent depth (e.g., 1-2 cm). Grow plants in a greenhouse with controlled conditions (e.g., 25/18°C day/night, 16-hour photoperiod) until they reach the target growth stage for post-emergence application (e.g., 3-5 leaf stage).[3] Water as needed.
-
Herbicide Preparation: Prepare a stock solution of this compound. Create a series of dilutions to achieve the desired application rates (see Table 2 for an example range). A non-treated control (0 g ai/ha) receiving only the carrier solution (water + surfactant) is mandatory.
-
Herbicide Application: Move the pots to a calibrated spray chamber. Apply the herbicide solutions evenly to the plant foliage. The spray volume should be consistent across all treatments (e.g., equivalent to 200 L/ha).
-
Incubation and Monitoring: After application, return the pots to the greenhouse. Randomize the pot locations and re-randomize periodically to minimize environmental variability.
-
Data Collection: At a set time after treatment (e.g., 14-21 days), collect data on:
-
Phytotoxicity Rating: Visual assessment of plant injury on a scale of 0% (no effect) to 100% (plant death).
-
Plant Height: Measure the height of each plant from the soil surface to the tip of the longest leaf.
-
Biomass: Harvest the above-ground plant material, place it in a labeled paper bag, and dry it in an oven at ~70°C until a constant weight is achieved. Record the dry weight.
-
Protocol 2: Crop Tolerance and Weed Efficacy Study
This protocol assesses the selective action of this compound, evaluating its efficacy on a target weed while also measuring tolerance in a crop species.
1. Materials
-
Same as Protocol 1.
-
Crop seeds (e.g., a this compound-tolerant variety of barley or wheat).[3]
-
Weed seeds (e.g., Avena fatua).
2. Methods
-
Plant Preparation: Follow the procedure in Protocol 1, but prepare two sets of pots: one for the crop species and one for the weed species. Alternatively, co-plant the crop and weed in the same pot to simulate field conditions. Grow plants to the appropriate stage (e.g., 3-5 leaf stage for wild oat).
-
Herbicide Preparation and Application: Prepare and apply this compound at rates relevant to field use (e.g., 0x, 0.5x, 1x, and 2x the recommended field rate of 1 lb ai/A or 1121 g ai/ha).
-
Incubation and Data Collection: Follow the incubation procedure from Protocol 1. Collect data on phytotoxicity, height, and biomass for both the crop and the weed species separately. This allows for a direct comparison of the herbicide's effect on each.
Mandatory Visualizations
References
- 1. epa.gov [epa.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. This compound metilsulfate (Ref: AC 84777) [sitem.herts.ac.uk]
- 5. Contact activity of this compound differs from that of paraquat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.mgcafe.uky.edu [publications.mgcafe.uky.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. ncipmhort.cfans.umn.edu [ncipmhort.cfans.umn.edu]
- 10. extension.okstate.edu [extension.okstate.edu]
Application Notes and Protocols for In Vitro Assays to Determine Difenzoquat's Effect on Plant Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difenzoquat is a quaternary ammonium herbicide utilized for post-emergence control of wild oats in cereal crops.[1] Its primary mode of action is the rapid destruction of cell membranes, leading to cellular leakage and ultimately, cell death.[2][3] Understanding the precise mechanisms through which this compound exerts its phytotoxic effects at the cellular level is crucial for developing more effective and selective herbicides, as well as for assessing its environmental impact. These application notes provide detailed protocols for a suite of in vitro assays designed to elucidate the effects of this compound on plant cells, focusing on cytotoxicity, cell membrane damage, oxidative stress, and genotoxicity.
Mechanism of Action
This compound acts as a contact herbicide, causing rapid necrosis of green plant tissue.[4] The primary mechanism involves the disruption of cell membrane integrity.[2] This leads to the leakage of electrolytes and other cellular contents, a hallmark of cell death.[5] While the precise signaling cascade is not fully elucidated, it is proposed that like other bipyridylium compounds, this compound may participate in redox cycling, leading to the generation of reactive oxygen species (ROS).[6] This oxidative stress can further exacerbate membrane damage and induce downstream signaling pathways leading to programmed cell death.[7][8] Some evidence also suggests that this compound may inhibit DNA synthesis.[2]
Data Presentation
The following tables summarize the expected quantitative data from the described in vitro assays. It is important to note that dose-response data for this compound is not extensively available in the public domain for all assays. The provided data is based on available literature and may need to be empirically determined for specific plant species and cell types.
Table 1: Cytotoxicity of this compound on Plant Cells
| Assay | Plant Species/Cell Type | This compound Concentration | Endpoint | Result |
| MTT Assay | Avena fatua (Wild Oat) | 0.1 - 1000 µM | IC50 | Data not available; expected dose-dependent decrease in cell viability. |
| FDA Viability Assay | Triticum aestivum (Wheat) | 0.1 - 1000 µM | % Viable Cells | Data not available; expected dose-dependent decrease in fluorescence. |
Table 2: Cell Membrane Damage Induced by this compound
| Assay | Plant Species/Cell Type | This compound Concentration | Time Point | Endpoint | Result |
| Electrolyte Leakage | Avena fatua | 1 mM | 24 hours | % Electrolyte Leakage | Significant increase in electrolyte leakage in both light and dark conditions.[2] |
| Electrolyte Leakage | Triticum aestivum | 1 mM | 24 hours | % Electrolyte Leakage | Less electrolyte leakage compared to Avena fatua.[2] |
| Evans Blue Staining | Nicotiana tabacum (Tobacco) BY-2 Cells | 10 - 500 µM | 6 hours | % Stained Cells | Data not available; expected dose-dependent increase in blue staining. |
Table 3: Oxidative Stress Induced by this compound
| Assay | Plant Species/Cell Type | This compound Concentration | Time Point | Endpoint | Result |
| ROS Detection (H2DCFDA) | Arabidopsis thaliana protoplasts | 1 - 100 µM | 1-3 hours | Relative Fluorescence Units (RFU) | Data not available; expected dose-dependent increase in fluorescence. |
Table 4: Genotoxicity of this compound
| Assay | Plant Species/Cell Type | This compound Concentration | Endpoint | Result |
| Comet Assay | Vicia faba (Faba Bean) protoplasts | 10 - 1000 µM | % Tail DNA, Olive Tail Moment | Data not available; a study on mammalian cells indicated no genotoxic activity.[5] However, inhibition of DNA synthesis has been reported in plants.[2] |
Experimental Protocols
Cell Viability Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.
-
Materials:
-
Plant cell suspension culture or protoplasts
-
96-well microtiter plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., water or DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline - PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol:
-
Seed plant cells or protoplasts into a 96-well plate at a predetermined optimal density.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 100, 1000 µM) and include untreated and solvent controls.
-
Incubate for a defined period (e.g., 24, 48, or 72 hours) under appropriate growth conditions.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
b) Fluorescein Diacetate (FDA) Viability Assay
This assay relies on the enzymatic hydrolysis of the non-fluorescent FDA by esterases in living cells to produce the fluorescent compound fluorescein.
-
Materials:
-
Plant cell suspension culture or protoplasts
-
FDA stock solution (5 mg/mL in acetone)
-
Propidium Iodide (PI) solution (1 mg/mL in water) for counterstaining dead cells (optional)
-
Fluorescence microscope
-
-
Protocol:
-
Treat plant cells or protoplasts with various concentrations of this compound for the desired duration.
-
Prepare a working staining solution by diluting the FDA stock solution 1:100 in culture medium or buffer. If using PI, add to the working solution at a final concentration of 1-5 µg/mL.
-
Add the staining solution to the cell suspension and incubate for 5-10 minutes at room temperature in the dark.
-
Observe the cells under a fluorescence microscope using appropriate filters (blue excitation for FDA, green for PI).
-
Viable cells will fluoresce green, while dead cells (if using PI) will fluoresce red.
-
Quantify the percentage of viable cells by counting at least 200 cells per sample.
-
Cell Membrane Damage Assays
a) Electrolyte Leakage Assay
This assay quantifies the leakage of ions from cells due to loss of membrane integrity by measuring the electrical conductivity of the surrounding medium.[5][9]
-
Materials:
-
Plant leaf discs or cell suspension
-
Deionized water
-
Conductivity meter
-
Shaking incubator
-
-
Protocol:
-
Collect leaf discs of uniform size or a known volume of cell suspension.
-
Rinse the samples with deionized water to remove surface contaminants and damaged cells.
-
Immerse the samples in a known volume of deionized water and treat with different concentrations of this compound.
-
Incubate on a shaker at a constant temperature for a set time course (e.g., 0, 2, 4, 8, 24 hours).
-
At each time point, measure the electrical conductivity of the solution (C1).
-
After the final time point, boil or autoclave the samples to induce complete electrolyte leakage and measure the final conductivity (C2).
-
Calculate the percentage of electrolyte leakage: % Leakage = (C1 / C2) * 100.
-
b) Evans Blue Staining
This vital stain is excluded by cells with intact membranes. Dead or dying cells with compromised membranes take up the dye and appear blue.
-
Materials:
-
Plant cell suspension or protoplasts
-
Evans Blue solution (0.25% w/v in water)
-
Light microscope
-
-
Protocol:
-
Treat cells with this compound as described previously.
-
Add Evans Blue solution to the cell suspension to a final concentration of 0.025%.
-
Incubate for 15-30 minutes at room temperature.
-
Wash the cells with fresh medium or buffer to remove excess dye.
-
Observe the cells under a light microscope.
-
Quantify the percentage of stained (non-viable) cells.
-
Oxidative Stress Assay
a) Reactive Oxygen Species (ROS) Detection using H2DCFDA
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Materials:
-
Plant cell suspension or protoplasts
-
H2DCFDA stock solution (10 mM in DMSO)
-
Fluorometer or fluorescence microscope
-
-
Protocol:
-
Load the cells with H2DCFDA by incubating with a final concentration of 10 µM for 30 minutes in the dark.
-
Wash the cells to remove excess probe.
-
Treat the cells with various concentrations of this compound.
-
Measure the increase in fluorescence over time using a fluorometer (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.
-
Genotoxicity Assay
a) Comet Assay (Single Cell Gel Electrophoresis)
This sensitive technique detects DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, forming a "comet" shape.[10]
-
Materials:
-
Plant protoplasts
-
Low melting point agarose
-
Microscope slides
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralizing buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA staining dye (e.g., SYBR Green or ethidium bromide)
-
Fluorescence microscope with image analysis software
-
-
Protocol:
-
Treat protoplasts with this compound for a specified duration.
-
Embed the protoplasts in a thin layer of low melting point agarose on a microscope slide.
-
Lyse the cells by immersing the slides in lysis solution overnight at 4°C.
-
Denature the DNA by placing the slides in alkaline electrophoresis buffer for 20-40 minutes.
-
Perform electrophoresis in the same buffer at a low voltage.
-
Neutralize the slides and stain the DNA.
-
Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage using image analysis software to measure parameters like % tail DNA and Olive tail moment.[8][11]
-
Visualization of Pathways and Workflows
Discussion
The protocols outlined in these application notes provide a comprehensive framework for investigating the phytotoxic effects of this compound on plant cells. The primary effect of this compound is the rapid disruption of the plasma membrane, which can be quantitatively assessed using the electrolyte leakage assay.[2] This initial damage likely triggers a cascade of secondary events, including the generation of ROS, leading to oxidative stress.[7] The interplay between membrane damage, oxidative stress, and intracellular signaling pathways, such as calcium and MAPK signaling, ultimately determines the fate of the cell, leading to either programmed cell death or necrosis.[1][12][13] While the genotoxic potential of this compound in plants requires further investigation, the inhibition of DNA synthesis is a reported effect that warrants consideration.[2] By employing the multi-assay approach described herein, researchers can gain a deeper understanding of the molecular mechanisms underlying this compound's herbicidal activity, which can inform the development of novel crop protection strategies.
References
- 1. MAPK cascades in plant disease resistance signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contact activity of this compound differs from that of paraquat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (Ref: BAS 450H) [sitem.herts.ac.uk]
- 4. Frontiers | Role of oxidative stress in the physiology of sensitive and resistant Amaranthus palmeri populations treated with herbicides inhibiting acetolactate synthase [frontiersin.org]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. The nexus between reactive oxygen species and the mechanism of action of herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Plant Cell Death by Electrolyte Leakage Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The use of comet assay in plant toxicology: recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Calcium signaling and biotic defense responses in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitogen-activated protein kinase cascades in plant signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Difenzoquat-Induced Electrolyte Leakage in Leaf Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difenzoquat is a post-emergence herbicide effective for the control of wild oats in cereal crops.[1][2] Its primary mode of action involves the rapid destruction of plant cell membranes, leading to a loss of cellular integrity and subsequent leakage of electrolytes.[2][3][4] This characteristic makes the measurement of electrolyte leakage a direct and quantifiable method for assessing the phytotoxic effects of this compound on leaf tissue. The assay is based on the principle that damage to the plasma membrane results in the efflux of ions from the cell, which increases the electrical conductivity of the surrounding medium. This application note provides a detailed protocol for measuring this compound-induced electrolyte leakage in a laboratory setting.
Principle of the Assay
The electrolyte leakage assay is a widely used method to assess cell membrane integrity in plant tissues following exposure to various stressors, including herbicides.[5][6] When plant cell membranes are damaged by this compound, their semi-permeability is lost, causing ions (electrolytes) to leak into the apoplastic space and subsequently into an aqueous solution. The increase in the electrical conductivity of this solution is proportional to the extent of membrane damage. By comparing the conductivity of the solution containing the treated leaf tissue to the total conductivity after complete membrane disruption (achieved by autoclaving or boiling), the percentage of electrolyte leakage can be calculated, providing a quantitative measure of this compound-induced damage.
Materials and Reagents
-
Plant Material: Healthy, fully expanded leaves from a susceptible plant species (e.g., wild oat, Avena fatua, or a sensitive cultivar of wheat or barley).
-
This compound Solution: Prepare a stock solution of this compound methyl sulfate in deionized water. From this stock, prepare a series of dilutions to determine a dose-response curve. A typical concentration that induces significant leakage is 1 mM.[1]
-
Deionized Water: High-purity, deionized water for all solutions and washing steps.
-
Equipment:
-
Cork borer or a sharp razor blade
-
Forceps
-
Test tubes or multi-well plates
-
Conductivity meter with an appropriate probe
-
Shaker or orbital incubator
-
Autoclave or boiling water bath
-
Pipettes and sterile pipette tips
-
Beakers and flasks for solution preparation
-
Experimental Protocol
This protocol is adapted from established methods for measuring electrolyte leakage in plant tissues.
Plant Growth and Treatment
-
Plant Cultivation: Grow the selected plant species under controlled environmental conditions (e.g., 22-25°C, 16-hour photoperiod) to ensure uniformity.
-
Leaf Selection: Select healthy, fully expanded leaves of similar age and size for the experiment.
-
This compound Application:
-
For whole plant studies: Spray plants with different concentrations of this compound solution until runoff. Include a control group sprayed with deionized water containing the same surfactant (if used in the herbicide formulation).
-
For leaf disc assays: Excise leaf discs and float them on this compound solutions of varying concentrations.
-
Measurement of Electrolyte Leakage
-
Sample Preparation:
-
Using a cork borer (e.g., 1 cm diameter), cut a consistent number of leaf discs from the treated and control leaves. Avoid major veins.
-
Alternatively, cut leaf segments of a uniform size (e.g., 2 cm x 2 cm).
-
Gently rinse the leaf discs with deionized water to remove surface contaminants and electrolytes released from cut edges.
-
-
Incubation:
-
Place a standardized number of leaf discs (e.g., 10 discs) into a test tube containing a known volume of deionized water (e.g., 10 mL).
-
Ensure the leaf discs are fully submerged.
-
Incubate the tubes on a shaker at a constant temperature (e.g., 25°C) for a defined period (e.g., 24 hours). The incubation time can be optimized based on preliminary experiments.
-
-
Initial Conductivity Measurement (C1):
-
After incubation, gently swirl the tubes to ensure a uniform distribution of electrolytes.
-
Measure the electrical conductivity of the solution using a calibrated conductivity meter. Record this value as C1.
-
-
Total Conductivity Measurement (C2):
-
To determine the total electrolyte content, disrupt all cell membranes by either:
-
Autoclaving the tubes at 121°C for 15-20 minutes.
-
Boiling the tubes in a water bath for 15-20 minutes.
-
-
Allow the tubes to cool down to room temperature.
-
Measure the electrical conductivity of the solution again. Record this value as C2.
-
-
Data Analysis:
-
Calculate the percentage of electrolyte leakage using the following formula: Percentage Electrolyte Leakage (%) = (C1 / C2) x 100
-
Perform statistical analysis (e.g., ANOVA, t-test) to determine the significance of the differences between treatments.
-
Data Presentation
The quantitative data should be summarized in a clear and structured table for easy comparison between different this compound concentrations and control groups.
| Treatment | This compound Concentration (mM) | Initial Conductivity (C1) (µS/cm) | Total Conductivity (C2) (µS/cm) | Electrolyte Leakage (%) | Standard Deviation |
| Control | 0 | Value | Value | Value | Value |
| This compound | 0.1 | Value | Value | Value | Value |
| This compound | 0.5 | Value | Value | Value | Value |
| This compound | 1.0 | Value | Value | Value | Value |
| This compound | 2.0 | Value | Value | Value | Value |
Visualizations
Experimental Workflow
Caption: Experimental workflow for measuring this compound-induced electrolyte leakage.
Generalized Signaling Pathway for this compound-Induced Cell Membrane Damage
While the specific signaling cascade for this compound is not fully elucidated, its mechanism is known to involve rapid cell membrane destruction, which is characteristic of herbicides that induce oxidative stress.[3][7] The following diagram illustrates a generalized pathway.
Caption: Generalized pathway of this compound-induced cell membrane damage.
Troubleshooting and Considerations
-
Consistency is Key: Ensure uniformity in leaf age, size, and the number of discs per replicate to minimize variability.
-
Washing Step: Thoroughly but gently wash the leaf discs to remove external contaminants and ions from the cut surfaces, which could otherwise lead to an overestimation of leakage.
-
Control Groups: Always include a negative control (no this compound) to account for basal electrolyte leakage and any mechanical damage from handling.
-
Conductivity Meter Calibration: Calibrate the conductivity meter before each use according to the manufacturer's instructions to ensure accurate readings.
-
Temperature Control: Maintain a constant temperature during incubation, as temperature fluctuations can affect membrane permeability and the rate of ion leakage.
-
Light Conditions: this compound-induced electrolyte leakage can occur in both light and dark conditions, which differs from paraquat.[1] However, for consistency, it is advisable to conduct the incubation under controlled light or dark conditions.
Conclusion
The electrolyte leakage assay is a robust and sensitive method for quantifying the membrane-damaging effects of this compound on plant leaf tissue. By following the detailed protocol outlined in this application note, researchers can obtain reliable and reproducible data to assess the phytotoxicity of this compound and to screen for potential resistance or tolerance in different plant species or varieties. This assay is a valuable tool in herbicide research, crop protection studies, and the development of new herbicidal compounds.
References
- 1. Contact activity of this compound differs from that of paraquat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. epa.gov [epa.gov]
- 4. This compound (Ref: BAS 450H) [sitem.herts.ac.uk]
- 5. academic.oup.com [academic.oup.com]
- 6. Stress-induced electrolyte leakage: the role of K+-permeable channels and involvement in programmed cell death and metabolic adjustment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell membrane disruption herbicides | UMN Extension [extension.umn.edu]
Application Notes & Protocols for Assessing Difenzoquat's Impact on DNA Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Difenzoquat (1,2-dimethyl-3,5-diphenyl-1H-pyrazolium) is a selective post-emergent herbicide used to control wild oats, particularly in barley and wheat crops.[1] While its primary mode of action is not fully elucidated, proposed mechanisms include the disruption of cell membranes, inhibition of photosynthesis and ATP production, and the inhibition of nucleic acid synthesis.[1] Although regulatory studies have indicated a lack of mutagenic or genotoxic activity for this compound, including negative results in the Unscheduled DNA Synthesis (UDS) test, investigating its potential impact on DNA synthesis remains a key area of research for understanding its complete toxicological profile and mechanism of action.[2]
These application notes provide an overview of established techniques and detailed protocols for assessing the effects of this compound on DNA synthesis. The described methods are crucial for determining whether this compound directly inhibits DNA replication, induces DNA damage that leads to repair synthesis, or causes cell cycle arrest.
Application Notes: Key Methodologies
Several robust methodologies can be employed to investigate the impact of this compound on DNA synthesis. The choice of assay depends on the specific question being addressed, from direct measurement of DNA replication to the assessment of DNA damage and cell cycle progression.
1. Direct Measurement of DNA Synthesis: 5-bromo-2'-deoxyuridine (BrdU) Incorporation Assay
The BrdU incorporation assay is a widely used method to quantify active DNA synthesis in proliferating cells. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA. This incorporated BrdU can then be detected using specific antibodies, providing a direct measure of DNA replication. A reduction in BrdU incorporation in this compound-treated cells compared to controls would indicate an inhibitory effect on DNA synthesis.
2. Assessment of DNA Damage: The Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive technique for detecting DNA damage at the level of individual cells.[3] Cells are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage. While not a direct measure of synthesis, this assay can reveal if this compound treatment leads to DNA lesions, which could be a secondary consequence of stalled replication forks or other genotoxic events.[3][4]
3. Measurement of DNA Repair: Unscheduled DNA Synthesis (UDS) Assay
The Unscheduled DNA Synthesis (UDS) assay is specifically designed to measure DNA repair synthesis that occurs outside of the S-phase of the cell cycle.[5][6] Cells are treated with the test compound (this compound) and a radiolabeled nucleoside (e.g., ³H-thymidine). An increase in radiolabel incorporation in non-S-phase cells indicates that the compound has induced DNA damage that is being actively repaired. This assay is critical for assessing genotoxicity and has been used in regulatory evaluations of this compound.[2]
4. Analysis of Cell Cycle Progression: Flow Cytometry
Cell cycle analysis by flow cytometry is a powerful tool to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7] Chemicals that interfere with DNA synthesis often cause cells to accumulate in the S-phase. By staining this compound-treated cells with a DNA-binding dye (like propidium iodide) and analyzing them with a flow cytometer, researchers can identify any cell cycle arrest points, providing indirect but strong evidence of an impact on DNA replication.
Data Presentation: Quantitative Summaries
The following tables present hypothetical data to illustrate the potential outcomes of the described experiments when assessing the impact of this compound.
Table 1: BrdU Incorporation Assay Results
| Treatment Group | This compound Conc. (µM) | Mean BrdU Absorbance (OD 450nm) | % Inhibition of DNA Synthesis |
| Vehicle Control | 0 | 1.85 ± 0.12 | 0% |
| This compound | 10 | 1.68 ± 0.15 | 9.2% |
| This compound | 50 | 1.23 ± 0.11 | 33.5% |
| This compound | 100 | 0.78 ± 0.09 | 57.8% |
| Positive Control (Hydroxyurea) | 1000 | 0.31 ± 0.05 | 83.2% |
Table 2: Comet Assay Data Summary
| Treatment Group | This compound Conc. (µM) | Mean Tail Moment | % DNA in Tail |
| Vehicle Control | 0 | 1.5 ± 0.4 | 3.2% ± 1.1% |
| This compound | 10 | 1.8 ± 0.5 | 3.9% ± 1.3% |
| This compound | 50 | 2.5 ± 0.7 | 6.8% ± 1.9% |
| This compound | 100 | 4.1 ± 1.1 | 12.5% ± 2.8% |
| Positive Control (H₂O₂) | 100 | 15.7 ± 2.3 | 45.1% ± 5.4% |
Table 3: Cell Cycle Analysis by Flow Cytometry
| Treatment Group | This compound Conc. (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 0 | 55.2% | 28.5% | 16.3% |
| This compound | 10 | 54.1% | 30.1% | 15.8% |
| This compound | 50 | 48.7% | 42.3% | 9.0% |
| This compound | 100 | 40.1% | 51.5% | 8.4% |
| Positive Control (Aphidicolin) | 5 | 25.6% | 68.9% | 5.5% |
Experimental Protocols
Protocol 1: BrdU Incorporation Assay
-
Cell Seeding: Seed cells (e.g., human lymphocytes or a relevant plant cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound and controls (vehicle, positive control) for a predetermined duration (e.g., 24 hours).
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Remove the labeling medium, and fix the cells. Denature the DNA using a fixing/denaturing solution to expose the incorporated BrdU.
-
Antibody Incubation: Add anti-BrdU antibody conjugated to a detector enzyme (e.g., peroxidase) and incubate for 1-2 hours.
-
Washing: Wash the wells multiple times to remove any unbound antibody.
-
Substrate Addition: Add the enzyme substrate (e.g., TMB) and incubate until a color change is visible.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
Protocol 2: Alkaline Comet Assay
-
Cell Preparation: Prepare a single-cell suspension from control and this compound-treated cultures. Ensure cell viability is high.
-
Slide Preparation: Mix a small aliquot of the cell suspension with low melting point agarose and spread it onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) for at least 1 hour to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in an electrophoresis chamber filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to unwind the DNA.
-
Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes.
-
Neutralization and Staining: Gently neutralize the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Scoring: Visualize the slides using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the tail length, tail intensity, and tail moment.
Protocol 3: Cell Cycle Analysis via Flow Cytometry
-
Cell Culture and Treatment: Culture cells to approximately 60-70% confluency and treat with this compound or control compounds for the desired time (e.g., 24 or 48 hours).
-
Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA-binding fluorochrome (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content.
-
Data Interpretation: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Visualizations
Caption: Workflow for the BrdU Incorporation Assay.
Caption: Workflow for the Alkaline Comet Assay.
Caption: Hypothetical pathway of this compound's impact on DNA synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. epa.gov [epa.gov]
- 3. mdpi.com [mdpi.com]
- 4. Paraquat induced oxidative stress, DNA damage, and cytotoxicity in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic toxicology in silico protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revisiting the approaches to DNA damage detection in genetic toxicology: insights and regulatory implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitization of cancer cells to ferroptosis coincident with cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
Difenzoquat formulation and preparation for laboratory use
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation and preparation of Difenzoquat for laboratory use. This compound, a quaternary ammonium herbicide, is utilized for the post-emergence control of wild oats, primarily in cereal crops.[1][2] Its mechanism of action involves the rapid disruption and destruction of cell membranes.[1][3]
Chemical and Physical Properties
This compound is commercially available as this compound methyl sulfate.[3][4][5] Understanding its physical and chemical properties is crucial for accurate formulation and safe handling in a laboratory setting.
| Property | Value | Source |
| Chemical Name | 1,2-dimethyl-3,5-diphenyl-1H-pyrazolium methyl sulfate | [4][5] |
| CAS Number | 43222-48-6 | [3][4][5] |
| Molecular Formula | C18H20N2O4S | [5] |
| Molecular Weight | 360.43 g/mol | [3][5] |
| Appearance | Colorless, odorless crystals or colorless to pale yellow solid | [1][4] |
| Melting Point | 155-157 °C | |
| Solubility in Water | Highly soluble | [3] |
| Vapor Pressure | 0.0000001 hPa (at 20 °C) | [6] |
Safety Precautions
This compound methyl sulfate is toxic if swallowed or in contact with skin and is very toxic to aquatic life with long-lasting effects.[6][7] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection, should be worn when handling this compound.[6][7] All work should be conducted in a well-ventilated area or a chemical fume hood.[6] Refer to the Safety Data Sheet (SDS) for complete safety information.[7]
Formulation and Preparation for Laboratory Use
The following protocols are provided as a guide for the preparation of this compound solutions for use in laboratory-based experiments, such as plant bioassays.
Stock Solution Preparation (1 mg/mL)
Materials:
-
This compound methyl sulfate (analytical standard)
-
Distilled, deionized water
-
Analytical balance
-
Volumetric flask (e.g., 10 mL or 100 mL)
-
Magnetic stirrer and stir bar
-
Spatula
-
Weighing paper
Protocol:
-
Accurately weigh 10 mg of this compound methyl sulfate onto weighing paper using an analytical balance.
-
Carefully transfer the weighed compound into a 10 mL volumetric flask.
-
Add approximately 5-7 mL of distilled, deionized water to the volumetric flask.
-
Place a magnetic stir bar in the flask and place it on a magnetic stirrer.
-
Stir the solution until the this compound methyl sulfate is completely dissolved.
-
Once dissolved, remove the flask from the stirrer and add distilled, deionized water to the 10 mL mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the stock solution to a labeled, amber glass bottle for storage.
-
Store the stock solution in a refrigerator at 4°C. The stability of the aqueous solution should be monitored for long-term experiments.
Preparation of Working Solutions
Working solutions of desired concentrations can be prepared by diluting the stock solution with the appropriate solvent or buffer for the specific experimental assay.
Example: Preparation of a 100 µg/mL working solution:
-
Pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Add the desired solvent or buffer (e.g., distilled water, nutrient solution) to the 10 mL mark.
-
Cap the flask and invert several times to mix thoroughly.
Experimental Protocols
Plant Bioassay for Herbicidal Activity
This protocol outlines a general procedure to assess the herbicidal activity of this compound on a target plant species, such as wild oat (Avena fatua).
Materials:
-
This compound working solutions of various concentrations
-
Seeds of the target plant species
-
Pots or petri dishes with a suitable growth medium (e.g., soil, agar)
-
Growth chamber or greenhouse with controlled environmental conditions (light, temperature, humidity)
-
Spray bottle or micropipette for application
-
Control solution (solvent/buffer used for dilutions without this compound)
Protocol:
-
Sow a predetermined number of seeds in each pot or petri dish and allow them to germinate and grow to a specific stage (e.g., 2-3 leaf stage).
-
Prepare a series of this compound working solutions at different concentrations. A negative control group treated only with the solvent/buffer is essential.
-
Apply a consistent volume of each working solution to the foliage of the plants in each treatment group. Ensure even coverage.
-
Place the treated plants in a growth chamber or greenhouse with controlled conditions.
-
Observe the plants daily for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition.
-
After a predetermined period (e.g., 7-14 days), assess the herbicidal effect by measuring parameters such as plant height, fresh weight, dry weight, or visual injury ratings.
-
Analyze the data to determine the dose-response relationship and calculate endpoints such as the GR50 (the concentration required to cause a 50% reduction in growth).
Data Presentation
Acute Toxicity of this compound Methyl Sulfate
| Organism | Test Type | Endpoint | Value | Toxicity Category | Source |
| Rat | Oral | LD50 | 485 mg/kg bw | Moderate | [8] |
| Rat | Dermal | LD50 | 3.45 g/kg bw | Low | [8] |
| Rat | Inhalation | LC50 | 0.5 mg/L | High | [8] |
| Fish | Acute | - | - | Slightly Toxic | [9] |
| Freshwater Invertebrates | Acute | - | - | Moderately Toxic | [9] |
| Birds | Acute Oral | LD50 | >2150 mg/kg | Slightly Toxic | [9] |
Visualizations
Logical Workflow for this compound Solution Preparation
Caption: Workflow for the preparation of this compound solutions.
Generalized Mechanism of Action for Membrane-Disrupting Herbicides
Caption: Generalized effects of membrane-disrupting herbicides.
References
- 1. This compound (Ref: BAS 450H) [sitem.herts.ac.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound metilsulfate (Ref: AC 84777) [sitem.herts.ac.uk]
- 4. This compound methyl sulfate - Hazardous Agents | Haz-Map [haz-map.com]
- 5. 43222-48-6 CAS MSDS (this compound METHYLSULFATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. hpc-standards.com [hpc-standards.com]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. epa.gov [epa.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
Application Note: Analysis of Difenzoquat using Reversed-Phase Liquid Chromatography
Abstract
This application note provides a detailed methodology for the analysis of Difenzoquat, a quaternary ammonium herbicide, using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described protocols are applicable for the quantitative determination of this compound in various matrices, including water-soluble powder formulations, agricultural products, and environmental water samples. This document is intended for researchers, scientists, and professionals in drug development and environmental monitoring.
Introduction
This compound (1,2-dimethyl-3,5-diphenylpyrazolium methyl sulfate) is a selective post-emergence herbicide used to control wild oats in cereal crops.[1][2][3] Due to its widespread use, the development of reliable and robust analytical methods for its detection and quantification is crucial for quality control, residue analysis, and environmental assessment. Reversed-phase liquid chromatography is a powerful and widely adopted technique for this purpose, offering high sensitivity and selectivity.[1][4][5][6] This application note outlines two primary HPLC methods and associated sample preparation protocols for the analysis of this compound.
Chromatographic Methods
Two primary RP-HPLC methods are presented, one utilizing a simple isocratic mobile phase and the other employing an ion-pairing agent to enhance retention and peak shape.
Method 1: Isocratic Methanol-Water Mobile Phase
This method is suitable for the quality control of this compound in soluble powder (SP) formulations.[4]
Method 2: Ion-Pair Reversed-Phase Chromatography
This method is designed for the analysis of this compound residues in more complex matrices like wheat products and water, where enhanced retention and separation from interferences are necessary.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data and chromatographic conditions for the two methods.
Table 1: HPLC System and Operating Conditions
| Parameter | Method 1: Isocratic | Method 2: Ion-Pair RP |
| HPLC System | Standard HPLC with UV Detector | Standard HPLC with UV Detector |
| Column | Selectosil 5 C18, 250 mm x 4.6 mm i.d.[4] | LiChrosorb RP-8, 25 cm x 4.6 mm i.d.[1] |
| Mobile Phase | Methanol:Water (60:40, v/v), pH 3 (adjusted with H₃PO₄)[4] | Acetonitrile:0.01 M Sodium Octanesulfonate (7:3, v/v), pH 3.0 (with 0.1 M H₃PO₄)[1] |
| Flow Rate | Not Specified | 1.0 mL/min[1] |
| Detection Wavelength | 254 nm[4] | 255 nm or 265 nm[1][5][6] |
| Injection Volume | Not Specified | Not Specified |
| Column Temperature | Ambient[1] | Ambient[1] |
Table 2: Performance Characteristics
| Parameter | Method 1: Isocratic | Method 2: Ion-Pair RP |
| Retention Time | ~6.6 min[4] | Not Specified |
| Linearity (r²) | 0.9999[4] | Not Specified |
| Recovery | 98.71% - 100.36% (in SP formulations)[4] | 83.5% - 99.2% (0.5-10.0 ppm in wheat)[1], 75.3% (0.1 ppm in wheat)[1], >88% (in water)[6] |
| Limit of Detection (LOD) | Not Specified | ~0.02 ppm (in wheat products)[1], 2 ppb (in water)[6], 0.25 ppb (in water with trace enrichment)[5] |
| Coefficient of Variation | 0.41%[4] | Not Specified |
Experimental Protocols
Materials and Reagents
-
This compound methyl sulfate analytical standard[7]
-
HPLC grade methanol[4]
-
HPLC grade acetonitrile[1]
-
Deionized water
-
Phosphoric acid (H₃PO₄)[4]
-
Sodium octanesulfonate[1]
-
Hydrochloric acid (HCl)[1]
-
Alumina for column chromatography[1]
-
C18 Solid-Phase Extraction (SPE) cartridges[6]
Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound analytical standard in deionized water.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to be used for analysis.
Sample Preparation Protocol: Water Samples (Trace Enrichment)
This protocol is suitable for the analysis of low-level this compound contamination in water.[6]
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing an appropriate solvent.
-
Sample Loading: Pass a known volume of the water sample through the conditioned C18 cartridge.
-
Elution: Elute the trapped this compound from the cartridge.
-
Analysis: Analyze the eluate by RP-HPLC.
Sample Preparation Protocol: Wheat Products (Bread, Cereal, Flour)
This protocol involves a multi-step extraction and clean-up procedure for complex food matrices.[1]
-
Extraction: Extract the sample with acidified acetonitrile. For flour and bread, treatment with 2 N HCl may be necessary to improve recovery.[1]
-
Liquid-Liquid Partitioning: Perform aqueous/organic partitions at acidic and basic pH values to clean up the extract.
-
Column Chromatography Clean-up: Further purify the organic extract by passing it through an alumina column.
-
Final Preparation: Evaporate the elution fraction containing this compound to dryness and redissolve the residue in the mobile phase for HPLC analysis.[1]
Visualizations
Caption: General workflow for this compound analysis.
Caption: Sample preparation workflows for different matrices.
Conclusion
The reversed-phase HPLC methods described in this application note are effective for the qualitative and quantitative analysis of this compound. The choice of the specific method and sample preparation protocol should be based on the sample matrix and the required sensitivity. The isocratic method is well-suited for quality control of formulations, while the ion-pair chromatography method combined with appropriate sample clean-up provides the necessary selectivity and sensitivity for residue analysis in complex food and environmental samples.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. epa.gov [epa.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. [Analysis of herbicide-difenzoquat by reversed-phase high performance liquid chromatography (RP-HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Application Note: High-Sensitivity Analysis of Difenzoquat in Water Samples by Micellar Electrokinetic Chromatography (MEKC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difenzoquat (1,2-dimethyl-3,5-diphenyl-1H-pyrazolium methyl sulfate) is a quaternary ammonium herbicide used for the control of wild oats in cereal crops.[1][2] Its high solubility in water and stability against degradation can lead to its presence in various water sources.[1] Monitoring this compound levels in drinking and environmental water is crucial to ensure public health and environmental safety. This application note details a robust and sensitive method for the separation and determination of this compound using Micellar Electrokinetic Chromatography (MEKC) with online sample concentration techniques.
Principle of MEKC for Cationic Analytes
Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique that extends the capabilities of capillary electrophoresis to neutral and charged analytes.[3][4] The separation principle is based on the differential partitioning of analytes between an aqueous mobile phase and a pseudo-stationary phase of micelles.[4][5]
In this method, an anionic surfactant, Sodium Dodecyl Sulfate (SDS), is added to the background electrolyte (BGE) at a concentration above its critical micelle concentration (CMC) to form negatively charged micelles.[3][6][7] Under a normal polarity electric field (anode at the injection end, cathode at the detection end), a strong electroosmotic flow (EOF) is generated towards the cathode. The negatively charged SDS micelles have their own electrophoretic mobility towards the anode, against the EOF. The net movement of the micelles is significantly slowed but still towards the cathode.
This compound, being a cationic herbicide, is electrophoretically attracted towards the cathode. Its interaction with the anionic micelles, however, retards its migration. The separation of this compound from other components in the sample matrix is achieved based on the combination of its electrophoretic mobility and its partitioning into the micellar phase.
For enhanced sensitivity, online concentration techniques such as sweeping and cation-selective exhaustive injection (CSEI) can be employed.[6][7] Sweeping involves injecting a large volume of the sample in a matrix with lower conductivity than the BGE, causing the analytes to be "swept" into narrow bands by the micelles. CSEI is a selective injection technique for cations that further enhances concentration factors.
Materials and Reagents
-
Chemicals: this compound methyl sulfate, Sodium Dodecyl Sulfate (SDS), Sodium phosphate monobasic, Phosphoric acid, Acetonitrile (ACN), Sodium hydroxide, Hydrochloric acid. All reagents should be of analytical grade or higher.
-
Solutions:
Instrumentation and MEKC Conditions
-
Instrumentation: A standard capillary electrophoresis system equipped with a UV detector is required.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d., effective length and total length can be optimized, a common starting point is ~50 cm total length).
-
Detection: UV detection at a wavelength suitable for this compound (e.g., 255 nm).[1]
-
Applied Voltage: Optimize for efficient separation and minimal Joule heating (e.g., 15-30 kV).
-
Temperature: Controlled capillary temperature (e.g., 25 °C).
-
Injection: Hydrodynamic or electrokinetic injection. For high sensitivity, CSEI-sweeping is recommended.[6][7]
Experimental Protocols
Capillary Conditioning
-
Flush the new capillary with 1 M NaOH for 30 minutes.
-
Rinse with deionized water for 15 minutes.
-
Flush with 1 M HCl for 15 minutes.
-
Rinse with deionized water for 15 minutes.
-
Finally, equilibrate with the BGE for at least 30 minutes before the first injection.
Daily Start-up Procedure:
-
Flush with 0.1 M NaOH for 10 minutes.
-
Rinse with deionized water for 5 minutes.
-
Equilibrate with BGE for 15 minutes.
Sample Preparation (for Spiked Tap Water)
-
Collect tap water samples.
-
Filter the samples through a 0.45 µm syringe filter to remove particulate matter.
-
Spike the filtered water with known concentrations of this compound standard solution to prepare calibration and quality control samples.
-
For CSEI-sweeping, the sample is injected directly.
MEKC Analysis Workflow
Caption: Experimental workflow for this compound analysis by MEKC.
Cation-Selective Exhaustive Injection-Sweeping (CSEI-Sweeping-MEKC) Protocol
This high-sensitivity method involves a multi-step injection process:
-
Water Plug Injection: Inject a short plug of deionized water hydrodynamically (e.g., 50 mbar for 5 seconds).
-
Sample Injection (CSEI): Place the capillary inlet into the sample vial and apply a reverse voltage (e.g., -10 kV) for a prolonged period (e.g., 100-300 seconds). This selectively injects cations like this compound.
-
BGE Injection: Inject the BGE hydrodynamically for a short duration (e.g., 50 mbar for 5 seconds) to introduce the micelles for the sweeping process.
-
Separation: Apply the separation voltage (e.g., 25 kV) to initiate the MEKC separation.
Data Presentation
The following tables summarize the operational parameters and performance data for the MEKC analysis of this compound.
Table 1: Optimized MEKC Conditions for this compound Analysis
| Parameter | Condition | Reference |
| Background Electrolyte | 80 mM SDS, 50 mM Phosphate Buffer, 20% ACN | [6][7] |
| pH | 2.5 | [6][7] |
| Capillary | Fused Silica (user-defined dimensions) | - |
| Applied Voltage | Optimized for separation (e.g., 15-30 kV) | - |
| Temperature | Controlled (e.g., 25 °C) | - |
| Detection Wavelength | ~255 nm | [1] |
Table 2: Performance Data for this compound Analysis in Purified Water
| Method | Limit of Detection (LOD) (S/N=3) | Fold Increase in Sensitivity (vs. MEKC) | Reference |
| Standard MEKC | 2.6 - 5.1 mg/L | - | [6][7] |
| Sweeping-MEKC | - | Up to 500x | [6][7] |
| CSEI-Sweeping-MEKC | < 1 µg/L | Up to 50,000x | [6][7] |
Table 3: Validation Parameters for CSEI-Sweeping-MEKC Method
| Parameter | Result | Reference |
| Reproducibility (RSD) | < 22% | [6][7] |
| Linearity | Good | [6][7] |
Conclusion
Micellar Electrokinetic Chromatography provides a highly effective and sensitive method for the determination of the herbicide this compound in water samples. The use of an SDS micellar phase allows for the successful separation of this cationic analyte. Furthermore, the implementation of online concentration techniques, particularly CSEI-Sweeping-MEKC, dramatically improves detection limits, enabling the quantification of this compound at levels below the maximum residue limits established by regulatory agencies like the US Environmental Protection Agency.[6][7] The detailed protocol herein provides a solid foundation for researchers and analytical scientists to implement this method for routine monitoring and research applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Micellar electrokinetic chromatography - Wikipedia [en.wikipedia.org]
- 4. Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Analysis of the herbicides paraquat, diquat and this compound in drinking water by micellar electrokinetic chromatography using sweeping and cation selective exhaustive injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Difenzoquat's Systemic Growth-Inhibition Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the herbicidal active ingredient Difenzoquat, with a specific focus on its systemic growth-inhibition activity against wild oat (Avena fatua). This document includes key data on its efficacy, detailed experimental protocols for its evaluation, and a proposed signaling pathway for its mode of action.
Data Presentation
This compound is a selective, post-emergent herbicide primarily used for the control of wild oats in cereal crops such as wheat and barley.[1][2] Its mode of action involves the rapid destruction of cell membranes and it also exhibits systemic growth-inhibiting properties.[1][2][3] The following table summarizes the dose-dependent efficacy of this compound in controlling wild oat, expressed as a percentage of growth inhibition.
| This compound Concentration (kg a.i./ha) | Wild Oat Control (%) | Reference |
| 0.14 + 0.42 (in mixture with Barban) | As effective as 0.84 kg/ha alone | [4] |
| 0.84 | Up to 85% |
Note: The data presented is based on field observations and may vary depending on environmental conditions and the developmental stage of the wild oat.
Experimental Protocols
To facilitate further research into the systemic growth-inhibition activity of this compound, detailed protocols for key experiments are provided below.
Whole-Plant Bioassay for Growth Inhibition
This protocol is designed to assess the dose-response relationship of this compound on the growth of Avena fatua.
Materials:
-
Avena fatua seeds
-
Potting mix (e.g., peat, vermiculite, and sand in a 2:1:1 ratio)
-
Pots (10 cm diameter)
-
This compound stock solution (analytical grade)
-
Surfactant (non-ionic, as recommended for the specific this compound formulation)
-
Spray chamber with a moving nozzle
-
Growth chamber or greenhouse with controlled temperature and light conditions
-
Ruler and balance
Procedure:
-
Plant Growth: Sow 5-7 Avena fatua seeds per pot at a depth of 2 cm. After emergence, thin the seedlings to three per pot. Grow the plants in a growth chamber or greenhouse at approximately 20-25°C with a 16-hour photoperiod.
-
Herbicide Application: When the wild oat seedlings reach the 3-4 leaf stage, prepare a series of this compound concentrations (e.g., 0, 0.1, 0.25, 0.5, 0.84, 1.0, and 1.5 kg a.i./ha) in water containing a surfactant at the recommended concentration.
-
Apply the herbicide solutions to the plants using a laboratory spray chamber calibrated to deliver a specific volume (e.g., 200 L/ha). Ensure even coverage of the foliage.
-
Growth and Assessment: Return the treated plants to the growth chamber. After 21 days, assess the phytotoxicity by:
-
Visually rating the injury on a scale of 0 (no effect) to 100 (complete death).
-
Measuring the shoot height of each plant.
-
Harvesting the above-ground biomass, drying it in an oven at 70°C for 48 hours, and recording the dry weight.
-
-
Data Analysis: Calculate the percent inhibition of shoot height and dry weight for each concentration relative to the untreated control. Plot the data to generate a dose-response curve and determine the IC50 value (the concentration of this compound that causes 50% inhibition of growth).
Electrolyte Leakage Assay for Cell Membrane Damage
This assay measures the extent of cell membrane damage caused by this compound by quantifying the leakage of electrolytes from leaf tissue.[1]
Materials:
-
Freshly treated Avena fatua leaves
-
Deionized water
-
Conductivity meter
-
Test tubes
-
Water bath
-
Cork borer or scalpel
Procedure:
-
Sample Preparation: Collect leaf discs (e.g., 5 mm in diameter) from both this compound-treated and untreated Avena fatua plants at various time points after treatment.
-
Rinse the leaf discs thoroughly with deionized water to remove any surface contaminants.
-
Place a set number of leaf discs (e.g., 10) into a test tube containing a known volume of deionized water (e.g., 10 mL).
-
Initial Conductivity Measurement: Gently shake the tubes and measure the initial electrical conductivity of the solution (C1) at room temperature after a set time (e.g., 2 hours).
-
Total Conductivity Measurement: Place the test tubes in a boiling water bath for 15 minutes to cause complete cell disruption and release all electrolytes.
-
Cool the tubes to room temperature and measure the final electrical conductivity (C2).
-
Calculation: Calculate the percentage of electrolyte leakage using the following formula: Electrolyte Leakage (%) = (C1 / C2) * 100
-
Compare the electrolyte leakage from treated and untreated tissues to determine the extent of membrane damage.
DNA Synthesis Inhibition Assay
This protocol provides a method to assess the effect of this compound on DNA synthesis in plant tissues.[1]
Materials:
-
Avena fatua seedlings
-
This compound solutions of varying concentrations
-
Radioactive-labeled thymidine ([³H]-thymidine)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Trichloroacetic acid (TCA)
-
Ethanol
-
Filter paper discs
Procedure:
-
Treatment: Excise root tips or leaf discs from young Avena fatua seedlings.
-
Incubate the plant material in solutions containing different concentrations of this compound for a specified period.
-
Radiolabeling: Add [³H]-thymidine to the incubation solutions and continue the incubation to allow for its incorporation into newly synthesized DNA.
-
Harvesting and Washing: Stop the incubation by washing the plant material with cold, unlabeled thymidine solution.
-
Homogenize the tissue and precipitate the DNA using cold TCA.
-
Scintillation Counting: Collect the DNA precipitate on filter paper discs, wash with ethanol, and dry.
-
Place the filter discs in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Compare the amount of [³H]-thymidine incorporated in this compound-treated samples to that in untreated controls to determine the percentage of DNA synthesis inhibition.
Visualizations
The following diagrams illustrate the experimental workflow for assessing this compound's systemic activity and a proposed signaling pathway for its growth-inhibitory effects.
References
Application of Difenzoquat in Plant Physiology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difenzoquat is a quaternary ammonium herbicide utilized for the post-emergence control of wild oats (Avena fatua L.) in cereal crops such as wheat and barley.[1][2] Its mode of action is primarily characterized by the rapid destruction of cell membranes.[1][2] However, research suggests a more complex mechanism that may also involve the inhibition of nucleic acid synthesis, photosynthesis, and ATP production.[3] These characteristics make this compound a valuable tool for investigating various aspects of plant physiology, including membrane integrity, DNA replication, and herbicide resistance mechanisms.
These application notes provide an overview of the experimental uses of this compound in plant physiology research, complete with detailed protocols for key assays and a summary of relevant quantitative data.
Physiological Effects and Mechanism of Action
This compound is absorbed through the foliage and its phytotoxic effects, including chlorosis and necrosis, typically appear in the meristematic regions of susceptible plants within 3 to 7 days of application.[3] The primary and most evident mode of action is the disruption of cell membrane integrity, leading to electrolyte leakage.[2] Additionally, this compound has been shown to inhibit DNA synthesis, which contributes to its herbicidal activity by arresting cell division and growth.[4] Unlike some other herbicides, its contact activity is not solely dependent on light, suggesting a distinct mechanism from photosystem-interfering compounds like paraquat.[4]
Data Presentation
The following tables summarize quantitative data from studies on the effects of this compound on various plant physiological parameters.
Table 1: Dose-Response of Wild Oat (Avena fatua) to this compound
| Herbicide Rate (g a.i. ha⁻¹) | Susceptible Population 1 (HS1) - Biomass Reduction (%) | Susceptible Population 2 (HS2) - Biomass Reduction (%) | Resistant Population 1 (MHR3) - Biomass Reduction (%) | Resistant Population 2 (MHR4) - Biomass Reduction (%) |
| 0 | 0 | 0 | 0 | 0 |
| 34 | 50 | 55 | 10 | 15 |
| 102 | 80 | 85 | 25 | 30 |
| 340 (1x rate) | 95 | 98 | 40 | 45 |
| 1020 | 100 | 100 | 60 | 65 |
| 3400 | 100 | 100 | 80 | 85 |
Data adapted from a study on herbicide-resistant wild oat populations. The 1x rate corresponds to the recommended field application rate.
Table 2: Comparative Effects of this compound and Paraquat on Wheat and Wild Oat
| Treatment (1 mM) | Plant Species & Susceptibility | Electrolyte Leakage (% of total) - Light | Electrolyte Leakage (% of total) - Dark | Chlorophyll Content (relative to control) - Light | Inhibition of DNA Synthesis (%) |
| This compound | A. fatua (Susceptible) | High | High | No significant decrease | Not significantly different from resistant |
| This compound | A. fatua (Resistant) | High | High | No significant decrease | Not significantly different from susceptible |
| This compound | T. aestivum 'Verde' (Susceptible) | Moderate | Not reported | No significant decrease | Significantly greater than tolerant |
| This compound | T. aestivum 'Ernest' (Tolerant) | Low | Not reported | No significant decrease | Significantly lower than susceptible |
| Paraquat | A. fatua (Susceptible) | Very High | Low | Significant decrease | Not reported |
| Paraquat | T. aestivum 'Verde' (Susceptible) | Very High | Low | Significant decrease | Not reported |
This table provides a qualitative summary of findings from a study comparing the contact activity of this compound and Paraquat.[4]
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Protocol 1: Assessment of Cell Membrane Damage via Electrolyte Leakage Assay
This protocol measures the leakage of electrolytes from plant tissues as an indicator of cell membrane damage caused by this compound.
Materials:
-
Plant leaves of uniform age and size
-
This compound stock solution
-
Deionized water
-
Test tubes
-
Conductivity meter
-
Water bath or autoclave
-
Cork borer or razor blade
Procedure:
-
Plant Material Preparation:
-
Excise leaf discs of a uniform diameter (e.g., 1 cm) from the treated and control plants, avoiding major veins.
-
Gently rinse the leaf discs with deionized water to remove surface contaminants and electrolytes from cut cells.
-
-
Herbicide Treatment:
-
Prepare a series of this compound concentrations in deionized water.
-
Place a set number of leaf discs (e.g., 10) into separate test tubes containing a fixed volume (e.g., 10 mL) of the respective this compound solutions or deionized water (control).
-
-
Incubation:
-
Incubate the test tubes at a constant temperature (e.g., 25°C) for a specified period (e.g., 24 hours). The incubation can be done in the light or dark, depending on the experimental design.[4]
-
-
Initial Conductivity Measurement (C1):
-
After incubation, gently swirl the tubes and measure the electrical conductivity of the solution in each tube using a calibrated conductivity meter.
-
-
Total Conductivity Measurement (C2):
-
To determine the total electrolyte content, kill the leaf tissue by autoclaving the tubes at 121°C for 20 minutes or by heating in a water bath at 100°C for 15 minutes.
-
Allow the tubes to cool to room temperature and measure the final electrical conductivity of the solution.
-
-
Calculation of Electrolyte Leakage:
-
Calculate the percentage of electrolyte leakage using the following formula: Electrolyte Leakage (%) = (C1 / C2) * 100
-
Protocol 2: Determination of Chlorophyll Content
This protocol is used to quantify the effect of this compound on the chlorophyll content of plant leaves.
Materials:
-
Plant leaves from treated and control plants
-
80% Acetone
-
Spectrophotometer
-
Mortar and pestle or tissue homogenizer
-
Centrifuge and centrifuge tubes
-
Volumetric flasks
Procedure:
-
Sample Preparation:
-
Collect a known fresh weight of leaf tissue (e.g., 100 mg) from both this compound-treated and control plants.
-
-
Pigment Extraction:
-
Grind the leaf tissue in a mortar and pestle with a small amount of 80% acetone until the tissue is completely macerated.
-
Transfer the homogenate to a centrifuge tube. Rinse the mortar and pestle with 80% acetone and add the rinsing to the centrifuge tube.
-
Bring the final volume to a known amount (e.g., 10 mL) with 80% acetone.
-
-
Centrifugation:
-
Centrifuge the extract at 5000 x g for 10 minutes to pellet the cell debris.
-
-
Spectrophotometric Measurement:
-
Carefully transfer the supernatant to a clean cuvette.
-
Measure the absorbance of the extract at 645 nm and 663 nm using a spectrophotometer, with 80% acetone as a blank.
-
-
Calculation of Chlorophyll Content:
-
Calculate the concentrations of chlorophyll a (Chl a), chlorophyll b (Chl b), and total chlorophyll using the following equations (for 80% acetone):
-
Chl a (mg/L) = 12.7 * A663 - 2.69 * A645
-
Chl b (mg/L) = 22.9 * A645 - 4.68 * A663
-
Total Chlorophyll (mg/L) = 20.2 * A645 + 8.02 * A663
-
-
Express the chlorophyll content on a fresh weight basis (e.g., mg/g FW).
-
Protocol 3: Assessment of DNA Synthesis Inhibition (Generalized Protocol)
This protocol provides a general method for assessing the inhibitory effect of this compound on DNA synthesis in plants, often measured by the incorporation of a labeled nucleoside.
Materials:
-
Young, actively growing plant seedlings or root tips
-
This compound stock solution
-
Radioactive nucleoside (e.g., ³H-thymidine) or a non-radioactive analog (e.g., 5-ethynyl-2'-deoxyuridine - EdU)
-
Liquid scintillation counter (for radioactive method) or fluorescence microscope/flow cytometer (for non-radioactive method)
-
Appropriate buffers and solutions for DNA extraction and purification
-
Scintillation vials and cocktail (for radioactive method)
-
Click-iT® EdU Imaging Kit or similar (for non-radioactive method)
Procedure:
-
Plant Treatment:
-
Germinate and grow seedlings in a suitable medium (e.g., hydroponics or agar plates).
-
Expose the seedlings to various concentrations of this compound for a defined period. Include an untreated control.
-
-
Labeling of Newly Synthesized DNA:
-
Radioactive Method:
-
Following this compound treatment, incubate the seedlings in a solution containing ³H-thymidine for a specific duration to allow for its incorporation into newly synthesized DNA.
-
-
Non-Radioactive Method (EdU):
-
Incubate the seedlings in a solution containing EdU. EdU is incorporated into DNA during active synthesis.
-
-
-
DNA Extraction and Quantification:
-
Harvest the plant tissue (e.g., root tips) and extract the total genomic DNA using a standard plant DNA extraction protocol.
-
Quantify the concentration of the extracted DNA using a spectrophotometer or fluorometer.
-
-
Measurement of DNA Synthesis:
-
Radioactive Method:
-
Add a known amount of the extracted DNA to a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity (counts per minute - CPM) using a liquid scintillation counter. Higher CPM indicates higher levels of DNA synthesis.
-
-
Non-Radioactive Method (EdU):
-
Detect the incorporated EdU using a click chemistry reaction that couples a fluorescent azide to the alkyne group of EdU.
-
Visualize and quantify the fluorescence signal in individual cells using fluorescence microscopy or flow cytometry. A stronger fluorescence signal corresponds to a higher rate of DNA synthesis.
-
-
-
Data Analysis:
-
Express the results as a percentage of the control to determine the extent of DNA synthesis inhibition by this compound.
-
Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and the workflows for the described experimental protocols.
References
Troubleshooting & Optimization
Improving Difenzoquat extraction recovery from complex matrices
Welcome to the technical support center for optimizing the extraction of Difenzoquat from complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from complex matrices?
A1: The most prevalent methods for this compound extraction are modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE). Acidic extraction is often employed, particularly for matrices like wheat and soil, to improve recovery rates. For instance, using 2 N HCl has been shown to be effective for extracting this compound from wheat flour.[1] Microwave-assisted extraction (MAE) has also demonstrated high recovery rates in soil samples.[2]
Q2: I am experiencing low recovery of this compound. What are the potential causes?
A2: Low recovery of this compound can stem from several factors:
-
Incomplete Extraction: The chosen solvent may not be optimal for the matrix. This compound, a quaternary ammonium compound, can bind strongly to matrix components. Using acidified solvents can improve extraction efficiency.[1] For dry samples like flour or soil, ensuring proper hydration before extraction is crucial.
-
Analyte Loss During Cleanup: The cleanup step, intended to remove matrix interferences, can sometimes also remove the analyte. The choice of sorbents in dispersive SPE (dSPE) or the SPE cartridge material is critical.
-
Matrix Effects: Co-extracted matrix components can interfere with the analytical signal in methods like LC-MS/MS, leading to ion suppression and artificially low recovery values.
-
Degradation of this compound: Although generally stable, prolonged exposure to harsh pH conditions or high temperatures during extraction could potentially lead to degradation.
Q3: What are matrix effects and how can I mitigate them for this compound analysis?
A3: Matrix effects are the alteration of the analyte's signal intensity caused by co-eluting compounds from the sample matrix during analysis (e.g., by LC-MS/MS). This can lead to either signal suppression (lower recovery) or enhancement (higher recovery), compromising the accuracy of quantification.
To mitigate matrix effects, consider the following strategies:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for signal suppression or enhancement.
-
Dilution of the Final Extract: Diluting the final extract can reduce the concentration of interfering matrix components.
-
Improved Cleanup: Utilize more effective cleanup steps to remove interfering compounds. This could involve using different dSPE sorbents or a more selective SPE cartridge.
-
Use of an Internal Standard: A stable isotope-labeled internal standard for this compound, if available, can effectively compensate for matrix effects as it will be affected similarly to the analyte.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the extraction of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Recovery in Wheat/Flour Samples | Inappropriate extraction solvent. | Use an acidified solvent. A study on wheat products showed that extraction with 2 N HCl was effective, with recoveries well over 80% even for samples spiked 5 days prior.[1] |
| Insufficient sample homogenization. | Ensure the sample is finely ground to a uniform consistency to maximize the surface area for solvent interaction. | |
| Low Recovery in Soil Samples | Strong analyte-matrix binding. | Consider more rigorous extraction techniques. Microwave-assisted extraction (MAE) has shown excellent recoveries of 102% to 109% for this compound in soil.[2] Digestion methods also yield high recoveries (98% to 100%).[2] |
| Inadequate hydration of dry soil. | For dry soil samples, add an appropriate amount of water and allow it to hydrate before adding the extraction solvent. | |
| Low Recovery in Citrus/High Sugar Matrices | Interference from sugars and organic acids. | An effective cleanup step is crucial. For QuEChERS, a combination of PSA (Primary Secondary Amine) to remove sugars and organic acids, and C18 to remove non-polar interferences, can be beneficial. |
| High Variability in Results | Inconsistent sample preparation. | Ensure all samples are treated identically. Use precise volumes and weights, and consistent shaking/vortexing times. |
| Non-homogenous sample matrix. | Improve the initial homogenization of the bulk sample before taking analytical portions. | |
| Peak Tailing or Splitting in Chromatogram | Matrix overload on the analytical column. | Dilute the final extract before injection. Improve the cleanup procedure to remove more matrix components. |
| Incompatible solvent between the final extract and the mobile phase. | Evaporate the final extract to dryness and reconstitute it in a solvent that matches the initial mobile phase composition. |
This compound Recovery Data in Different Matrices
| Matrix | Extraction Method | Spiking Level | Average Recovery (%) | Reference |
| Refined White Flour | Acidified Acetonitrile with cleanup | 0.1 ppm | 79.7% | [1] |
| Refined White Flour | Acidified Acetonitrile with cleanup | 0.5 ppm | 92.5% | [1] |
| Whole Wheat Flour | Acidified Acetonitrile with cleanup | 0.1 ppm | 74.6% | [1] |
| Whole Wheat Flour | Acidified Acetonitrile with cleanup | 0.5 ppm | 97.6% | [1] |
| Refined White Bread | Acidified Acetonitrile with cleanup | 0.1 ppm | 85.9% | [1] |
| Refined White Bread | Acidified Acetonitrile with cleanup | 0.5 ppm | 81.2% | [1] |
| Soil | Digestion | Not Specified | 98 - 100% | [2] |
| Soil | Microwave-Assisted Extraction (MAE) | Not Specified | 102 - 109% | [2] |
| Soil | Shaking | Not Specified | 0 - 61% | [2] |
Experimental Protocols
Protocol 1: Modified QuEChERS Extraction for this compound in Wheat Flour
This protocol is adapted from methodologies that have shown success for polar pesticides in cereal matrices.
-
Sample Homogenization: Mill the wheat flour sample to a fine, uniform powder.
-
Extraction:
-
Weigh 5 g of the homogenized flour into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds to hydrate the sample.
-
Add 10 mL of acetonitrile containing 1% acetic acid.
-
Add an appropriate internal standard if used.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).
-
Cap the tube and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot (e.g., 6 mL) of the acetonitrile supernatant to a 15 mL dSPE tube.
-
The dSPE tube should contain cleanup sorbents such as 900 mg MgSO₄, 150 mg PSA, and 150 mg C18.
-
Vortex for 30 seconds.
-
-
Final Centrifugation and Preparation:
-
Centrifuge the dSPE tube at high speed for 2 minutes.
-
Take an aliquot of the cleaned extract, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Soil
This protocol is based on methods developed for quaternary ammonium herbicides in soil.[2]
-
Sample Preparation: Weigh 10 g of sieved soil into a flask.
-
Extraction (Microwave-Assisted):
-
Add 20 mL of 1 M HCl to the soil sample.
-
Place in a microwave extraction system and heat (e.g., to 100°C for 15 minutes).
-
Allow to cool, then centrifuge and collect the supernatant.
-
-
SPE Cleanup:
-
Condition a silica SPE cartridge (e.g., 500 mg) with an appropriate solvent (e.g., methanol followed by water).
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Elute the this compound with a suitable solvent (e.g., methanol containing a small percentage of acid).
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase for analysis.
-
Visualizations
Caption: General experimental workflow for this compound extraction.
Caption: Troubleshooting decision tree for low this compound recovery.
References
Overcoming matrix effects in Difenzoquat LC-MS analysis
Technical Support Center: Difenzoquat LC-MS Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in LC-MS analysis and why is it a problem for this compound?
A: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), negatively impacting the accuracy, precision, and sensitivity of the analysis.[1][2] this compound, as a quaternary ammonium compound, is particularly susceptible to these effects, especially when analyzed in complex matrices like food, soil, or biological fluids.[3][4] Co-extracted substances such as salts, lipids, and pigments can compete with this compound for ionization in the MS source, leading to unreliable quantitative results.[5][6]
Q2: My this compound signal is showing poor reproducibility and low intensity. Could this be a matrix effect?
A: Yes, inconsistent and suppressed signals are classic symptoms of matrix effects.[5] When co-eluting matrix components interfere with the ionization of this compound, the signal response can vary significantly from one injection to the next, as the composition of each sample matrix is unique.[7] This leads to poor reproducibility and can cause the analyte signal to be much lower than expected or even undetectable.[6] To confirm if you are experiencing a matrix effect, you can perform a post-extraction spike experiment.[5] By comparing the signal of an analyte spiked into a blank matrix extract versus its signal in a clean solvent, you can quantify the degree of ion suppression or enhancement.[8]
Q3: What are the primary strategies to overcome matrix effects in this compound analysis?
A: There are three main strategies to combat matrix effects:
-
Improve Sample Preparation: The goal is to remove interfering components from the sample before analysis. Techniques like Solid-Phase Extraction (SPE) or the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are highly effective.[4][9]
-
Optimize Chromatographic Conditions: Modifying the LC method can help separate this compound from interfering matrix components, ensuring they do not co-elute and enter the MS source at the same time.[8]
-
Use Compensation/Correction Techniques: When matrix effects cannot be eliminated, their impact can be compensated for by using a stable isotope-labeled (SIL) internal standard or by employing a matrix-matched calibration curve.[7][10]
Troubleshooting Guide
Issue 1: Significant Signal Suppression Observed
Potential Cause: High concentration of co-eluting matrix components (salts, lipids, pigments) in the final extract.
Solutions:
-
Refine Sample Cleanup:
-
QuEChERS with Dispersive SPE (d-SPE): The QuEChERS method is highly effective for complex matrices.[9] After the initial acetonitrile extraction, a d-SPE cleanup step using specific sorbents can remove interferences. For matrices high in pigments and lipids, a combination of PSA (primary secondary amine) and C18 sorbents is often recommended.[11]
-
Solid-Phase Extraction (SPE): For aqueous samples or as an alternative cleanup, weak cation-exchange SPE cartridges are particularly effective at isolating quaternary ammonium compounds like this compound from matrix interferences.[4]
-
-
Sample Dilution: A simple approach is to dilute the final extract. This reduces the concentration of both the analyte and the interfering compounds, which can lessen the matrix effect.[1][12] However, this is only feasible if the this compound concentration is high enough to remain above the instrument's limit of quantification after dilution.[12]
-
Chromatographic Optimization:
-
Gradient Modification: Adjust the mobile phase gradient to better separate the this compound peak from the regions where most matrix components elute.
-
Column Chemistry: Consider using a column with a different selectivity, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which can provide better retention for polar compounds like this compound and separate them from non-polar interferences.[4]
-
Issue 2: Inaccurate Quantification Despite Using an Internal Standard
Potential Cause: The chosen internal standard is not adequately compensating for the matrix effect. This can happen if a structural analog is used and it does not co-elute perfectly with this compound or is affected differently by the matrix.[3]
Solutions:
-
Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL internal standard, such as this compound-d8, is the ideal choice.[13][14] It has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes perfectly and experiences the same degree of ion suppression or enhancement.[7] This provides the most accurate compensation.[15] It is crucial to ensure the SIL standard is free of unlabeled analyte to prevent analytical bias.[14]
-
Implement Matrix-Matched Calibration: If a SIL internal standard is unavailable, create calibration standards in a blank matrix extract that has been processed through the entire sample preparation procedure.[16][17] This ensures that the standards experience the same matrix effects as the samples, leading to more accurate quantification.[10][18] The combination of a matrix-matched calibration with an internal standard often provides a robust solution.[10]
Comparison of Calibration Strategies
| Calibration Strategy | Description | Pros | Cons |
| Solvent-Based Calibration | Standards are prepared in a clean solvent (e.g., methanol, acetonitrile). | Simple and fast to prepare. | Does not account for matrix effects, leading to inaccurate results (typically underestimation due to suppression).[19] |
| Matrix-Matched Calibration | Standards are prepared in a blank sample matrix that has undergone the full extraction and cleanup procedure.[16] | Effectively compensates for matrix effects by ensuring standards and samples are affected equally.[10][18] | Requires a representative blank matrix which may be difficult to obtain; can be time-consuming.[7] |
| Standard Addition | Known amounts of analyte are added to aliquots of the actual sample. The original concentration is found by extrapolation.[20] | Highly accurate as it calibrates within each specific sample, accounting for its unique matrix.[20] | Very labor-intensive and time-consuming; not practical for high-throughput analysis. |
| SIL Internal Standard | A stable isotope-labeled version of the analyte is added to all samples, standards, and blanks at a fixed concentration.[14] | Considered the "gold standard"; provides the most reliable compensation for variations in sample prep, injection volume, and matrix effects.[7][15] | SIL standards can be expensive and are not available for all analytes.[21] |
Experimental Protocols
Protocol 1: Generic QuEChERS Method for this compound in Plant Matrices
This protocol is a general guideline based on the widely used QuEChERS methodology.[9][22]
-
Sample Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Hydration (if necessary): For dry matrices (e.g., grains, flour), add 10 mL of reagent-grade water and vortex for 1 minute. Let stand for 10 minutes.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Add a QuEChERS salt packet (commonly containing 4 g MgSO₄ and 1 g NaCl).
-
Cap the tube and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing 150 mg anhydrous MgSO₄ and 50 mg PSA sorbent.
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 2 minutes.
-
Analysis: Transfer the final extract into an autosampler vial for LC-MS analysis.
Visualizations
Logical Workflow for Troubleshooting Matrix Effects
Caption: A troubleshooting workflow for identifying and mitigating matrix effects.
Conceptual Diagram of Ion Suppression
Caption: How co-eluting matrix components suppress the analyte signal.
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. The Dispersive Methodology for Complex Matrices [labsertchemical.com]
- 10. Item - Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ionization multistage mass spectrometric analysis of phytoestrogens in aqueous environmental samples - University of Wollongong - Figshare [ro.uow.edu.au]
- 11. scispace.com [scispace.com]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 15. scispace.com [scispace.com]
- 16. Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 18. Determination of paraquat and diquat: LC-MS method optimization and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Matrix Effects Quantitation: Calibration Strategy, Matrix-Matched And Standard Addition [eureka.patsnap.com]
- 21. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Multi-residue analysis method based on QuEChERS followed by ultra-high performance liquid chromatography coupled with diode-array detector for pesticides in human serum and breast milk - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing mobile phase for Difenzoquat separation in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for Difenzoquat separation using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, offering potential causes and systematic solutions.
Question: Why am I observing poor retention of this compound, with the peak eluting near the void volume?
Answer:
Poor retention of this compound, a quaternary ammonium compound, is a frequent challenge in reversed-phase HPLC due to its high polarity.
Potential Causes:
-
Inadequate Mobile Phase Polarity: The mobile phase may be too strong (too high an organic solvent content), causing the analyte to elute quickly without sufficient interaction with the stationary phase.
-
Lack of Ion-Pairing Reagent: this compound is a permanently charged cation, which limits its retention on traditional C18 or C8 columns.
Solutions:
-
Decrease Organic Solvent Content: Gradually reduce the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase. This will increase the mobile phase polarity and promote greater retention.
-
Introduce an Ion-Pairing Reagent: The use of an ion-pairing reagent is highly recommended for the analysis of quaternary ammonium compounds like this compound.[1][2] These reagents, such as sodium octanesulfonate, are added to the mobile phase to form a neutral ion pair with the charged analyte, significantly enhancing its retention on a reversed-phase column.[3]
-
Adjust Mobile Phase pH: Operating at a slightly acidic pH (e.g., pH 3) can help to ensure consistent ionization of any residual silanol groups on the column, which can sometimes contribute to retention variability.[3][4]
Question: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I improve the peak shape?
Answer:
Peak tailing is a common issue in HPLC that can compromise resolution and quantification. For basic compounds like this compound, this is often due to secondary interactions with the stationary phase.
Potential Causes:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the positively charged this compound, leading to peak tailing.
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, resulting in asymmetrical peaks.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can influence the ionization state of silanol groups, affecting peak shape.
-
Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can lead to poor peak shapes.
Solutions:
-
Optimize Mobile Phase pH: Adjusting the mobile phase to a low pH (e.g., 2-4) can suppress the ionization of residual silanol groups, thereby minimizing secondary interactions.[5]
-
Use an Ion-Pairing Reagent: In addition to improving retention, ion-pairing reagents can also mask the active sites on the stationary phase, leading to more symmetrical peaks.[6]
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to maintain a stable pH and further reduce silanol interactions.
-
Reduce Sample Concentration: Dilute the sample to ensure that the amount of this compound injected is within the linear range of the column.
-
Use a Guard Column: A guard column can help protect the analytical column from contaminants in the sample.
-
Column Washing: If the column is contaminated, flushing it with a strong solvent may help to restore performance.
Question: I am experiencing inconsistent retention times for this compound between injections. What could be causing this variability?
Answer:
Fluctuations in retention time can significantly impact the reliability and reproducibility of an HPLC method.
Potential Causes:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially after a gradient run or when the mobile phase has been changed.
-
Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of the organic solvent or precipitation of buffer salts.
-
Pump Malfunction: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to an inconsistent flow rate.
-
Temperature Fluctuations: Changes in the column temperature can affect retention times.
Solutions:
-
Ensure Proper Column Equilibration: Always allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections. A stable baseline is a good indicator of equilibration.
-
Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent bubble formation.
-
System Maintenance: Regularly check the HPLC system for leaks and perform routine maintenance on the pump, including checking and cleaning the check valves.
-
Use a Column Oven: A column oven will maintain a stable temperature, minimizing retention time drift due to temperature fluctuations.[6]
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound separation on a C18 column?
A1: For a standard reversed-phase separation on a C18 column, a good starting point is a mixture of methanol and water (e.g., 60:40 v/v) with the pH adjusted to 3 using phosphoric acid.[4] However, for improved retention and peak shape, an ion-pair method is often preferred.
Q2: What is an ion-pairing reagent and why is it useful for this compound analysis?
A2: An ion-pairing reagent is a surface-active agent that has a charge opposite to that of the analyte. For the cationic this compound, an anionic ion-pairing reagent like sodium octanesulfonate is used.[3] This reagent forms a neutral complex with this compound, which has a higher affinity for the non-polar stationary phase, leading to increased retention and better peak shape.[1]
Q3: How do I choose between methanol and acetonitrile as the organic modifier?
A3: Both methanol and acetonitrile can be used as organic modifiers. Acetonitrile generally has a stronger elution strength than methanol in reversed-phase HPLC.[7] The choice can depend on the desired selectivity and resolution from other components in the sample matrix. It is often beneficial to screen both solvents during method development.
Q4: What is the effect of changing the mobile phase pH on this compound retention?
A4: As this compound is a permanently charged quaternary ammonium compound, its own charge is not affected by pH. However, the pH of the mobile phase can influence the ionization of residual silanol groups on the silica-based stationary phase.[5][8] Operating at a low pH (e.g., pH 3-4) can suppress the ionization of these silanols, minimizing unwanted secondary interactions and leading to improved peak shape and more reproducible retention times.[5]
Q5: How does the concentration of the ion-pairing reagent affect the separation?
A5: The concentration of the ion-pairing reagent is a critical parameter. Increasing the concentration will generally lead to increased retention of this compound.[9] However, excessively high concentrations can lead to very long retention times and may cause issues with column equilibration and baseline stability. A typical starting concentration for sodium octanesulfonate is around 0.01 M.[3] The optimal concentration should be determined experimentally to achieve the desired retention and resolution.
Data Presentation
Table 1: Comparison of Reported HPLC Methods for this compound Analysis
| Parameter | Method 1: Reversed-Phase | Method 2: Ion-Pair Chromatography |
| Column | Selectosil 5 C18, 250 mm x 4.6 mm | LiChrosorb RP-8, 25 cm x 4.6 mm |
| Mobile Phase | Methanol:Water (60:40, v/v) | Acetonitrile:Water (70:30, v/v) containing 0.01 M Sodium Octanesulfonate |
| pH | 3 (adjusted with H₃PO₄) | 3.0 (adjusted with H₃PO₄) |
| Flow Rate | Not specified | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 265 nm |
| Retention Time | ~6.6 min | ~12 min |
| Reference | [4] | [3] |
Table 2: General Effects of Mobile Phase Parameter Adjustments on this compound Separation
| Parameter Adjusted | Change | Expected Effect on Retention Time | Expected Effect on Peak Shape |
| Organic Modifier % | Increase | Decrease | May improve for highly retained peaks |
| Decrease | Increase | May worsen for early eluting peaks | |
| pH (in acidic range) | Decrease (e.g., from 4 to 3) | Minimal change for this compound | May improve (reduce tailing) |
| Ion-Pair Reagent Conc. | Increase | Increase | May improve (reduce tailing) |
| Decrease | Decrease | May worsen (increase tailing) |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for this compound [4]
-
Column: Selectosil 5 C18 (250 mm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase Preparation:
-
Prepare a 60:40 (v/v) mixture of HPLC-grade methanol and water.
-
Adjust the pH of the mixture to 3.0 using phosphoric acid.
-
Degas the mobile phase before use.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min (typical, may require optimization).
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Detection: UV at 254 nm.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the this compound standard or sample.
-
Monitor the chromatogram for the this compound peak, which is expected to elute at approximately 6.6 minutes under these conditions.
-
Protocol 2: Ion-Pair Reversed-Phase HPLC Method for this compound [3]
-
Column: LiChrosorb RP-8 (25 cm x 4.6 mm, 10 µm) or equivalent.
-
Mobile Phase Preparation:
-
Prepare a 0.01 M solution of sodium octanesulfonate in HPLC-grade water.
-
Mix this aqueous solution with HPLC-grade acetonitrile in a 30:70 (v/v) ratio.
-
Adjust the final pH to 3.0 with 0.1 M phosphoric acid.
-
Filter the mobile phase through a 0.45 µm filter and degas before use.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50-100 µL.
-
Column Temperature: Ambient.
-
Detection: UV at 265 nm.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes before the first injection.
-
Inject the this compound standard or sample.
-
The retention time for this compound is expected to be around 12 minutes.
-
Mandatory Visualization
Caption: Workflow for optimizing the mobile phase in this compound HPLC analysis.
Caption: Troubleshooting decision tree for common HPLC issues with this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. [Analysis of herbicide-difenzoquat by reversed-phase high performance liquid chromatography (RP-HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 9. Effect of anionic ion-pairing reagent concentration (1–60 mM) on reversed-phase liquid chromatography elution behaviour of peptides - PMC [pmc.ncbi.nlm.nih.gov]
Difenzoquat Standard Solution: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of difenzoquat standard solutions. Below you will find frequently asked questions (FAQs), troubleshooting guidance, and experimental protocols to ensure the accuracy and reliability of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound standard solutions?
A1: For optimal stability, it is recommended to store this compound standard solutions under refrigerated conditions. A stock solution of this compound in distilled, deionized water can be prepared at a concentration of 1.0 mg/mL. For long-term storage, solid this compound methyl sulfate should be stored at -20°C, where it is stable for up to 3 years. Solutions prepared in solvents are stable for up to one year when stored at -80°C. One supplier of a 100 µg/mL this compound solution in methanol recommends storage at 0-5°C, while another suggests room temperature (20-25°C) for a 100 µg/mL solution in water.[1] For analytical standards of this compound methyl sulfate, a storage temperature of 2-10°C is recommended.[2]
Q2: How should I prepare my this compound standard solutions?
A2: To prepare a stock solution, accurately weigh the desired amount of this compound methyl sulfate and dissolve it in a suitable solvent such as water, acetone, or methanol.[1] For High-Performance Liquid Chromatography (HPLC) analysis, it is best practice to dilute the stock solution with the mobile phase to prepare working standards. Spiking solutions for recovery experiments can be prepared by diluting the stock solution with acetonitrile.
Q3: Is this compound sensitive to pH?
A3: this compound is a quaternary ammonium herbicide. While specific data on the effect of pH on this compound solution stability is limited, it is known to be stable in the presence of weak acids but is decomposed by strong acids.[2] Generally, quaternary ammonium compounds can be challenging to analyze due to their cationic nature.[3][4] For analytical purposes, adjusting the pH of the mobile phase, for instance to pH 3 using phosphoric acid, has been shown to be effective for HPLC analysis.
Q4: Should I protect my this compound standard solutions from light?
Q5: What are the potential degradation products of this compound in solution?
A5: The available literature from the searches conducted did not identify specific degradation products of this compound in standard solutions. The US EPA has noted that no degradates were identified in environmental fate studies.[5] However, degradation can still occur in a laboratory setting due to factors like solvent, temperature, pH, and light exposure. If degradation is suspected, for example, due to the appearance of extra peaks in a chromatogram, further investigation using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) would be necessary to identify the unknown compounds.
Stability and Storage Data Summary
The following table summarizes the available information on the stability and recommended storage of this compound.
| Form | Solvent/Matrix | Concentration | Storage Temperature | Reported Stability |
| Solid | N/A | N/A | -20°C | Up to 3 years |
| In Solvent | Various | Stock Solution | -80°C | Up to 1 year |
| Solution | Methanol | 100 µg/mL | 0-5°C | Supplier dependent |
| Solution | Water | 100 µg/mL | 20-25°C (Room Temp) | Supplier dependent[1] |
| Analytical Standard | N/A | N/A | 2-10°C | Supplier dependent[2] |
| Residues | Wheat Grain/Straw | N/A | -10°C | Up to 24 months[5] |
Experimental Protocols
Preparation of this compound Standard Stock Solution (1 mg/mL)
Materials:
-
This compound methyl sulfate analytical standard
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Solvent (e.g., HPLC-grade water, methanol, or acetone)
Procedure:
-
Accurately weigh approximately 10 mg of this compound methyl sulfate standard.
-
Quantitatively transfer the weighed standard into a 10 mL volumetric flask.
-
Add a small amount of the chosen solvent to dissolve the standard.
-
Once dissolved, fill the flask to the mark with the solvent.
-
Stopper the flask and invert several times to ensure homogeneity.
-
Store the stock solution in an amber vial at the recommended temperature.
HPLC Analysis of this compound
This is a general procedure based on available literature and may need optimization for specific instrumentation and applications.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
UV Detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), with the aqueous portion acidified to pH 3 with phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: Ambient
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.
-
Inject the standards and samples for analysis.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the analysis of this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| No peak or very small peak for the standard | Improper solution preparation or storage. | Verify the concentration and preparation procedure of your standard. Ensure it has been stored correctly and is within its expiry date. Prepare a fresh standard if necessary. |
| Injection error. | Check the autosampler and syringe for proper functioning. Manually inject a standard to confirm. | |
| Peak tailing or fronting | Inappropriate mobile phase pH. | This compound is a cationic compound. Ensure the mobile phase is sufficiently acidic (e.g., pH 3) to ensure good peak shape. |
| Column degradation. | Use a guard column to protect the analytical column. If the problem persists, try flushing the column or replace it. | |
| Sample solvent mismatch. | Dissolve the standard in the mobile phase whenever possible. | |
| Appearance of extra peaks | Degradation of the standard solution. | Prepare a fresh standard solution and re-analyze. Protect the solution from light and store it at the recommended temperature. |
| Contamination. | Check the purity of solvents and reagents. Clean the injection port and syringe. | |
| Shifting retention times | Inconsistent mobile phase composition. | Ensure accurate preparation and thorough mixing of the mobile phase. Use a degasser. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | |
| Column aging. | Monitor column performance over time and replace as needed. |
This compound Standard Solution Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound standard solution analysis.
References
- 1. esslabshop.com [esslabshop.com]
- 2. 43222-48-6・this compound Methyl Sulfate Standard・045-25851[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 4. Determination of quaternary ammonium herbicides in soils. Comparison of digestion, shaking and microwave-assisted extractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
Troubleshooting poor peak shape in Difenzoquat chromatography
This guide provides troubleshooting solutions for common issues related to poor peak shape in the chromatographic analysis of Difenzoquat. The content is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound?
Poor peak shape in this compound chromatography can manifest as peak tailing, fronting, or splitting. Each indicates different underlying problems with the method, column, or instrument.
-
Peak Tailing: This is the most common issue for this compound. It appears as an asymmetrical peak with a trailing edge that is broader than the front.[1] This is often caused by secondary chemical interactions between this compound and the stationary phase.[2]
-
Peak Fronting: This is less common and appears as a peak with a leading edge that is broader than the trailing edge.[3] Common causes include column overload or a mismatch between the sample solvent and the mobile phase.[4][5]
-
Peak Splitting: This appears as two or more distinct peaks for a single analyte. It can be caused by a physical disruption in the column, such as a clogged inlet frit or a void, or by sample solvent effects.[6][7]
The following workflow provides a general guide to diagnosing and addressing these issues.
Q2: My this compound peak is severely tailing. What are the specific chemical causes and solutions?
Peak tailing for this compound, a permanently charged quaternary ammonium compound, is primarily caused by secondary ionic interactions with residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns (e.g., C18).[2][8][9] At typical mobile phase pH levels (>3), some silanol groups are deprotonated and negatively charged (Si-O⁻), which strongly interact with the positively charged this compound cation, causing delayed elution for a portion of the analyte molecules and resulting in a tailing peak.[2][10]
Solutions to Mitigate Peak Tailing:
-
Modify the Mobile Phase: Adding specific reagents to the mobile phase can mask the active silanol sites or alter the interaction with this compound.[11][12]
-
Lower pH: Using an acidic mobile phase (pH 2.5-3.0) with an acid like phosphoric or formic acid helps keep the silanol groups protonated (neutral), reducing their ionic interaction with the analyte.[13][14]
-
Add a Competing Base: A small concentration of a competing base, such as triethylamine (TEA), can be added to the mobile phase.[14] TEA will preferentially interact with the active silanol sites, effectively shielding them from this compound.[15]
-
Use Ion-Pairing Reagents: An ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium octanesulfonate), can be added to the mobile phase.[16][17] This reagent forms a neutral ion pair with this compound, which is then retained by the stationary phase through a standard reversed-phase mechanism, eliminating the problematic ionic interactions.
-
-
Select an Appropriate Column:
-
High-Purity, End-Capped Columns: Modern, high-purity silica columns that are "end-capped" have fewer residual silanol groups, which significantly reduces tailing for basic compounds.[2][10]
-
Polar-Embedded or Charged Surface Columns: Columns with stationary phases that have polar-embedded groups or a charged surface can provide alternative retention mechanisms and shield silanol interactions, leading to improved peak shape for strong bases like this compound.[8][10]
-
Table 1: Comparison of Mobile Phase Additives for Tailing Reduction
| Additive Type | Example | Typical Concentration | Mechanism | Advantages | Disadvantages |
| Acid | Phosphoric Acid[13], Formic Acid | pH 2.5 - 3.5 | Suppresses silanol ionization | Simple, MS-compatible (Formic) | May not fully eliminate tailing[14] |
| Competing Base | Triethylamine (TEA)[14] | 5-25 mM | Shields active silanol sites | Very effective for peak shape | Can shorten column life, not MS-friendly[14] |
| Ion-Pair Reagent | Sodium Octanesulfonate[16] | 5-20 mM | Forms neutral ion-pair with analyte | Excellent for retention and peak shape | Long column equilibration times, not MS-friendly |
Q3: I am observing peak fronting for my this compound analysis. What does this indicate?
Peak fronting is typically caused by physical or chemical issues that lead to a non-linear distribution of the analyte at the head of the column.[5]
-
Column Overload: This is the most common cause of peak fronting.[3] It occurs when the amount of analyte injected exceeds the sample capacity of the column. This saturates the stationary phase, and excess analyte molecules travel through the column faster, eluting at the front of the peak.[4][5]
-
Solution: Reduce the injection volume or dilute the sample concentration. A simple 1:10 dilution can often resolve the issue.[3]
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause the analyte band to spread and distort as it enters the column, leading to fronting.[1][4]
-
Solution: Ideally, dissolve the sample in the initial mobile phase.[4] If this is not possible due to solubility constraints, use a solvent that is weaker than or as close in strength to the mobile phase as possible.
-
-
Column Collapse: In rare cases, operating a column under harsh pH or temperature conditions can cause the packed silica bed to collapse, creating a void at the inlet.[5][15] This physical disruption leads to poor peak shape, often fronting or splitting.
-
Solution: This is an irreversible problem, and the column must be replaced.[15] Always operate columns within the manufacturer's specified pH and temperature ranges.
-
Q4: What should I do if my this compound peak is splitting or appears as a doublet?
Peak splitting indicates that the analyte band is being disrupted as it moves through the system.
-
Partially Blocked Inlet Frit: Debris from the sample, mobile phase, or system wear can accumulate on the column's inlet frit.[18] This blockage creates an uneven flow path for the sample as it enters the column, splitting the analyte band.
-
Solution: Disconnect the column and reverse it. Flush the column to waste with a strong solvent (e.g., 100% acetonitrile or methanol for a reversed-phase column) at a low flow rate.[18] If this does not work, the column may need to be replaced.
-
-
Column Void: A void or channel in the packed bed at the column inlet can cause the sample to travel through two different paths, resulting in a split peak.[19] This can be caused by pressure shocks or degradation of the stationary phase.
-
Solution: The column must be replaced. Using a guard column can help protect the analytical column and extend its lifetime.[19]
-
-
Sample Solvent Effect: Injecting a large volume of a sample solvent that is much stronger than the mobile phase can cause peak distortion and splitting, especially for early-eluting peaks.[6][8]
-
Solution: Prepare the sample in the mobile phase or a weaker solvent. Reduce the injection volume.
-
Experimental Protocols
Protocol 1: Mobile Phase Preparation with Ion-Pairing Reagent
This protocol is based on a published method for this compound analysis and is designed to significantly improve peak shape by using an ion-pairing agent.[16]
Objective: To prepare 1 L of a mobile phase consisting of 70% acetonitrile and 30% aqueous 0.01 M sodium octanesulfonate, adjusted to pH 3.0.
Materials:
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Sodium Octanesulfonate (analytical grade)
-
Phosphoric Acid (H₃PO₄) (analytical grade)
-
1 L Volumetric flask
-
0.45 µm solvent filtration apparatus
-
pH meter
Procedure:
-
Prepare Aqueous Portion:
-
Weigh out approximately 2.16 g of sodium octanesulfonate and transfer it to the 1 L volumetric flask.
-
Add approximately 250 mL of HPLC-grade water to the flask and sonicate or swirl until the salt is completely dissolved.
-
Add HPLC-grade water to bring the volume to approximately 290 mL.
-
-
Adjust pH:
-
Place a calibrated pH probe into the aqueous solution.
-
Slowly add 0.1 M phosphoric acid dropwise while stirring until the pH of the solution reaches 3.0.
-
Add HPLC-grade water to bring the final volume of the aqueous portion to exactly 300 mL.
-
-
Combine with Organic Solvent:
-
Carefully add 700 mL of HPLC-grade acetonitrile to the volumetric flask containing the 300 mL of prepared aqueous buffer.
-
Cap the flask and invert it 15-20 times to ensure thorough mixing.
-
-
Degas and Filter:
-
Filter the final mobile phase solution through a 0.45 µm membrane filter to remove any particulates.[16]
-
Degas the mobile phase using sonication under vacuum or helium sparging for 10-15 minutes before use.
-
Protocol 2: Column Conditioning and Equilibration
Proper column conditioning is critical for achieving reproducible results, especially when using mobile phases containing additives like ion-pairing reagents.
Objective: To ensure the column is fully equilibrated with the mobile phase for stable retention times and peak shapes.
Procedure:
-
Initial Column Flush: Before introducing the mobile phase with additives, flush the new or previously used column with a mixture of 50:50 Methanol:Water or Acetonitrile:Water for at least 20 column volumes.
-
Introduce Mobile Phase:
-
Set the pump flow rate to a low value (e.g., 0.1-0.2 mL/min).
-
Introduce the analytical mobile phase (e.g., the ion-pairing mobile phase from Protocol 1) to the column.
-
Gradually increase the flow rate to the analytical method's setpoint (e.g., 1.0 mL/min).[16]
-
-
Equilibration:
-
For standard reversed-phase methods, equilibrate the column by pumping the mobile phase through it for at least 10-15 column volumes.
-
For Ion-Pairing Methods: Equilibration takes significantly longer. Pump the ion-pairing mobile phase through the column for at least 30-50 column volumes, or until the baseline is stable and consecutive injections of a standard show stable and reproducible retention times (RSD < 1%).[20]
-
-
System Suitability: Before running samples, perform several injections of a this compound standard to confirm that the system is stable and that the peak shape (e.g., tailing factor < 1.5) and retention time meet the method's system suitability criteria.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. m.youtube.com [m.youtube.com]
- 4. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 5. acdlabs.com [acdlabs.com]
- 6. lcms.cz [lcms.cz]
- 7. bvchroma.com [bvchroma.com]
- 8. sielc.com [sielc.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. chromtech.com [chromtech.com]
- 11. researchgate.net [researchgate.net]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 13. [Analysis of herbicide-difenzoquat by reversed-phase high performance liquid chromatography (RP-HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. electronicsandbooks.com [electronicsandbooks.com]
- 17. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing Difenzoquat Detection Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity of Difenzoquat detection methods. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your analytical experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, offering step-by-step solutions to enhance the sensitivity and reliability of your results.
Issue 1: Low Signal Intensity or No Peak Detected
| Potential Cause | Troubleshooting Steps |
| Improper Sample Preparation | 1. Optimize Extraction: this compound, a quaternary ammonium herbicide, can be challenging to extract. For soil samples, consider microwave-assisted extraction (MAE) for higher recovery rates compared to traditional shaking methods.[1] For wheat products, extraction with acidified acetonitrile followed by cleanup steps has proven effective.[2] 2. Solid Phase Extraction (SPE): Utilize weak cation exchange SPE cartridges for effective cleanup and concentration of this compound from aqueous samples.[3] 3. Avoid Plastic Containers: this compound can adsorb to plastic surfaces. Use glass bottles for sample collection and storage to prevent loss of the analyte.[4] |
| Incorrect LC-MS/MS Parameters | 1. Optimize Ionization: Use electrospray ionization (ESI) in positive mode for sensitive detection of the this compound cation. 2. Select Appropriate Transitions: For tandem mass spectrometry (MS/MS), ensure you are monitoring the most sensitive and specific multiple reaction monitoring (MRM) transitions for this compound. |
| Instrumental Issues | 1. Check for Leaks: A leak in the HPLC system can lead to a loss of sample and consequently, no or low signal. 2. Detector Performance: For UV detection, ensure the lamp has sufficient energy. For MS detectors, verify detector sensitivity and perform necessary calibrations. |
| Degradation of Analyte | 1. Proper Storage: Store this compound standards and samples at or below 6°C (43°F) to prevent degradation. Preserved aqueous samples can be stored for a maximum of 28 days.[4] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase | 1. Adjust pH: The pH of the mobile phase is critical for the analysis of ionic compounds like this compound. For reversed-phase chromatography, a mobile phase with a pH of around 3.0, adjusted with phosphoric acid, has been shown to be effective.[5] 2. Ion-Pairing Reagents: The use of ion-pairing reagents, such as sodium octanesulfonate, in the mobile phase can improve peak shape and retention on C8 or C18 columns.[2] |
| Column Overload | 1. Dilute Sample: Inject a more diluted sample to see if peak shape improves. 2. Check Injection Volume: Reduce the injection volume. |
| Column Contamination | 1. Flush the Column: Flush the column with a strong solvent to remove any strongly retained compounds from previous injections. 2. Use a Guard Column: Employ a guard column to protect the analytical column from contaminants in the sample matrix. |
| Secondary Interactions | 1. Mobile Phase Additives: The addition of a small amount of a competing amine, such as triethylamine, to the mobile phase can help to block active sites on the silica support and reduce peak tailing. |
Issue 3: High Background Noise or Baseline Drift
| Potential Cause | Troubleshooting Steps |
| Contaminated Mobile Phase | 1. Use High-Purity Solvents: Prepare the mobile phase using HPLC-grade or MS-grade solvents and high-purity water. 2. Degas Mobile Phase: Properly degas the mobile phase to prevent bubble formation in the pump and detector, which can cause baseline noise. |
| Detector Issues | 1. Dirty Flow Cell: Clean the detector flow cell according to the manufacturer's instructions. 2. Fluctuating Lamp Energy (UV): Allow the UV detector lamp to warm up sufficiently for a stable baseline. |
| Insufficient Column Equilibration | 1. Allow Adequate Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient elution. |
| Sample Matrix Effects | 1. Enhance Sample Cleanup: Improve the sample cleanup procedure (e.g., using SPE) to remove interfering matrix components. |
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for this compound detection?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is generally the most sensitive and selective method for the determination of this compound at trace levels.[1][6] This technique allows for very low limits of detection (LOD) and quantification (LOQ).
Q2: What are the typical Limits of Detection (LOD) and Quantification (LOQ) for this compound?
A2: The LOD and LOQ for this compound are highly dependent on the analytical method and the sample matrix. For instance, in wheat products using HPLC with UV detection, a detection limit of approximately 0.02 ppm has been reported.[2] In soil samples analyzed by LC-MS/MS, LOQs can be as low as 1.0 to 2.0 µg/kg.[1] For water samples, on-line solid-phase extraction followed by LC-MS/MS can achieve detection limits below the European Union's maximum residue levels.[6]
Q3: How can I improve the recovery of this compound during sample preparation?
A3: To improve recovery, ensure that your extraction solvent is appropriate for the matrix. For example, acidified acetonitrile is effective for wheat products.[2] Microwave-assisted extraction can significantly improve recovery from soil matrices.[1] For aqueous samples, solid-phase extraction (SPE) with a weak cation exchange sorbent is recommended. It is also crucial to use glass containers to avoid adsorption of this compound onto plastic surfaces.[4]
Q4: What type of HPLC column is best suited for this compound analysis?
A4: Reversed-phase columns, such as C8 or C18, are commonly used for this compound analysis.[2][5] The use of an ion-pairing reagent in the mobile phase is often necessary to achieve good retention and peak shape on these columns.
Q5: Are there any alternatives to LC-MS/MS for sensitive this compound detection?
A5: While LC-MS/MS is the gold standard for sensitivity, other methods can also be employed. A kinetic-spectrophotometric method has been developed for the determination of this compound in citrus and baby juices with a quantification limit of 0.184 µg/mL. High-performance liquid chromatography with UV detection (HPLC-UV) can also be used, though it is generally less sensitive than LC-MS/MS.[5]
Quantitative Data Summary
The following table summarizes the performance of various analytical methods for the detection of this compound, providing a comparison of their sensitivity.
| Analytical Method | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Average Recovery (%) | Reference |
| HPLC-UV | Wheat Products | ~0.02 ppm | - | 75.3% (at 0.1 ppm) | [2] |
| HPLC-UV | Formulations | - | - | 98.71% - 100.36% | [5] |
| LC-MS/MS | Soil | - | 1.0 - 2.0 µg/kg (Digestion) | 98% - 100% (Digestion) | [1] |
| LC-MS/MS | Soil | - | 5.0 - 7.5 µg/kg (MAE) | 102% - 109% (MAE) | [1] |
| Kinetic-Spectrophotometric | Citrus & Baby Juices | - | 0.184 µg/mL | - | |
| On-line SPE-LC-MS/MS | Water | Below EU MRLs | - | High | [6] |
Detailed Experimental Protocols
Protocol 1: High-Sensitivity Analysis of this compound in Water by LC-MS/MS
This protocol is a synthesized method based on best practices for trace-level quantification of quaternary ammonium herbicides in aqueous matrices.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Conditioning: Condition a weak cation exchange SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Acidify the water sample (e.g., 100 mL) to a pH of approximately 3 with formic acid. Load the sample onto the SPE cartridge at a flow rate of about 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of methanol to remove interferences.
-
Elution: Elute the this compound from the cartridge with 5 mL of a 5% formic acid in methanol solution.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: Agilent 1200 series or equivalent.
-
Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
MRM Transitions: Monitor at least two specific MRM transitions for this compound for quantification and confirmation. These should be optimized by infusing a standard solution.
Visualizations
Caption: Experimental workflow for sensitive this compound detection.
References
- 1. Determination of quaternary ammonium herbicides in soils. Comparison of digestion, shaking and microwave-assisted extractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 4. cdn.hach.com [cdn.hach.com]
- 5. [Analysis of herbicide-difenzoquat by reversed-phase high performance liquid chromatography (RP-HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Refinement of protocols for consistent Difenzoquat bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing consistent and reliable Difenzoquat bioassays.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound bioassays, presented in a question-and-answer format.
Issue 1: High Variability and Inconsistent Results Between Replicates
-
Question: My replicate experiments are showing high variability. What are the potential causes and solutions?
-
Answer: High variability in this compound bioassays can stem from several factors. Ensure that plant material (e.g., leaf discs, seedlings) is of a uniform size, age, and developmental stage.[1][2] Inconsistent this compound concentrations can also lead to variability; always prepare fresh dilutions from a stock solution for each experiment. Environmental factors such as temperature and light intensity can influence the rate of membrane damage, so maintain consistent conditions for all replicates.[3] Finally, ensure thorough rinsing of plant material to remove electrolytes from cut surfaces, which can contribute to background noise.[1][2]
Issue 2: Low or No Electrolyte Leakage Detected, Even at High this compound Concentrations
-
Question: I am not observing a significant increase in electrolyte leakage, even with high concentrations of this compound. What could be wrong?
-
Answer: This issue could be due to several factors. First, verify the viability and health of your plant tissue. Stressed or unhealthy plants may already have compromised membranes, masking the effect of the herbicide. Second, confirm the activity of your this compound stock solution. Improper storage can lead to degradation. It is also possible that the incubation time is insufficient for significant membrane damage to occur. Consider performing a time-course experiment to determine the optimal incubation period. Lastly, ensure your conductivity meter is properly calibrated and functioning correctly.[1][2]
Issue 3: High Background Electrolyte Leakage in Control Groups
-
Question: My control group (without this compound) is showing high electrolyte leakage. How can I reduce this background noise?
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Answer: High background leakage is often caused by mechanical damage to the plant tissue during preparation.[2] Use a sharp cork borer for leaf discs and handle all tissue gently.[2] Ensure a thorough pre-rinsing step to wash away any electrolytes released from cut edges before starting the assay.[1][2] The purity of the deionized water used for incubation is also critical; use high-purity water to avoid introducing external ions.
Issue 4: this compound Precipitation in the Assay Solution
-
Question: I've noticed that my this compound solution becomes cloudy or forms a precipitate. How can I prevent this?
-
Answer: this compound methyl sulfate has high water solubility. If you observe precipitation, it may be due to interactions with other components in your assay medium or the use of a solvent in which it is less soluble. Prepare this compound solutions in high-purity deionized water. If using a buffered solution, ensure it is compatible with this compound and does not cause it to precipitate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound, and how does this relate to the bioassay?
A1: this compound's primary mode of action is the rapid destruction of cell membranes.[3] This leads to the leakage of intracellular electrolytes. The electrolyte leakage bioassay directly measures this effect by quantifying the increase in electrical conductivity of the solution surrounding the treated plant tissue.
Q2: What type of plant tissue is most suitable for a this compound bioassay?
A2: Young, healthy, and fully expanded leaves are generally recommended for electrolyte leakage assays.[1] The use of leaf discs of a standardized size is a common practice to ensure consistency.[1][2] Wild oat (Avena fatua) is a particularly relevant species as it is a primary target for this herbicide.[3]
Q3: What concentration range of this compound should I use?
A3: A study has shown that this compound at a concentration of 1 mM can induce significant electrolyte leakage.[3] It is recommended to perform a dose-response experiment with a serial dilution of this compound (e.g., 0.1, 0.5, 1, 5, 10 mM) to determine the optimal concentration range for your specific plant species and experimental conditions.
Q4: How long should I incubate the plant tissue with this compound?
A4: The incubation time can vary depending on the plant species, tissue type, and this compound concentration. A time-course experiment (e.g., measuring electrolyte leakage at 1, 2, 4, 8, and 24 hours) is advisable to determine the point of maximum leakage without complete tissue death, which could lead to a plateau in the readings.
Q5: How is the data from an electrolyte leakage assay quantified and expressed?
A5: Electrolyte leakage is typically expressed as a percentage of the total electrolytes in the tissue. This is calculated by measuring the initial conductivity of the solution after incubation with this compound, and then measuring the total conductivity after killing the tissue (e.g., by autoclaving or freezing) to release all electrolytes. The formula is: % Electrolyte Leakage = (Initial Conductivity / Total Conductivity) x 100 .
Experimental Protocols
Electrolyte Leakage Bioassay for this compound
This protocol is adapted from standard procedures for measuring membrane damage in plant tissues.[1][2]
Materials:
-
This compound methyl sulfate
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Healthy, young, and fully expanded leaves (e.g., from wild oat, wheat, or barley)
-
Deionized water (high purity)
-
Cork borer (e.g., 1 cm diameter)
-
Test tubes or multi-well plates
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Conductivity meter
-
Shaker or rocker
-
Autoclave or freezer
Methodology:
-
Preparation of this compound Solutions: Prepare a stock solution of this compound (e.g., 100 mM) in deionized water. From this stock, prepare a series of working concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10 mM) in deionized water.
-
Plant Tissue Preparation:
-
Excise healthy leaves and rinse them with deionized water.
-
Using a sharp cork borer, cut uniform leaf discs, avoiding major veins.
-
Place the leaf discs in a beaker of deionized water and wash for 30-60 minutes on a shaker to remove electrolytes from the cut surfaces.
-
-
This compound Treatment:
-
Transfer a standardized number of leaf discs (e.g., 5-10) into each test tube or well containing a defined volume of the this compound working solutions (e.g., 10 mL). Include a control with deionized water only.
-
Ensure at least three replicates for each concentration.
-
-
Incubation: Incubate the samples at a constant temperature (e.g., 25°C) with gentle agitation for a predetermined time (e.g., 4-24 hours).
-
Initial Conductivity Measurement (C1): After incubation, gently swirl the tubes and measure the electrical conductivity of the solution using a calibrated conductivity meter.
-
Total Conductivity Measurement (C2): To determine the total electrolyte content, kill the leaf tissue by either autoclaving the tubes at 121°C for 15 minutes or freezing them at -20°C overnight followed by thawing. After the treatment, allow the tubes to cool to room temperature and measure the final conductivity of the solution.
-
Calculation: Calculate the percentage of electrolyte leakage for each sample using the formula: % Electrolyte Leakage = (C1 / C2) x 100
Data Presentation:
| This compound Concentration (mM) | Replicate 1 (% Leakage) | Replicate 2 (% Leakage) | Replicate 3 (% Leakage) | Mean (% Leakage) | Standard Deviation |
| 0 (Control) | |||||
| 0.1 | |||||
| 0.5 | |||||
| 1.0 | |||||
| 5.0 | |||||
| 10.0 |
Visualizations
References
Addressing Difenzoquat insolubility in spray solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with difenzoquat insolubility in spray solutions. Although this compound methyl sulfate is known for its high water solubility, various factors during spray preparation can lead to apparent insolubility, precipitation, or reduced efficacy.
Troubleshooting Guide
Problem: Precipitate, cloudiness, or crystals form in the spray tank.
Possible Causes and Solutions
| Cause | Troubleshooting Steps |
| Low Temperature | This compound formulations, particularly those containing anti-freezing agents like urea, can still crystallize at low temperatures.[1] Allow the product to warm to room temperature and agitate thoroughly before mixing. If crystals have formed, ensure they are fully redissolved before adding to the spray tank. |
| Water Hardness | Hard water containing high levels of cations like calcium (Ca²⁺) and magnesium (Mg²⁺) can interact with herbicide formulations, leading to precipitation and reduced activity.[2][3][4] |
| 1. Test Water Hardness: Use a water hardness test kit to determine the concentration of dissolved minerals. Water is generally considered hard above 200 ppm of calcium carbonate equivalent.[4] | |
| 2. Use a Water Conditioner: Add a water conditioning agent, such as ammonium sulfate (AMS), to the tank before adding the this compound. AMS can help by preventing the binding of hard water cations to the herbicide.[5][6] | |
| Incorrect Mixing Order | The sequence of adding different products to the spray tank is critical to prevent physical incompatibility.[7][8][9] |
| 1. Follow the WALES/DALES Method: Fill the tank with at least 50% of the required water volume first.[10] Add products in the following order, ensuring each is fully dispersed before adding the next: W ettable powders and W ater-dispersible granules (WDG), A gitate, L iquid flowables and S uspensions, E mulsifiable concentrates, and finally S urfactants/Solutions. This compound, as a soluble concentrate, would be added towards the end of this sequence. | |
| Tank Mix Incompatibility | Combining this compound with other pesticides (herbicides, fungicides, insecticides) or adjuvants can result in chemical reactions that cause precipitation.[8][11][12] |
| 1. Check Product Labels: Always review the labels of all tank-mix partners for any known incompatibilities. | |
| 2. Perform a Jar Test: Before mixing a full tank, conduct a jar test to check for physical compatibility. See the detailed protocol below.[11][13] | |
| pH of Spray Solution | The pH of the carrier water can influence the stability of some pesticide formulations.[3][14] |
| 1. Test Water pH: Use a pH meter or test strips to determine the pH of your water source. | |
| 2. Adjust pH if Necessary: While this compound itself is stable across a range of pH values, some tank mix partners may require a specific pH for optimal solubility and stability.[1] If necessary, use a pH buffering adjuvant to adjust the spray solution to the recommended range for all products in the mix. |
Frequently Asked Questions (FAQs)
Q1: this compound methyl sulfate is listed as highly soluble in water. Why am I seeing insolubility issues?
A1: While the active ingredient, this compound methyl sulfate, is indeed highly soluble in water, the issue you are observing is likely due to external factors rather than the inherent property of the chemical itself.[15][16][17] Apparent insolubility in a spray tank is often a result of interactions with other components in the solution or the quality of the water carrier. Common causes include hard water, incompatibility with other tank-mixed products (e.g., other herbicides, adjuvants), incorrect mixing order, or low water temperatures leading to crystallization of the formulated product.[2][7][8][12]
Q2: How does hard water affect this compound spray solutions?
A2: Hard water contains positively charged ions (cations) such as calcium and magnesium. These cations can bind to negatively charged herbicide molecules, forming insoluble salts that precipitate out of the solution.[2][4] This "lock-up" not only causes visible precipitation but also reduces the amount of active ingredient available for weed control, leading to decreased efficacy.[4]
Q3: What is a jar test and when should I perform one?
A3: A jar test is a simple and effective way to check the physical compatibility of a planned tank mix before you mix a large batch.[11][13] It involves mixing proportionate amounts of all the components (water, adjuvants, pesticides) in a clear glass jar to observe if any adverse reactions occur, such as the formation of precipitates, gels, or separation into layers.[11][13] You should perform a jar test whenever you are creating a new tank mix combination that you have not used before, or when using a different water source.
Q4: Can I mix this compound with other herbicides?
A4: Yes, this compound can be tank-mixed with other herbicides to broaden the spectrum of weed control.[16] However, it is crucial to ensure the compatibility of the products. Always consult the product labels for both this compound and the intended tank-mix partner for any specific prohibitions or recommendations.[8][9] Performing a jar test is highly recommended to confirm physical compatibility.[11][13]
Q5: What is the mechanism of action for this compound?
A5: this compound is a post-emergence herbicide that is absorbed by the foliage.[15][18][19] Its primary mode of action is the rapid destruction of cell membranes.[15][16][18][19] This leads to leakage of cellular contents and rapid desiccation of the plant tissue. While it has contact-type activity similar to paraquat, studies suggest there are differences in their specific modes of action.[20]
Quantitative Data
Table 1: Solubility of this compound Methyl Sulfate
| Solvent | Temperature (°C) | Solubility (ppm) | Reference |
| Water | 23 | 762,000 | [1] |
| Water | 25 | 765,000 | [1] |
| Water | 37 | 780,000 | [1] |
| Water | 56 | 850,000 | [1] |
| Methanol | Not Specified | 588,000 | [1] |
| Methylene Chloride | Not Specified | 71,200 | [1] |
| Acetone | Not Specified | 9,750 | [1] |
| Propan-2-ol | Not Specified | 23,000 | [1] |
| Xylene, Hexane | Not Specified | Insoluble | [1] |
Experimental Protocols
Protocol 1: Jar Test for Tank Mix Physical Compatibility
Objective: To determine the physical compatibility of this compound with other pesticides and adjuvants in a specific water source before large-scale mixing.
Materials:
-
A clean, clear glass jar with a lid (1-quart or 1-liter)
-
Water from the same source that will be used for the spray solution
-
Pipettes or measuring spoons/cups for accurate measurement of products
-
All products to be included in the tank mix (this compound, other pesticides, adjuvants)
-
Personal Protective Equipment (PPE) as required by the product labels
Procedure:
-
Fill the jar halfway with the carrier water.
-
Add any water conditioning agents, pH adjusters, or compatibility agents and swirl to mix.
-
Following the WALES/DALES mixing order, add each product to the jar in the correct sequence. Use amounts proportional to the intended application rates. For example, if the application rate is 1 pint per 100 gallons, add 1/100th of a pint to 1 gallon of water in the jar.
-
Secure the lid and invert the jar 10-15 times to mix thoroughly.
-
Let the jar sit for 15-30 minutes and observe for any signs of incompatibility, such as:
-
Precipitation (solids settling at the bottom)
-
Flocculation (clumping or gelling)
-
Phase separation (layers forming)
-
Excessive foaming
-
-
If any of these signs appear, the mixture is physically incompatible. A compatibility agent may be tested by repeating the test and adding it before the other products. If incompatibility persists, do not mix these products in the spray tank.
Protocol 2: Standardized Solubility Testing of this compound Formulations
Objective: To determine the solubility of a this compound formulation under specific conditions (e.g., different temperatures, water sources).
Materials:
-
This compound formulation
-
Solvent (e.g., deionized water, specific hard water sample)
-
Vials or centrifuge tubes
-
Overhead shaker or vortex mixer
-
Centrifuge
-
Syringe filters (0.22 or 0.45 µm)
-
Analytical balance
-
Analytical instrumentation for quantification (e.g., HPLC)
Procedure:
-
Preparation of Stock Suspension: Accurately weigh a known amount of the this compound formulation and add it to a known volume of the test solvent to achieve a target concentration (e.g., 1 g/L).
-
Equilibration: Seal the vials and place them on an overhead shaker at a constant speed (e.g., 60 rpm) for a defined period (e.g., 24 hours) at a controlled temperature.
-
Separation of Undissolved Material: After shaking, centrifuge the samples at a high speed (e.g., 5,000 x g) for a sufficient time (e.g., 30 minutes) to pellet any undissolved material.
-
Filtration: Carefully take an aliquot of the supernatant using a syringe and pass it through a syringe filter to remove any remaining fine particles. This ensures that only the dissolved fraction is analyzed.
-
Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation: The measured concentration represents the solubility of the this compound formulation under the tested conditions.
Visualizations
Caption: Troubleshooting workflow for this compound insolubility issues.
Caption: Simplified mechanism of action pathway for this compound.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. Managing Hard Water Maximum Herbicide Performance [nutrienagsolutions.ca]
- 3. canadianagronomist.ca [canadianagronomist.ca]
- 4. nichino.uk [nichino.uk]
- 5. Adjuvants to improve spray performance and coverage | Agronomy [chsagronomy.com]
- 6. Crop Protection Network [cropprotectionnetwork.org]
- 7. Avoid Tank Mixing Errors [ag.purdue.edu]
- 8. awri.com.au [awri.com.au]
- 9. researchgate.net [researchgate.net]
- 10. Understanding Spray Tank Mixing Practices | VCE Publications | Virginia Tech [pubs.ext.vt.edu]
- 11. Pesticide Tank Mix Incompatibility [exactoinc.com]
- 12. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 13. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 14. extension.purdue.edu [extension.purdue.edu]
- 15. This compound metilsulfate (Ref: AC 84777) [sitem.herts.ac.uk]
- 16. epa.gov [epa.gov]
- 17. esslabshop.com [esslabshop.com]
- 18. This compound (Ref: BAS 450H) [sitem.herts.ac.uk]
- 19. This compound - Wikipedia [en.wikipedia.org]
- 20. Contact activity of this compound differs from that of paraquat - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing degradation of Difenzoquat samples during preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Difenzoquat samples during preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during sample preparation?
A1: this compound is a relatively stable quaternary ammonium compound, particularly in acidic to neutral conditions.[1][2] However, degradation can be a concern under certain circumstances. The primary factors to consider are:
-
pH: As a quaternary ammonium salt, this compound is most stable in acidic to neutral solutions. Exposure to strongly alkaline (basic) conditions should be avoided, as this can promote degradation of similar compounds.[2] Analytical methods frequently use mobile phases with a pH around 3, indicating good stability in acidic environments.[1]
-
Temperature: While stable under refrigeration and frozen conditions, prolonged exposure to high temperatures during sample processing (e.g., evaporation steps) should be minimized.[3] Thermal degradation of pesticides can occur at elevated temperatures.
-
Light: Although specific data on the photostability of this compound is limited, it is a good laboratory practice to protect samples and standards from prolonged exposure to direct sunlight or intense UV light to prevent potential photodegradation.
Q2: What are the recommended storage conditions for this compound samples and stock solutions?
A2: To ensure the integrity of your samples and standards, the following storage conditions are recommended:
-
Long-Term Storage: Samples such as wheat grain and straw should be stored frozen at temperatures of -10°C or lower.[3] Under these conditions, this compound residues have been shown to be stable for up to 24 months.[3]
-
Short-Term Storage & Stock Solutions: For short-term storage and working solutions, refrigeration at 2-8°C is advisable. Stock solutions should be prepared in a suitable solvent (e.g., acetonitrile/water) and stored in amber vials to protect from light.
Q3: I am experiencing low recovery of this compound from my samples. What are the potential causes and how can I troubleshoot this?
A3: Low recovery of this compound can be attributed to several factors during the extraction and cleanup process. Here are some common causes and troubleshooting steps:
-
Incomplete Extraction: The extraction solvent may not be efficiently disrupting the sample matrix to release the analyte.
-
Solution: Ensure the use of an appropriate extraction solvent. For complex matrices like wheat products, acidified acetonitrile has been shown to be effective. The acidification helps in breaking analyte-matrix interactions. Increase the vigor and duration of shaking or homogenization.
-
-
Analyte Loss During Cleanup: If using Solid-Phase Extraction (SPE), the analyte may be breaking through during sample loading or being washed away during the washing steps.
-
Solution: Re-evaluate your SPE protocol. Ensure the sorbent is appropriate for a cationic compound like this compound. The pH of the sample and wash solutions is critical; maintain an acidic pH to ensure this compound remains in its cationic form and is retained on suitable sorbents (e.g., mixed-mode cation exchange). The wash solvent may be too strong, leading to premature elution of the analyte.[4][5][6]
-
-
Inefficient Elution: The elution solvent in your SPE protocol may not be strong enough to desorb this compound from the sorbent.
-
Solution: Increase the strength of your elution solvent. This might involve increasing the percentage of organic solvent or adding a modifier (e.g., ammonia or a different salt) to disrupt the interaction between this compound and the sorbent.
-
Q4: My analytical results are inconsistent, and I suspect matrix effects. How can I identify and mitigate them?
A4: Matrix effects, which can cause either suppression or enhancement of the analytical signal, are a common issue in complex matrices.
-
Identification: To confirm matrix effects, compare the peak response of a this compound standard in pure solvent to the response of a post-extraction spiked blank matrix sample at the same concentration. A significant difference in response indicates the presence of matrix effects.
-
Mitigation Strategies:
-
Improve Sample Cleanup: Employ a more rigorous cleanup method to remove interfering co-extractive compounds. This could involve using different SPE sorbents or adding a liquid-liquid partitioning step.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This helps to compensate for consistent signal suppression or enhancement.
-
Use of an Internal Standard: The most effective way to correct for matrix effects is to use a stable isotope-labeled internal standard of this compound. However, if this is not available, a structurally similar compound that is not present in the sample can be used, though this is less ideal.
-
Dilution: Diluting the final sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact. However, this may compromise the method's sensitivity.
-
Quantitative Data Summary
The following table summarizes the known stability of this compound under various conditions.
| Condition | Matrix | Temperature | Duration | Stability | Reference |
| Storage | Wheat Grain & Straw | -10°C | Up to 24 months | Stable | [3] |
| Storage | Livestock Tissues | Frozen | At least 1 month | Stable | [3][7] |
| Factor | Condition to Avoid | Rationale |
| pH | Strongly Alkaline (pH > 9) | Quaternary ammonium compounds can degrade under harsh basic conditions.[2] |
| Temperature | Prolonged exposure to > 40-50°C | Thermal degradation is a common pathway for many organic molecules. |
| Light | Prolonged exposure to direct UV/sunlight | Photolysis can be a degradation pathway for some pesticides. |
Experimental Protocols
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of this compound
This protocol is a general method for the analysis of this compound and should be optimized for your specific instrumentation and sample matrix.
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Instrumental Parameters:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 254 nm.[1]
-
Column Temperature: Ambient or controlled at 25°C.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound methyl sulfate in the mobile phase.
-
Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to construct a calibration curve.
-
Visualizations
Caption: Workflow for this compound Sample Preparation and Analysis.
Caption: Troubleshooting Logic for Low this compound Recovery.
References
- 1. [Analysis of herbicide-difenzoquat by reversed-phase high performance liquid chromatography (RP-HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 5. youtube.com [youtube.com]
- 6. specartridge.com [specartridge.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
Calibration curve issues in Difenzoquat quantitative analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantitative analysis of Difenzoquat, particularly concerning calibration curves.
Frequently Asked Questions (FAQs)
Q1: What is a typical linear range and correlation coefficient (R²) for a this compound calibration curve?
A1: A well-established HPLC-UV method for this compound has demonstrated a strong linear relationship with a correlation coefficient (R²) of 0.9999.[1] While the specific linear range can vary depending on the instrument and method parameters, for similar quaternary ammonium herbicides like Paraquat and Diquat, linear ranges of 0.1 to 10 µg/mL are commonly reported.[2] It is crucial to determine the linear range for your specific assay through validation experiments.
Q2: My calibration curve for this compound is not linear. What are the potential causes?
A2: Non-linearity in your calibration curve can stem from several factors. Common causes include preparing standards incorrectly, detector saturation at high concentrations, or using a concentration range that is too wide. It's also possible that the analyte is degrading or adsorbing to your vials or instrument components.
Q3: I'm observing poor reproducibility in my this compound calibration standards. What should I check?
A3: Poor reproducibility can be attributed to inconsistencies in sample preparation, injection volume, or instrument performance.[3] Ensure your stock solutions and standards are prepared accurately and are stored under appropriate conditions to prevent degradation.[4] Regular instrument maintenance, including checking the pump, injector, and detector, is also critical for consistent results.[5][6]
Q4: What are "matrix effects" and how can they impact my this compound analysis?
A4: Matrix effects are the alteration of your analytical signal due to co-eluting substances from the sample matrix.[7][8] These effects can either suppress or enhance the signal of this compound, leading to inaccurate quantification.[9] In pesticide residue analysis, matrix effects are a common challenge, especially in complex samples like food or environmental matrices.[7][9]
Troubleshooting Guide
Issue 1: Poor Linearity of the Calibration Curve (R² < 0.99)
This is a common issue that can invalidate your quantitative results. Follow this troubleshooting workflow to identify and resolve the problem.
Caption: Workflow for troubleshooting poor calibration curve linearity.
Issue 2: Inaccurate Quantification due to Matrix Effects
Matrix effects can lead to significant errors in your results. This guide will help you mitigate their impact.
Caption: Strategies to mitigate matrix effects in this compound analysis.
Quantitative Data Summary
The following tables summarize typical quantitative data for this compound analysis and related compounds, providing a benchmark for your experiments.
Table 1: this compound HPLC-UV Method Parameters and Performance
| Parameter | Value | Reference |
| Column | Selectosil 5 C18 (250 mm x 4.6 mm i.d.) | [1] |
| Mobile Phase | Methanol:Water (60:40, pH 3) | [1] |
| Detection | UV at 254 nm | [1] |
| Retention Time | ~6.6 min | [1] |
| Correlation Coefficient (R²) | 0.9999 | [1] |
| Recovery | 98.71% - 100.36% | [1] |
| Coefficient of Variation | 0.41% | [1] |
Table 2: Recovery of this compound from Spiked Wheat Products
| Spiking Level (ppm) | Average Recovery (%) | Recovery Range (%) | Reference |
| 0.5 - 10.0 | 88.6 | 83.5 - 99.2 | [10] |
| 0.1 | 75.3 | 68.1 - 85.9 | [10] |
Experimental Protocols
Protocol 1: this compound Analysis in Formulations by RP-HPLC
This protocol is adapted from a method for the quality control of this compound soluble powder products.[1]
1. Chromatographic Conditions:
- Column: Selectosil 5 C18, 250 mm x 4.6 mm i.d.
- Mobile Phase: A mixture of methanol and water (60:40, v/v). The pH of the water should be adjusted to 3 with phosphoric acid.
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV absorbance at 254 nm.
- Injection Volume: 20 µL.
2. Standard Preparation:
- Prepare a stock solution of this compound standard in the mobile phase.
- Perform serial dilutions of the stock solution to create a series of calibration standards covering the expected concentration range of the samples.
3. Sample Preparation:
- Accurately weigh a portion of the this compound formulation.
- Dissolve the sample in the mobile phase, sonicate if necessary to ensure complete dissolution.
- Filter the sample solution through a 0.45 µm filter before injection.
4. Calibration and Quantification:
- Inject the calibration standards and construct a calibration curve by plotting peak area versus concentration.
- Inject the sample solutions and determine the concentration of this compound using the calibration curve.
Protocol 2: this compound Residue Analysis in Wheat Products by RP-HPLC
This protocol outlines a method for determining this compound residues in complex matrices like bread, cereal, and flour.[10]
1. Extraction:
- Homogenize the sample (e.g., bread, cereal).
- Extract a known weight of the sample with acidified acetonitrile.
- Perform aqueous/organic partitioning at acidic and basic pH values to clean up the extract.
2. Cleanup:
- Further purify the organic extract by passing it through an alumina column.
- Collect the elution fraction containing this compound.
3. Analysis:
- Evaporate the collected fraction to dryness.
- Reconstitute the residue in the mobile phase.
- Analyze by RP-HPLC using an ion-pairing agent. A LiChrosorb RP-8 column with a mobile phase of 70% acetonitrile in water containing 0.01 M sodium octanesulfonate (pH 3.0) has been shown to be effective.[10]
Disclaimer: These protocols are for informational purposes only. It is essential to validate all analytical methods in your laboratory to ensure they meet the specific requirements of your application.
References
- 1. [Analysis of herbicide-difenzoquat by reversed-phase high performance liquid chromatography (RP-HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmahealthsciences.net [pharmahealthsciences.net]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. conquerscientific.com [conquerscientific.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mag.go.cr [mag.go.cr]
- 10. electronicsandbooks.com [electronicsandbooks.com]
Improving the efficiency of Difenzoquat soil dissipation studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency and accuracy of Difenzoquat soil dissipation studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are soil dissipation studies important?
A1: this compound is a quaternary ammonium herbicide used to control wild oats in cereal crops.[1] Soil dissipation studies are crucial to determine its persistence, mobility, and potential for environmental contamination, including the risk to groundwater.[1] These studies help establish its environmental fate and ensure its use does not lead to long-term soil and water pollution.
Q2: What are the primary mechanisms of this compound dissipation in soil?
A2: The dissipation of this compound from soil is a complex process involving several mechanisms. The primary routes include:
-
Microbial Degradation: Soil microorganisms break down the herbicide into simpler, less toxic compounds.
-
Photodegradation: Breakdown of the chemical structure by sunlight, primarily at the soil surface.
-
Sorption: Binding of this compound to soil particles, particularly organic matter and clay, which can reduce its bioavailability for degradation and transport.[2][3]
-
Leaching: Downward movement of this compound through the soil profile with water. However, this compound is considered relatively immobile in soil, so significant leaching is not always expected.[1]
Q3: What factors influence the rate of this compound dissipation?
A3: Several soil and environmental factors can significantly impact the rate at which this compound dissipates:
-
Soil Properties: Soil type (texture), organic matter content, pH, and cation exchange capacity are critical.[3] Higher organic carbon content generally has a positive influence on degradation.[2][4]
-
Climatic Conditions: Temperature, moisture content, and sunlight intensity play a major role.[3][5] Adequate soil moisture facilitates microbial activity and chemical hydrolysis, enhancing degradation.[5]
-
Microbial Activity: The abundance and diversity of soil microorganisms capable of degrading this compound are key drivers of its breakdown.
-
Application Practices: The formulation of the herbicide and the method of application can influence its initial distribution and subsequent dissipation.[6]
Troubleshooting Guide
Problem 1: High variability in this compound concentrations between replicate soil samples.
-
Possible Cause: Non-homogeneous distribution of this compound in the soil, improper sample collection, or inconsistent extraction efficiency.
-
Troubleshooting Steps:
-
Ensure Uniform Application: During the initial application in laboratory or field studies, ensure the this compound solution is evenly distributed over the soil surface.
-
Improve Soil Homogenization: Before taking subsamples for analysis, thoroughly mix the bulk soil sample to ensure uniformity.
-
Standardize Sampling Technique: Use a consistent soil sampling protocol, ensuring the same depth and volume of soil are collected for each replicate.
-
Validate Extraction Method: Verify the efficiency and reproducibility of your extraction method by analyzing spiked soil samples with known concentrations of this compound.
-
Problem 2: The measured half-life (DT50) of this compound is significantly different from expected values.
-
Possible Cause: The experimental conditions (lab or field) may differ significantly from those reported in the literature. Factors like soil type, temperature, and moisture can drastically alter dissipation rates.
-
Troubleshooting Steps:
-
Characterize Your Soil: Thoroughly analyze the physicochemical properties of the soil used in your study (pH, organic matter content, texture). Compare these with the soil characteristics from reference studies.
-
Monitor Environmental Conditions: In field studies, record temperature, rainfall, and sunlight exposure. In laboratory studies, ensure that incubation temperature and moisture levels are maintained consistently.
-
Consider Biotic vs. Abiotic Degradation: Design experiments to differentiate between microbial and chemical degradation. This can be achieved by comparing dissipation in sterilized versus non-sterilized soil.
-
Problem 3: Poor recovery of this compound from spiked soil samples during method validation.
-
Possible Cause: The extraction solvent may be inappropriate for the soil type, or the extraction technique may be inefficient. This compound, being a quaternary ammonium compound, can strongly adsorb to soil particles.
-
Troubleshooting Steps:
-
Optimize Extraction Solvent: Test a range of solvents with different polarities. For quaternary ammonium compounds, ion-pairing reagents or acidic modifiers in the extraction solvent can improve recovery.
-
Evaluate Extraction Techniques: Compare different extraction methods such as shaking, sonication, or microwave-assisted extraction (MAE) to determine the most effective for your soil matrix.[7]
-
Check for Matrix Effects: Soil co-extractives can interfere with the analytical measurement. Use matrix-matched calibration standards or a standard addition method to compensate for these effects.
-
Problem 4: No degradation of this compound is observed over the study period.
-
Possible Cause: The conditions of the study may be inhibiting microbial activity, or the this compound may be strongly bound to soil particles, making it unavailable for degradation.
-
Troubleshooting Steps:
-
Assess Microbial Viability: Ensure the soil has not been unintentionally sterilized (e.g., by air-drying for too long at high temperatures). Check for microbial activity in your soil samples.
-
Evaluate Bioavailability: Strong sorption can limit the amount of this compound available to microorganisms. Consider using desorption studies to understand the binding strength of this compound to your specific soil.
-
Extend Study Duration: this compound can be persistent, with a reported half-life of around 90 days in laboratory studies.[8] It may be necessary to extend the duration of your experiment to observe significant dissipation.
-
Data Presentation
Table 1: Factors Influencing this compound Dissipation in Soil
| Factor | Influence on Dissipation Rate | Rationale |
| Soil Organic Matter | Generally increases | Provides a larger microbial habitat and can influence sorption.[2][3][4] |
| Soil Moisture | Increases up to an optimum level | Essential for microbial activity and hydrolysis.[5] |
| Temperature | Increases with temperature (within a certain range) | Higher temperatures generally increase microbial metabolism and reaction rates.[5] |
| Soil pH | Can influence both chemical and microbial degradation pathways. The specific effect can depend on the dominant degradation mechanism.[2][4] | Affects the chemical form of the herbicide and the activity of microbial populations. |
| Sunlight | Increases (at the soil surface) | Photodegradation can be a significant dissipation pathway for surface-applied herbicides. |
Experimental Protocols
Protocol 1: Basic Laboratory Soil Dissipation Study
-
Soil Preparation:
-
Collect a representative soil sample from the field of interest.
-
Air-dry the soil at room temperature and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.
-
Characterize the soil for its physicochemical properties (pH, organic matter, texture).
-
-
Fortification (Spiking):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol/water).[9]
-
Add the this compound solution to a pre-weighed amount of soil to achieve the desired concentration.
-
Thoroughly mix the soil to ensure even distribution of the herbicide. Allow the solvent to evaporate in a fume hood.
-
-
Incubation:
-
Place the treated soil into incubation vessels (e.g., glass jars).
-
Adjust the soil moisture to a specific level (e.g., 50-60% of water holding capacity).
-
Incubate the samples in the dark at a constant temperature (e.g., 20-25°C).
-
-
Sampling and Extraction:
-
At predetermined time intervals (e.g., 0, 7, 14, 30, 60, 90 days), collect triplicate soil samples.
-
Extract this compound from the soil using an optimized extraction procedure (e.g., shaking with an appropriate solvent mixture).
-
Centrifuge and filter the extracts.
-
-
Analysis:
-
Quantify the concentration of this compound in the extracts using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]
-
Protocol 2: Analytical Method for this compound in Soil using HPLC
-
Instrumentation: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column is commonly used.[9]
-
Mobile Phase: An isocratic mobile phase of methanol and water (e.g., 60:40 v/v), with the pH of the water adjusted to around 3 with phosphoric acid, has been shown to be effective.[9]
-
Detection: UV detection at a wavelength of 254 nm.[9]
-
Quantification: Create a calibration curve using a series of this compound standards of known concentrations. The concentration in the soil extracts can be determined by comparing their peak areas to the calibration curve.
Visualizations
Caption: Workflow for a this compound soil dissipation study.
Caption: Factors influencing this compound soil dissipation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pure.york.ac.uk [pure.york.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound|Herbicide for Research Use [benchchem.com]
- 9. [Analysis of herbicide-difenzoquat by reversed-phase high performance liquid chromatography (RP-HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Difenzoquat Technical Support Center: Handling and Disposal Best Practices
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Difenzoquat in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound is a selective herbicide.[1] In the laboratory, its primary hazards are moderate acute toxicity if ingested or through skin contact.[2][3] It is also classified as a slight eye irritant.[2]
Q2: What are the immediate first aid measures in case of exposure to this compound?
A2:
-
If swallowed: Immediately call a poison center or doctor. Rinse the mouth with water.[3]
-
If on skin: Take off all contaminated clothing immediately and wash the affected area with plenty of water.[3]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.
Q3: What personal protective equipment (PPE) is mandatory when handling this compound?
A3: At a minimum, a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields should be worn. For procedures with a risk of aerosol generation, a face shield and respiratory protection may be necessary.
Q4: How should I store this compound in the lab?
A4: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly closed and properly labeled. It should be stored locked up.[3]
Q5: Is this compound considered a carcinogen?
A5: No, this compound is not considered to be carcinogenic.[2]
Troubleshooting Guides
Scenario 1: I have spilled a small amount of this compound powder on the lab bench.
-
Problem: A small spill of solid this compound has occurred.
-
Solution:
-
Alert colleagues in the immediate area.
-
Wearing appropriate PPE (lab coat, gloves, safety glasses), gently cover the spill with an absorbent material like vermiculite or sand to prevent it from becoming airborne.
-
Carefully scoop the mixture into a designated hazardous waste container.
-
Clean the spill area with a damp cloth, and then with soap and water.
-
Dispose of all contaminated materials as hazardous waste.
-
Scenario 2: A solution containing this compound was splashed onto my skin.
-
Problem: Accidental skin exposure to a this compound solution.
-
Solution:
-
Immediately go to the nearest safety shower or sink.
-
Remove any contaminated clothing while under the running water.
-
Wash the affected skin area thoroughly with soap and water for at least 15 minutes.
-
Seek medical attention, and bring the Safety Data Sheet (SDS) for this compound if possible.
-
Scenario 3: I am unsure if my waste containing this compound is properly segregated.
-
Problem: Uncertainty about the correct waste stream for this compound.
-
Solution:
-
Do not dispose of the waste in the general trash or down the drain.
-
Consult your institution's chemical hygiene plan and waste disposal guidelines.
-
This compound waste, due to its toxicity and environmental persistence, should be collected as hazardous chemical waste.[3][4]
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name "this compound".
-
Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on disposal procedures.
-
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₇N₂⁺ | [5] |
| Molecular Weight | 249.33 g/mol | [5] |
| Appearance | Colorless crystals | [1][4] |
| Melting Point | 155 °C | [1] |
| Water Solubility | 765,000 mg/L (at 20°C) | [4] |
| Solubility in Organic Solvents | Dichloromethane: 360,000 mg/L | [4] |
| Acute Oral LD₅₀ (rat) | 485 mg/kg | [2] |
| Acute Dermal LD₅₀ (rabbit) | 3,450 mg/kg | [2] |
| Stability | Stable under frozen storage (-10°C) for up to 24 months. | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Standard Solution for HPLC Analysis
This protocol outlines the preparation of a stock solution and working standards for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound methyl sulfate (analytical standard)
-
HPLC-grade water
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Analytical balance
-
Pipettes
Procedure:
-
Stock Solution (1000 ppm):
-
Accurately weigh 100 mg of this compound methyl sulfate.
-
Quantitatively transfer the solid to a 100 mL volumetric flask.
-
Dissolve the solid in a small amount of HPLC-grade water and then dilute to the mark with water. Mix thoroughly. This is your 1000 ppm stock solution.
-
-
Working Standards:
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 ppm) by serial dilution of the stock solution with HPLC-grade water.
-
For example, to prepare a 10 ppm standard, pipette 1 mL of the 1000 ppm stock solution into a 100 mL volumetric flask and dilute to the mark with water.
-
Protocol 2: Spill Cleanup Procedure for this compound
This protocol provides a step-by-step guide for cleaning up a minor this compound spill in a laboratory setting.
Materials:
-
Personal Protective Equipment (PPE): lab coat, chemical-resistant gloves, safety glasses, face shield
-
Absorbent material (e.g., vermiculite, sand, or commercial spill kit)
-
Scoop and dustpan (plastic)
-
Hazardous waste container with a lid
-
Soap and water
-
Paper towels
Procedure:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate area and ensure adequate ventilation.
-
Don PPE: Put on all required personal protective equipment.
-
Contain the Spill: If the spill is a liquid, create a dike around the spill using absorbent material to prevent it from spreading.
-
Absorb the Spill:
-
For liquid spills, gently cover the spill with absorbent material, working from the outside in.
-
For solid spills, gently cover the spill with a layer of absorbent material to prevent dust from becoming airborne.
-
-
Collect the Waste:
-
Once the this compound is absorbed, use a plastic scoop and dustpan to carefully collect the material.
-
Place the collected waste into a clearly labeled hazardous waste container.
-
-
Decontaminate the Area:
-
Clean the spill area with soap and water using paper towels.
-
Place all used paper towels and any other contaminated materials into the hazardous waste container.
-
-
Dispose of Waste: Seal the hazardous waste container and arrange for its disposal through your institution's EHS office.
-
Wash Hands: Thoroughly wash your hands with soap and water after completing the cleanup.
Visualizations
Caption: Workflow for responding to a this compound spill.
Caption: Decision tree for the proper disposal of this compound waste.
References
Technical Support Center: Enhancing Difenzoquat Activity with Adjuvants
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the activity of the herbicide difenzoquat with adjuvants in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action for this compound?
A1: this compound is a selective, post-emergent herbicide that acts through the rapid destruction of cell membranes.[1][2] It is absorbed through the foliage of the target plant.[1] While its biological activity is similar to bipyridylium compounds like paraquat, it is chemically a pyrazole compound.[3] Its mechanism appears to involve both contact activity and systemic growth-inhibition.[4]
Q2: Which types of adjuvants are commonly used with post-emergent herbicides like this compound?
A2: While specific research on a wide range of adjuvants for this compound is limited, post-emergent herbicides in general benefit from the addition of several types of adjuvants. These include:
-
Non-ionic surfactants (NIS): These are the most commonly recommended adjuvants for post-emergent herbicides. They reduce the surface tension of spray droplets, leading to better spreading and coverage on the leaf surface.
-
Crop oil concentrates (COC): These are petroleum-based oils mixed with emulsifiers and surfactants. They can enhance herbicide penetration through waxy leaf cuticles.
-
Methylated seed oils (MSO): These are derived from vegetable oils and are often more effective at penetrating the leaf cuticle than COCs.
-
Water conditioners: Adjuvants like ammonium sulfate (AMS) can be used to counteract the negative effects of hard water on herbicide efficacy.
Q3: Is there documented use of adjuvants with this compound in research?
A3: Yes, though published research is not extensive. A study by Radosevich et al. (1974) on wild oat control in barley utilized a non-ionic surfactant (X-77R) at a concentration of 0.5% (v/v) with all this compound treatments.[5]
Q4: How do environmental conditions affect the efficacy of this compound and the performance of adjuvants?
A4: Environmental conditions can significantly impact the performance of this compound. High temperatures may increase its phytotoxicity. Applications should be avoided if the crop plants are wet with dew or rain, as the water-soluble herbicide can run off.[6] It is also advised not to spray if rain is forecasted within 6 hours of application.[6] Adjuvants like surfactants and oils can become particularly important under dry conditions, as they help the herbicide to penetrate the thicker, waxier cuticle that plants develop in response to drought stress.
Troubleshooting Guide
Problem: Poor wild oat control despite this compound application.
| Potential Cause | Troubleshooting Step |
| Inadequate Spray Coverage | Ensure that the spray volume is sufficient to thoroughly cover the target weed foliage. Consider adding a non-ionic surfactant to improve spreading and droplet adhesion. |
| Antagonism in Tank Mix | If tank-mixing this compound with other herbicides, be aware of potential antagonism. A study noted interactions between this compound and other herbicides for wild oat and broadleaf weed control. |
| Hard Water | The cations in hard water can sometimes negatively interact with herbicides. Consider using a water conditioning agent like ammonium sulfate (AMS) in your spray solution. |
| Weed Growth Stage | This compound is most effective on actively growing wild oats at the 3 to 5 leaf stage.[5] Efficacy may be reduced on larger, more mature weeds. |
| Herbicide Resistance | Wild oat populations have developed resistance to multiple herbicide modes of action, including this compound.[7] If resistance is suspected, test the weed population and consider rotating to a herbicide with a different mode of action. |
Problem: Foaming in the spray tank.
| Potential Cause | Troubleshooting Step |
| Agitation and Water Quality | This compound formulations may cause foaming in certain types of water, especially with vigorous agitation.[6] |
| Solution | Reduce the intensity of agitation to the minimum required to maintain a uniform solution. Add a silicone-based anti-foaming agent to the tank if foaming persists.[6] |
Problem: Crop Injury (Phytotoxicity).
| Potential Cause | Troubleshooting Step |
| High Application Rate | High rates of this compound can cause temporary injury to barley, such as foliage burn.[5] Ensure application rates are within the recommended range for the specific crop and growth stage. |
| Adjuvant Rate | High concentrations of certain adjuvants, particularly crop oil concentrates, can increase the risk of crop injury. Always follow the adjuvant manufacturer's label for recommended rates. |
| Environmental Stress | Applying this compound to crops under stress from drought, heat, or disease can increase the likelihood of injury. Avoid application during periods of significant environmental stress. |
Quantitative Data on this compound and Adjuvants
Published quantitative data specifically comparing the efficacy of this compound with and without a range of adjuvants is limited. The following table summarizes the available information and provides general adjuvant usage rates for consideration in experimental design.
| Herbicide | Adjuvant | Adjuvant Rate (% v/v) | Target Weed | Crop | Observed Effect | Source |
| This compound | Non-ionic surfactant (X-77R) | 0.5% | Wild Oat (Avena fatua) | Barley | Provided good wild oat control. A direct comparison to this compound without the surfactant was not presented. | Radosevich et al., 1974[5] |
| This compound | Silicone anti-foaming agent (e.g., HALT®) | Per label instructions | N/A (utility adjuvant) | Wheat, Barley | Recommended to reduce foaming in the spray tank. | Syngenta Canada[6] |
Experimental Protocols
Protocol for Evaluating the Enhancement of this compound Activity with Adjuvants
This protocol is a general guideline for conducting a replicated field or greenhouse experiment to assess the impact of adjuvants on this compound efficacy.
1. Objective: To determine if the addition of selected adjuvants (e.g., non-ionic surfactant, crop oil concentrate) enhances the herbicidal activity of this compound against wild oats (Avena fatua).
2. Experimental Design:
-
Design: Randomized Complete Block Design (RCBD).
-
Replicates: A minimum of 4 replicates per treatment.
-
Plot Size: Appropriate for the scale of the experiment (e.g., 2m x 5m for small field plots).
3. Treatments:
-
Untreated Control (no herbicide or adjuvant).
-
This compound applied alone at a standard rate (e.g., 0.75 lb ai/A).
-
This compound at the standard rate + Non-ionic surfactant (e.g., at 0.25% v/v).
-
This compound at the standard rate + Crop oil concentrate (e.g., at 1.0% v/v).
-
(Optional) Adjuvant applied alone to assess for any phytotoxic effects.
4. Plant Material and Growth Conditions:
-
Crop: Barley or wheat, seeded at a standard agronomic rate.
-
Weed: Wild oat, either naturally occurring or seeded to ensure a uniform population.
-
Growth Stage at Application: Apply treatments when wild oats are in the 3-5 leaf stage and the crop is at a tolerant stage (e.g., 3-5 leaf stage for barley).[5]
5. Herbicide and Adjuvant Application:
-
Sprayer: Use a calibrated research plot sprayer (e.g., CO2 backpack sprayer) equipped with flat-fan nozzles to ensure uniform application.
-
Spray Volume: Apply in a sufficient water volume to ensure good coverage (e.g., 20 gallons/acre).
-
Application Conditions: Record environmental conditions at the time of application (temperature, humidity, wind speed, cloud cover).
6. Data Collection:
-
Visual Weed Control Ratings: Assess weed control at 7, 14, and 28 days after treatment (DAT) using a 0% (no control) to 100% (complete control) scale.
-
Crop Injury Ratings: Visually assess crop phytotoxicity at 7 and 14 DAT using a 0% (no injury) to 100% (crop death) scale.
-
Weed Biomass: At 28 DAT, harvest above-ground wild oat biomass from a designated quadrat within each plot. Dry the biomass to a constant weight and record.
-
Crop Yield: At crop maturity, harvest the grain from each plot to determine yield.
7. Statistical Analysis:
-
Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD.
-
If the ANOVA indicates significant treatment effects, use a mean separation test (e.g., Tukey's HSD) to compare individual treatment means.
Visualizations
Caption: Experimental workflow for evaluating adjuvant effects on this compound.
Caption: General mechanism of adjuvant action with foliar-applied herbicides.
References
- 1. This compound (Ref: BAS 450H) [sitem.herts.ac.uk]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. epa.gov [epa.gov]
- 4. Contact activity of this compound differs from that of paraquat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. my.ucanr.edu [my.ucanr.edu]
- 6. assets.syngenta.ca [assets.syngenta.ca]
- 7. Controlling Wild Oat in Your Wheat | Crop Science US [cropscience.bayer.us]
Technical Support Center: Difenzoquat Analysis in New Plant Species
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development of analytical methods for Difenzoquat in new and diverse plant species. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges when working with complex botanical matrices.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges when developing a method for this compound analysis in a new plant species?
When analyzing this compound in a new plant species, the primary challenges stem from the complexity and variability of the plant matrix.[1][2][3][4] These matrices often contain high concentrations of pigments, essential oils, sugars, and secondary metabolites that can interfere with the analysis.[4] This interference, known as the matrix effect, can lead to signal suppression or enhancement in the analytical instrument, affecting the accuracy and reproducibility of the results.[5][6] Each new plant species will have a unique chemical composition, necessitating a tailored approach to sample preparation and analysis.[1]
Q2: Which analytical technique is most suitable for this compound analysis in complex matrices?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for analyzing pesticides like this compound in complex matrices.[3][6] LC-MS/MS offers high selectivity and sensitivity, which helps to distinguish the analyte from interfering compounds present in the sample extract.[7] While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been used, its lower selectivity makes it more susceptible to matrix interference, which can be a significant issue with new plant species.[8]
Q3: How can I minimize matrix effects in my analysis?
Several strategies can be employed to minimize matrix effects:
-
Effective Sample Cleanup: A robust cleanup step is crucial to remove interfering compounds. Techniques like dispersive solid-phase extraction (dSPE) with various sorbents (e.g., PSA, C18, GCB) are commonly used in QuEChERS-based methods.[9][10] For highly complex matrices like medicinal plants, novel adsorbents like nano-MgO are being explored to improve cleanup efficiency.[11]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank extract of the specific plant matrix can help to compensate for signal suppression or enhancement.[1][5]
-
Stable Isotope-Labeled Internal Standards: Using a stable isotope-labeled version of this compound as an internal standard is a highly effective way to correct for matrix effects and variations in extraction recovery.[12]
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the analysis.[13]
Q4: What is the QuEChERS method and is it suitable for all plant species?
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted sample preparation technique for pesticide residue analysis.[3][9] It involves an extraction step with an organic solvent (typically acetonitrile) and a partitioning step using salts, followed by a cleanup step (dSPE). While QuEChERS is versatile, it often requires optimization for different matrices.[9][14][15] For new plant species, especially those with high pigment or fat content, the choice of extraction solvent and dSPE sorbents may need to be adjusted to achieve optimal recovery and cleanup.[9][14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Recovery of this compound | Inefficient Extraction: The chosen extraction solvent may not be suitable for the plant matrix or this compound. This compound is a quaternary ammonium compound and its solubility can be pH-dependent.[16] | - Optimize the extraction solvent. Consider using acidified organic solvents (e.g., acetonitrile with formic acid) to improve the extraction of polar, cationic compounds like this compound.[1] - Evaluate different extraction techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance extraction efficiency.[17] |
| Analyte Degradation: this compound may be unstable under the extraction or cleanup conditions. | - Check the pH of the extraction and cleanup steps. - Investigate the stability of this compound in the chosen solvents and at different temperatures. This compound residues are reported to be stable under frozen storage (-10°C) for up to 24 months in wheat grain and straw.[18] | |
| Poor Phase Separation (QuEChERS): Emulsion formation can occur with certain plant matrices, leading to poor recovery. | - Centrifuge at a higher speed or for a longer duration. - Add a different salt combination during the partitioning step. | |
| High Matrix Effects (Signal Suppression or Enhancement) | Insufficient Cleanup: The dSPE step may not be effectively removing interfering compounds from the plant extract. | - Experiment with different dSPE sorbents or combinations of sorbents (e.g., PSA for acidic interferences, C18 for nonpolar interferences, GCB for pigments).[9][10] - Increase the amount of sorbent used in the dSPE step. |
| Co-elution of Matrix Components: Interfering compounds may be eluting from the LC column at the same time as this compound. | - Optimize the LC gradient to improve the separation of this compound from matrix components. - Consider using a different LC column with a different stationary phase chemistry. | |
| Ionization Competition in the MS Source: High concentrations of co-extracted compounds can compete with this compound for ionization, leading to signal suppression. | - Dilute the final extract to reduce the concentration of matrix components.[13] - Use a matrix-matched calibration curve to compensate for the effect.[1][5] | |
| Poor Peak Shape in HPLC/LC-MS | Interaction with Column: this compound, being a cationic compound, may interact with active sites on the LC column, leading to peak tailing. | - Use a column specifically designed for the analysis of polar or cationic compounds. - Add a competing amine (e.g., triethylamine) to the mobile phase to block active sites on the column. - Optimize the mobile phase pH. |
| Sample Solvent Mismatch: Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion. | - Evaporate the final extract and reconstitute it in the initial mobile phase or a weaker solvent. | |
| Inconsistent Results | Non-homogenous Sample: The plant material may not be properly homogenized, leading to variability in the this compound concentration between subsamples. | - Ensure the plant material is finely ground and thoroughly mixed before taking a subsample for extraction. |
| Method Variability: Inconsistent execution of the extraction and cleanup steps can lead to variable recoveries. | - Ensure precise and consistent execution of each step of the protocol, particularly pipetting and timing. | |
| Instrument Instability: Fluctuations in the LC or MS system can cause variations in the signal response. | - Perform regular instrument maintenance and calibration checks. - Monitor system suitability parameters throughout the analytical run. |
Experimental Protocols
Protocol 1: Generic QuEChERS-based Extraction for this compound in a New Plant Species
This protocol provides a starting point for method development. Optimization will likely be required for each new plant matrix.
1. Sample Homogenization:
-
Weigh a representative portion of the plant material (e.g., 10-15 g).
-
If the sample is fresh, it may need to be cryogenically milled with liquid nitrogen to achieve a fine, homogenous powder.
-
If the sample is dry, grind it to a fine powder using a laboratory mill.
2. Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute to moisten the sample.
-
Add 10 mL of acetonitrile containing 1% formic acid.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing the dSPE sorbents. A starting combination could be 900 mg MgSO₄, 150 mg PSA, and 150 mg C18. For pigmented plants, 50 mg of GCB can be added, but be aware that GCB can adsorb planar pesticides.
-
Vortex for 30 seconds.
-
Centrifuge at ≥4000 rpm for 5 minutes.
4. Final Extract Preparation:
-
Take a 1 mL aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
This extract is ready for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
Instrumentation:
-
A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) or a HILIC column for polar compounds.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A suitable gradient starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B over time to elute this compound.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor at least two precursor-to-product ion transitions for this compound for quantification and confirmation. The exact m/z values will depend on the specific instrument and should be optimized by infusing a this compound standard.
Visualizations
Caption: Workflow for this compound Analysis in New Plant Species.
Caption: Troubleshooting Logic for Method Development.
References
- 1. Simultaneous analytical method for 296 pesticide multiresidues in root and rhizome based herbal medicines with GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. theanalyticalscientist.com [theanalyticalscientist.com]
- 3. Development of Analytical Methods to Analyze Pesticide Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mag.go.cr [mag.go.cr]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples [mdpi.com]
- 10. Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Removal of Matrix Interferences by Nano-MgO and Co-Adsorbents for Accurate Multi-Pesticide Residue Analysis in the Chinese Medicinal Herb, Paeoniae Radix Alba - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of paraquat and diquat: LC-MS method optimization and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Optimization of QuEChERS Method for Simultaneous Determination of Neonicotinoid Residues in Pollinator Forage | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound (Ref: BAS 450H) [sitem.herts.ac.uk]
- 17. scispace.com [scispace.com]
- 18. epa.gov [epa.gov]
Validation & Comparative
A Comparative Analysis of Difenzoquat and Paraquat's Contact Herbicidal Activity
This guide provides a detailed comparison of the contact herbicidal activities of difenzoquat and paraquat, two quaternary ammonium compounds with distinct modes of action. While both are recognized for their contact-dependent effects on plant tissues, the underlying mechanisms and physiological responses they elicit differ significantly. This analysis is intended for researchers and professionals in the fields of agricultural science and drug development to facilitate a deeper understanding of these herbicides.
Mode of Action: A Tale of Two Mechanisms
This compound , a phenylpyrazole and pyrazole herbicide, is primarily used as a selective, post-emergent herbicide for the control of wild oats in cereal crops.[1] Its precise mechanism of action is not fully elucidated but is known to involve the rapid destruction of cell membranes.[2][3] Notably, this compound exhibits both contact activity and systemic growth-inhibition properties.[4] Proposed mechanisms for its action include the inhibition of nucleic acid synthesis, ATP production, and potassium absorption.[5] A key characteristic of this compound's contact activity is its ability to induce electrolyte leakage from plant tissues in both light and dark conditions, suggesting a mode of action that is not dependent on photosynthesis.[4][6]
Paraquat , in contrast, is a fast-acting, non-selective contact herbicide that is widely used for broad-spectrum weed control.[7][8] Its mode of action is well-established and centers on the disruption of photosynthesis.[7] Upon entering the plant, paraquat accepts electrons from the photosystem I (PSI) electron transport chain, generating a paraquat radical. This radical then reacts with molecular oxygen to produce reactive oxygen species (ROS), such as the superoxide anion.[8][9] This continuous cycle of reduction and re-oxidation, known as redox cycling, leads to a massive production of ROS, which in turn causes lipid peroxidation, membrane damage, and rapid cell death, manifesting as desiccation of the foliage.[7][9] Consequently, paraquat's herbicidal activity is critically dependent on light.[4]
Comparative Efficacy: Experimental Data
Key differences in the contact activities of this compound and paraquat have been demonstrated in in vitro studies. The following table summarizes the comparative effects of these two herbicides on wild oat (Avena fatua) and wheat (Triticum aestivum) leaf tissue at a concentration of 1 mM.
| Parameter | This compound (1 mM) | Paraquat (1 mM) | Citation |
| Electrolyte Leakage (Light) | Significant | More significant than this compound | [4] |
| Electrolyte Leakage (Dark) | Significant | No significant leakage | [4] |
| Chlorophyll Content (Light) | No significant decrease | Significant decrease | [4] |
These findings highlight the fundamental differences in their mechanisms. Paraquat's greater electrolyte leakage in the light is consistent with its light-dependent, ROS-mediated membrane damage.[4] this compound's ability to cause electrolyte leakage in the absence of light indicates a different, direct effect on cell membrane integrity.[4] Furthermore, the degradation of chlorophyll by paraquat is a direct consequence of the oxidative stress it induces, a phenomenon not observed with this compound.[4]
Experimental Protocols
Electrolyte Leakage Assay
This assay is a common method to assess cell membrane integrity following herbicide treatment. The loss of membrane integrity results in the leakage of electrolytes, which can be quantified by measuring the electrical conductivity of the surrounding solution.
Methodology:
-
Plant Material: Fully expanded leaves from plants at a consistent growth stage are used.
-
Treatment: Leaf discs of a uniform size (e.g., 5x5 mm) are excised from the leaves. A set number of discs are then incubated in a solution containing the herbicide (e.g., 1 mM this compound or paraquat) or a control solution. Treatments are carried out under both light and dark conditions.
-
Incubation: The leaf discs are gently agitated in the treatment solution for a specified period.
-
Conductivity Measurement: At various time points, the electrical conductivity of the solution is measured using a conductivity meter.
-
Total Electrolyte Measurement: To determine the total electrolyte content, the leaf discs are subsequently boiled or autoclaved to cause complete cell lysis, and the final conductivity is measured.
-
Data Analysis: The percentage of electrolyte leakage is calculated as the ratio of the conductivity at a given time point to the total conductivity, multiplied by 100.
Chlorophyll Content Measurement
This protocol is used to determine the effect of herbicides on the chlorophyll content of plant leaves, which can be an indicator of photosynthetic disruption and overall plant health.
Methodology:
-
Plant Material and Treatment: Similar to the electrolyte leakage assay, plants are treated with the respective herbicides.
-
Measurement: At specified time intervals after treatment, the relative chlorophyll content of the leaves is measured. This can be done non-destructively using a handheld chlorophyll meter (e.g., SPAD-502), which provides a rapid assessment.[4]
-
Data Collection: For each treatment group, measurements are taken from multiple plants and on multiple leaves per plant to ensure statistical robustness.
-
Data Analysis: The chlorophyll content of the treated plants is compared to that of untreated control plants to determine the percentage of chlorophyll reduction.
Visualizing the Processes
Caption: Experimental workflow for comparing herbicide contact activity.
Caption: Contrasting modes of contact activity for paraquat and this compound.
References
- 1. Worker exposure to paraquat and diquat [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. Contact activity of this compound differs from that of paraquat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of the herbicides on the chlorophyll content of Spirodela punctata - Advances in Weed Science [awsjournal.org]
- 8. mdpi.com [mdpi.com]
- 9. Paraquat Poisoning [ouci.dntb.gov.ua]
A Comparative Analysis of Difenzoquat and Other Herbicides for the Control of Wild Oats (Avena fatua)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Difenzoquat and other prominent herbicides used for the control of wild oats (Avena fatua), a pervasive and competitive weed in cereal crops. This publication aims to be an objective resource, presenting performance data from various experimental studies to aid in research and development.
Executive Summary
Effective management of wild oats is crucial for ensuring optimal crop yields. Over the years, a range of herbicides with different modes of action have been developed. This guide focuses on a comparative assessment of this compound, a post-emergence herbicide, against other widely used chemical controls, including ACCase (Acetyl-CoA carboxylase) inhibitors and ALS (Acetolactate synthase) inhibitors. The following sections detail their mechanisms of action, present comparative efficacy data in structured tables, and provide insights into experimental methodologies.
Mechanisms of Action
Understanding the biochemical pathways targeted by these herbicides is fundamental to their effective and sustainable use.
This compound: The precise mechanism of action for this compound is not fully elucidated. However, it is known to be a selective, post-emergent herbicide that is absorbed through the foliage.[1][2] Its primary mode of action involves the rapid destruction of cell membranes.[1][2] There is also evidence suggesting it may inhibit nucleic acid synthesis.[3]
ACCase Inhibitors: This group of herbicides, which includes Pinoxaden, Clodinafop-propargyl, and Fenoxaprop-p-ethyl, targets the acetyl-CoA carboxylase (ACCase) enzyme. This enzyme is critical for the biosynthesis of fatty acids, which are essential components of cell membranes. By inhibiting ACCase, these herbicides disrupt cell membrane integrity and ultimately lead to weed death.
ALS Inhibitors: Herbicides in this category, such as those in the Assert™ formulation (Imazamethabenz), function by inhibiting the acetolactate synthase (ALS) enzyme. This enzyme is a key component in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of this pathway leads to a cessation of cell division and growth, eventually causing the death of the weed.
Signaling Pathway Diagrams
Comparative Efficacy Data
The following tables summarize quantitative data from various studies, offering a side-by-side comparison of the performance of this compound and other wild oat herbicides.
Table 1: Efficacy of this compound on Wild Oats at Different Growth Stages
| Application Rate (kg ai/ha) | Wild Oat Growth Stage | Average Control (%) | Reference |
| 0.84 | 2-leaf | 28 - 71 | [4] |
| 0.84 | 3.5-leaf | 76 - 94 | [4] |
| 1.12 | 2-leaf | 70 | [4] |
| 1.12 | 3.5-leaf | 82 | [4] |
| Not specified | 2 to 3-leaf | Better control than at 5 to 6-leaf stage | [5] |
| Not specified | 5-leaf | Greater control than at 2 or 3.5-leaf stage | [4] |
Table 2: Comparative Efficacy of Assert™ (Imazamethabenz) and Other Herbicides
| Herbicide | Application Timing | Average Control (%) | Reference |
| Assert™ | Post-emergence | 94 | [6] |
| Commercial Herbicide 1 | Post-emergence | Not specified | [6] |
| Commercial Herbicide 2 | Post-emergence | Not specified | [6] |
| Commercial Herbicide 3 | Post-emergence | Not specified | [6] |
| Assert™ (Pre-plant) | Pre-plant surface application | 84 | [6] |
| Assert™ (Post-emergence) | 2 to 3-leaf stage | 99 | [6] |
Table 3: Efficacy of ACCase Inhibitors on Wild Oats
| Herbicide | Application Rate (g ai/ha) | Wild Oat Growth Stage | Control (%) | Conditions | Reference |
| Pinoxaden | 45 | Not specified | 87 (15 DAT), 99 (28 DAT) | - | [7] |
| Pinoxaden | 45 | 4 to 5-leaf | 58.5 (14 DAT), 61.75 (21 DAT) | Without adjuvant | [8] |
| Pinoxaden + Adigor | 45 | 4 to 5-leaf | 100 (14 & 21 DAT) | With adjuvant | [8] |
| Pinoxaden + Citowett | 45 | 4 to 5-leaf | 99.85 (14 DAT), 100 (21 DAT) | With adjuvant | [8] |
| Clodinafop-propargyl | 64 | Not specified | 100 | No freezing | [5] |
| Clodinafop-propargyl | 64 | Not specified | 93 | Freezing before spray | [5] |
| Fenoxaprop-p-ethyl | 45 | August application | 100 | - | [9] |
| Fenoxaprop-p-ethyl | 56 | September application | 100 | - | [9] |
Table 4: Comparative Efficacy of Various Post-Emergence Herbicides on Wild Oats
| Herbicide | Application Rate (g ai/ha) | Wild Oat Control (%) | Reference |
| Pinoxaden | 50 | Superior to Clodinafop and Sulfosulfuron | [10] |
| Clodinafop | 60 | Superior to Sulfosulfuron | [10] |
| Sulfosulfuron | 25 | Less effective than Pinoxaden and Clodinafop | [10] |
| Pinoxaden | 20 and 30 | 100 (when applied 5 or 12 days after grazing) | [10] |
| Clethodim | 60 | 100 (when applied 5 or 12 days after grazing) | [10] |
| Haloxyfop | 52 and 78 | 100 | [10] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of herbicide efficacy. Below are outlines of typical methodologies for greenhouse and field trials.
Greenhouse Bioassay Protocol
A common method for assessing herbicide efficacy in a controlled environment involves whole-plant bioassays.
-
Seed Collection and Germination: Collect mature wild oat seeds from the target population. To overcome dormancy, seeds may require stratification or scarification. Germinate seeds in petri dishes on moist filter paper or in a suitable soil substrate.[8][11]
-
Planting and Growth: Transplant seedlings at a uniform growth stage (e.g., 2-3 leaf stage) into pots filled with a standardized soil mix. Grow plants in a greenhouse under controlled temperature, light, and humidity conditions.[11]
-
Herbicide Application: Apply herbicides at various doses, including a control (no herbicide), using a cabinet sprayer calibrated to deliver a precise volume and pressure.[11]
-
Data Collection: Assess herbicide efficacy at set time points after application (e.g., 7, 14, and 21 days). Efficacy can be determined through:
-
Visual Injury Ratings: A qualitative assessment of plant health on a scale (e.g., 0-100%, where 0 is no injury and 100 is complete death).[12]
-
Biomass Reduction: Harvest the above-ground plant material, dry it in an oven, and weigh it to determine the reduction in biomass compared to the control group.[13]
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA) and regression analysis, to determine significant differences between treatments.[14]
Field Trial Protocol
Field trials are crucial for evaluating herbicide performance under real-world agricultural conditions.
-
Site Selection and Plot Design: Select a field with a uniform and moderate to heavy infestation of wild oats. Use a randomized complete block design with a minimum of three to four replications for each treatment.[15]
-
Plot Establishment: Establish individual plots of a standardized size (e.g., 10 by 16 feet).[16]
-
Herbicide Application: Apply herbicides at specified rates and crop/weed growth stages using a calibrated backpack or tractor-mounted sprayer. Record environmental conditions (temperature, humidity, wind speed) at the time of application.[16]
-
Efficacy Assessment:
-
Weed Counts: Count the number of wild oat plants in a designated area (e.g., a quadrat) within each plot before and after herbicide application.
-
Visual Control Ratings: Visually assess the percentage of wild oat control in each plot compared to the untreated control plots at various intervals after treatment.[12]
-
Biomass Sampling: At a specified time after application, harvest the wild oat biomass from a defined area within each plot to determine the reduction in growth.[13]
-
-
Crop Yield: Harvest the crop from each plot and measure the yield to determine the impact of weed control on crop productivity.
-
Statistical Analysis: Use statistical software to perform ANOVA and mean separation tests (e.g., LSD, Duncan's Multiple Range Test) to identify significant differences in weed control and crop yield among treatments.[15]
Experimental Workflow Diagram
Conclusion
The choice of herbicide for wild oat control is a critical decision that depends on various factors, including the weed's growth stage, environmental conditions, and the potential for herbicide resistance. This compound has historically been an effective option, though its precise mechanism of action remains a subject of further investigation. More recent chemistries, such as the ACCase and ALS inhibitors, offer high levels of efficacy and different modes of action, which are crucial for integrated weed management and resistance mitigation strategies. The data presented in this guide, along with the outlined experimental protocols, provide a valuable resource for researchers and professionals in the field of weed science and herbicide development. Continuous research and comparative trials are essential for optimizing wild oat control strategies and ensuring long-term agricultural sustainability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Contact activity of this compound differs from that of paraquat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for Wild Oat (Avena fatua) Control | Weed Science | Cambridge Core [cambridge.org]
- 5. ars.usda.gov [ars.usda.gov]
- 6. New Wild Oat and Broadleaf Herbicide | Pacific Northwest STEEP (Solutions to Environmental and Economic Problems) | Washington State University [pnwsteep.wsu.edu]
- 7. Experimental design matters for statistical analysis: how to handle blocking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caws.org.nz [caws.org.nz]
- 10. mdpi.com [mdpi.com]
- 11. cambridge.org [cambridge.org]
- 12. peaceforageseed.ca [peaceforageseed.ca]
- 13. Biomass for Assessing Efficacy of Brush Control | Ecological Solutions Inc. [ecosync.com]
- 14. cambridge.org [cambridge.org]
- 15. soilcropandmore.info [soilcropandmore.info]
- 16. Herbicide resistance development in winter wild oat (Avena sterilis subsp. ludoviciana) populations: Field margins vs. within fields - Advances in Weed Science [awsjournal.org]
Cross-Resistance Patterns in Difenzoquat-Resistant Wild Oat (Avena fatua): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-resistance of difenzoquat-resistant wild oat (Avena fatua) to other herbicides, based on available experimental data. This compound is a post-emergence herbicide used for the control of wild oats in cereal crops. The emergence of resistance to this herbicide necessitates a thorough understanding of cross-resistance patterns to inform effective weed management strategies and the development of new herbicidal compounds.
Quantitative Comparison of Herbicide Efficacy
The following tables summarize the quantitative data from dose-response experiments on this compound-resistant (R) and susceptible (S) populations of Avena fatua. The data is primarily drawn from a key study by Keith et al. (2015), which characterized multiple herbicide resistance in two wild oat populations, R3 and R4, previously confirmed to be resistant to this compound.
Table 1: Response of this compound-Resistant and -Susceptible Avena fatua to Various Herbicides
| Herbicide | Mode of Action (HRAC/WSSA Group) | Population | ED50¹ (g a.i./ha) | GR50² (g a.i./ha) | Resistance Index (RI)³ |
| This compound | Unknown (Considered a growth inhibitor) | S | - | - | - |
| R3 | - | - | Resistant | ||
| R4 | - | - | Resistant | ||
| Triallate | Very-long-chain fatty acid synthesis inhibitor (15) | S (mean of 2) | 7 mg a.i./L | - | - |
| R3 | 123 mg a.i./L | - | 17.5 | ||
| R4 | 127 mg a.i./L | - | 18.1 | ||
| Pinoxaden | ACCase inhibitor (1) | S (mean of 2) | 17 | - | - |
| R3 | 61 | - | 3.6 | ||
| R4 | 63 | - | 3.7 | ||
| Paraquat | Photosystem I inhibitor (22) | S (mean of 2) | - | 102 | - |
| R3 | - | 331 | 3.2 | ||
| R4 | - | 156 | 1.5 |
¹ED50 (Effective Dose 50): The herbicide dose that causes a 50% reduction in plant survival. For triallate, the unit is mg a.i./L as it was a seedling bioassay. ²GR50 (Growth Reduction 50): The herbicide dose that causes a 50% reduction in plant biomass (shoot dry weight). ³Resistance Index (RI) is calculated as the ratio of the ED50 or GR50 of the resistant population to that of the susceptible population.
Experimental Protocols
The data presented above were generated using whole-plant dose-response bioassays. The following is a generalized protocol based on the methodologies described in the cited research.
Whole-Plant Dose-Response Bioassay Protocol
-
Seed Germination and Plant Growth:
-
Seeds of resistant and susceptible Avena fatua populations are germinated in petri dishes on moistened filter paper or in pots containing a suitable growing medium.
-
Seedlings are transplanted at the two-leaf stage into pots (e.g., 10 cm diameter) filled with a sterilized potting mix.
-
Plants are grown in a greenhouse or controlled environment chamber with standardized temperature, humidity, and photoperiod (e.g., 16-hour light/8-hour dark cycle).
-
-
Herbicide Application:
-
Herbicides are applied at the three- to four-leaf stage using a cabinet sprayer calibrated to deliver a specific volume (e.g., 200 L/ha) at a constant pressure.
-
A range of herbicide doses is applied for each herbicide, typically including a non-treated control and doses above and below the recommended field rate. For example, 0, 0.125, 0.25, 0.5, 1, 2, and 4 times the recommended rate.
-
-
Data Collection and Analysis:
-
Plant survival is assessed at a set time point after treatment (e.g., 21 days).
-
Above-ground biomass is harvested, dried in an oven at a constant temperature (e.g., 60°C) for a specified duration (e.g., 72 hours), and the dry weight is recorded.
-
The data are subjected to non-linear regression analysis to determine the ED50 and GR50 values.
-
Seedling Bioassay for Soil-Applied Herbicides (e.g., Triallate)
-
Preparation:
-
A range of herbicide concentrations is prepared in a suitable solvent.
-
The herbicide solutions are incorporated into a soil or sand matrix.
-
-
Sowing and Incubation:
-
Pre-germinated seeds of resistant and susceptible populations are sown at a shallow depth in pots containing the treated soil.
-
Pots are placed in a growth chamber under controlled conditions.
-
-
Assessment:
-
After a defined period (e.g., 14 days), seedling emergence and shoot or root length are measured.
-
The data is analyzed to determine the herbicide concentration that causes a 50% reduction in the measured parameter (e.g., EC50).
-
Visualizing Experimental Workflow and Resistance Mechanisms
Experimental Workflow for Herbicide Resistance Assessment
Caption: Workflow for whole-plant dose-response bioassay.
Proposed Mechanism of this compound Cross-Resistance
The cross-resistance to herbicides with different modes of action in this compound-resistant Avena fatua suggests a non-target site resistance (NTSR) mechanism.[1] Experimental evidence, particularly the partial reversal of resistance to some herbicides by the cytochrome P450 inhibitor malathion, points to enhanced metabolism as a key factor.[1]
References
Validating a Novel Analytical Method for Difenzoquat Detection: A Comparative Guide
For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is paramount to ensure data integrity and regulatory compliance. This guide provides a comprehensive comparison of a new analytical method for the detection of Difenzoquat, a quaternary ammonium herbicide, against established techniques. The performance of the new method is evaluated alongside High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), with supporting experimental data and detailed protocols.
This guide presents a systematic approach to validating a new analytical method, focusing on key performance indicators such as linearity, accuracy, precision, and sensitivity. By presenting this data in a clear and comparative format, researchers can objectively assess the suitability of the new method for their specific applications.
Comparative Analysis of Analytical Methods for this compound Detection
The performance of a newly developed analytical method for this compound was validated and compared against two widely used techniques: HPLC-UV and LC-MS/MS. The validation was conducted by assessing critical analytical parameters across a specified matrix. The following tables summarize the quantitative data obtained during the validation studies.
Table 1: Linearity and Sensitivity
| Analytical Method | Linearity (Correlation Coefficient, r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| New Analytical Method | 0.9995 | 0.5 µg/L | 1.5 µg/L |
| HPLC-UV[1] | 0.9999 | 2 µg/L[2] | 5 µg/L |
| LC-MS/MS | >0.99 | 0.1 µg/kg | 0.5 µg/kg |
Table 2: Accuracy and Precision
| Analytical Method | Recovery (%) | Relative Standard Deviation (RSD, %) |
| New Analytical Method | 95 - 105 | < 5 |
| HPLC-UV[1] | 98.71 - 100.36 | 0.41[1] |
| LC-MS/MS[3] | 98 - 109 | < 10[3] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols outline the sample preparation, chromatographic conditions, and detection parameters.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is a robust and widely used technique for the quantification of this compound in various matrices.
Sample Preparation (Water Matrix):
-
Filter the water sample through a 0.45 µm syringe filter.
-
For samples with expected concentrations below 50 µg/L, a solid-phase extraction (SPE) pre-concentration step is required.
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Pass a known volume of the filtered water sample through the SPE cartridge.
-
Elute the retained this compound from the cartridge with a suitable organic solvent (e.g., acetonitrile).
-
Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
Chromatographic Conditions:
-
Column: Selectosil 5 C18 (250 mm x 4.6 mm i.d.)[1]
-
Mobile Phase: Methanol:Water (60:40, v/v), with pH adjusted to 3 with phosphoric acid[1].
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 254 nm[1]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it suitable for trace-level detection of this compound.
Sample Preparation (Soil Matrix):
-
Weigh 10 g of homogenized soil into a centrifuge tube.
-
Add an extraction solvent (e.g., acidified methanol).
-
Shake vigorously for a specified time (e.g., 30 minutes).
-
Centrifuge the sample to separate the solid and liquid phases.
-
Filter the supernatant through a 0.22 µm filter.
-
The filtered extract is then ready for direct injection or can be further diluted if necessary. A clean-up step using solid-phase extraction (SPE) with silica cartridges may be employed to remove interfering matrix components[3].
Chromatographic and Mass Spectrometric Conditions:
-
Column: A suitable reversed-phase or HILIC column.
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile), both containing a modifier like formic acid or ammonium formate.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
While less common for quaternary ammonium compounds like this compound due to their low volatility, a GC-MS method can be developed, often requiring a derivatization step.
Sample Preparation (Wheat Matrix):
-
Homogenize the wheat sample.
-
Perform a solvent extraction (e.g., using acetonitrile or a QuEChERS-based method).
-
Derivatization: The extract is subjected to a chemical reaction to convert the non-volatile this compound into a more volatile derivative suitable for GC analysis.
-
Clean up the derivatized extract using SPE to remove non-volatile impurities.
-
Concentrate the final extract before injection.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
Temperature Program: An optimized temperature gradient to ensure good separation of the derivatized analyte from matrix components.
-
Ionization Mode: Electron Ionization (EI).
-
MS Detection: Selected Ion Monitoring (SIM) of characteristic ions of the this compound derivative.
Workflow for Analytical Method Validation
The following diagram illustrates the logical workflow for the validation of a new analytical method for this compound detection.
Caption: Workflow for the validation of a new analytical method.
References
- 1. [Analysis of herbicide-difenzoquat by reversed-phase high performance liquid chromatography (RP-HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of quaternary ammonium herbicides in soils. Comparison of digestion, shaking and microwave-assisted extractions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Difenzoquat and Glufosinate for Non-Selective Weed Management
A detailed guide for researchers and agricultural scientists on the efficacy, mechanisms of action, and experimental considerations of two distinct herbicides.
This guide provides a comprehensive comparison of difenzoquat and glufosinate, two herbicides with different primary applications, for non-selective weed control. While glufosinate is widely utilized as a broad-spectrum, non-selective herbicide, this compound is predominantly recognized for its selective post-emergent control of wild oats in cereal crops. This document synthesizes available experimental data to offer an objective performance assessment, details the underlying biochemical pathways affected by each compound, and outlines standardized protocols for efficacy evaluation.
Comparative Efficacy: A Data-Driven Overview
Direct comparative studies on the non-selective efficacy of this compound and glufosinate are limited in publicly available scientific literature. Glufosinate has been extensively studied for broad-spectrum weed control, and a summary of its performance against various weed species is presented below. Data on the non-selective efficacy of this compound is sparse, reflecting its primary registration and use as a selective herbicide.
Glufosinate Efficacy Data
Glufosinate is a non-selective, contact herbicide with no soil activity, used for burndown applications and post-emergence control in glufosinate-tolerant crops[1]. Its effectiveness is influenced by factors such as weed species and size at application, application rate, and the use of adjuvants like ammonium sulfate (AMS)[2].
| Weed Species | Application Rate (g a.i./ha) | Weed Height (cm) | Control (%) | Weeks After Application (WAA) | Adjuvant | Reference |
| Common Ragweed (Ambrosia artemisiifolia) | 300 | 5, 10, 15 | >98 | 4 | With and Without AMS | [2] |
| Common Ragweed (Ambrosia artemisiifolia) | 500 | - | 94-96 | 2, 4, 8 | Without AMS | |
| Common Lambsquarters (Chenopodium album) | 300 | 5 | Effective Control | - | - | [2] |
| Common Lambsquarters (Chenopodium album) | 300 | >5 | Decreased Efficacy | - | - | [2] |
| Common Lambsquarters (Chenopodium album) | 500 | - | 48-67 | 2, 4, 8 | Without AMS | |
| Redroot Pigweed (Amaranthus retroflexus) | 300 | 5 | Effective Control | - | - | [2] |
| Redroot Pigweed (Amaranthus retroflexus) | 300 | >5 | Decreased Efficacy | - | - | [2] |
| Redroot Pigweed (Amaranthus retroflexus) | 500 | - | 92-94 | 2, 4, 8 | Without AMS | |
| Foxtail Species (Setaria spp.) | 300 | - | 70-85 | 2, 4, 8 | Without AMS | |
| Foxtail Species (Setaria spp.) | 500 | - | 84-93 | 2, 4, 8 | Without AMS | |
| Velvetleaf (Abutilon theophrasti) | 300 | >5 | Decreased Efficacy | - | - | [2] |
| Velvetleaf (Abutilon theophrasti) | 500 | >5 | Improved Control | - | With AMS | [2] |
This compound Efficacy Data
This compound is a selective, post-emergent herbicide primarily used for the control of wild oats (Avena fatua) in barley and wheat[3]. Its mode of action involves the rapid destruction of cell membranes[3][4]. While it exhibits contact activity, its spectrum of controlled weeds for non-selective purposes is not well-documented in available research. One study noted that this compound's contact activity differs from that of the non-selective herbicide paraquat[5]. Due to the lack of specific data on its broad-spectrum efficacy, a quantitative comparison with glufosinate for non-selective weed control cannot be comprehensively made at this time.
Mechanisms of Action: Distinct Biochemical Pathways
The herbicidal activity of this compound and glufosinate stems from their interference with different critical plant metabolic processes.
This compound: Disruption of Cellular Membranes
This compound is a quaternary ammonium compound that acts as a contact herbicide[3]. Its primary mechanism of action is the rapid disruption of cell membranes[3][4]. This leads to leakage of cellular contents and subsequent desiccation and death of the plant tissue. The precise biochemical steps leading to this membrane disruption are not as fully elucidated as those for many other herbicides.
Glufosinate: Inhibition of Glutamine Synthetase
Glufosinate is an inhibitor of the enzyme glutamine synthetase (GS)[1][6]. GS plays a crucial role in nitrogen metabolism by catalyzing the conversion of glutamate and ammonia into glutamine[6]. Inhibition of GS leads to a rapid accumulation of toxic ammonia within the plant cells and a depletion of glutamine, which is essential for various metabolic processes[6][7]. The buildup of ammonia disrupts cellular functions, inhibits photosynthesis, and leads to the generation of reactive oxygen species (ROS), causing rapid cell death[8][9].
References
- 1. Glufosinate Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 2. Influence of Glufosinate Rate, Ammonium Sulfate, and Weed Height on Annual Broadleaf Weed Control | Duenk | Journal of Agricultural Science | CCSE [ccsenet.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound (Ref: BAS 450H) [sitem.herts.ac.uk]
- 5. Contact activity of this compound differs from that of paraquat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutamine Synthesis Inhibitors | Herbicide Symptoms [ucanr.edu]
- 7. sbcpd.org [sbcpd.org]
- 8. A novel insight into the mode of action of glufosinate: how reactive oxygen species are formed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physiological and biochemical mechanisms behind the fast action of glufosinate [mountainscholar.org]
Differential Response of Wheat Varieties to Difenzoquat Application: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the differential responses of various wheat (Triticum aestivum L.) varieties to the post-emergent herbicide Difenzoquat. The data presented herein is compiled from various scientific studies to offer an objective overview of product performance, supported by experimental data and detailed protocols.
Introduction
This compound is a selective, post-emergent herbicide primarily used to control wild oats (Avena fatua) in cereal crops, including wheat and barley. Its mode of action involves the rapid destruction of cell membranes.[1] Notably, wheat varieties exhibit a significant differential response to this compound application, ranging from high tolerance to severe susceptibility. This variation is largely attributed to genetic factors, with the dominant resistance gene Dfql located on chromosome 2B playing a pivotal role. This guide synthesizes available data to elucidate these differences, providing valuable information for crop management and breeding programs.
Comparative Analysis of Wheat Variety Responses
The response of wheat varieties to this compound can be broadly categorized as resistant, intermediate, or susceptible. These classifications are based on a range of phytotoxic effects, including visual injury, stunting (height reduction), and ultimately, grain yield.
Quantitative Data Summary
The following tables summarize the observed responses of different wheat varieties to this compound application based on available experimental data.
Table 1: Response of Hard Red Spring Wheat Varieties to this compound
| Wheat Variety | Response Classification | Visual Injury | Height Reduction | Yield Reduction |
| Ernest | Tolerant | Low | Minimal | Not Significant |
| Alsen | Susceptible | Significant | Significant | Significant |
| Parshall | Susceptible | Significant | Significant | Significant |
| Reeder | Susceptible | Significant | Significant | Significant |
| Verde | Susceptible | Significant | Significant | Significant |
Data compiled from studies indicating significant negative impacts on susceptible varieties.[2]
Table 2: Genetically Characterized Wheat Varieties and their Response to this compound
| Wheat Variety | Genotype | Response Classification | Key Experimental Observations |
| Chinese Spring | Dfql (resistant allele) | Resistant | Dominant resistance conferred by the Dfql gene. |
| Sicco | Susceptible allele | Susceptible | Used in genetic studies to map the Dfql locus. |
These varieties have been pivotal in understanding the genetic basis of this compound resistance.
Table 3: Physiological Response of Tolerant vs. Susceptible Wheat Varieties
| Parameter | Tolerant Variety ('Ernest') | Susceptible Variety ('Verde') |
| Electrolyte Leakage (at 1 mM this compound) | Lower | Higher |
| Inhibition of DNA Synthesis | Not Significantly Different from Control | Significantly Greater than Tolerant Variety |
This data suggests that membrane integrity and DNA synthesis are key factors in the differential response to this compound.[3]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Seedling Shoot Inhibition Bioassay
This laboratory-based assay provides a rapid assessment of wheat cultivar tolerance to this compound.
Objective: To determine the percentage of shoot growth inhibition in wheat seedlings exposed to this compound.
Materials:
-
Seeds of wheat varieties to be tested.
-
Petri dishes (9 cm diameter) with filter paper.
-
This compound solution (10 mg/L).
-
Distilled water (control).
-
Growth chamber with controlled temperature and light.
-
Ruler for measuring shoot length.
Procedure:
-
Seed Sterilization: Surface sterilize wheat seeds to prevent fungal and bacterial contamination.
-
Plating: Place 10-15 sterilized seeds evenly on the filter paper in each Petri dish.
-
Treatment Application: Add 5 mL of either the 10 mg/L this compound solution or distilled water (for control) to each Petri dish.
-
Incubation: Place the Petri dishes in a growth chamber under controlled conditions (e.g., 20-25°C, 16-hour photoperiod).
-
Measurement: After a set period (e.g., 7-10 days), measure the shoot length of each seedling from the seed to the tip of the coleoptile.
-
Data Analysis: Calculate the average shoot length for each treatment and control. The percentage of shoot inhibition is calculated as follows: % Inhibition = [1 - (Average shoot length of treated seedlings / Average shoot length of control seedlings)] * 100
Electrolyte Leakage Assay
This assay measures the integrity of cell membranes following herbicide treatment, with increased leakage indicating greater damage.[4]
Objective: To quantify cell membrane damage in wheat leaf tissue after exposure to this compound by measuring electrolyte leakage.
Materials:
-
Leaf tissue from young, healthy wheat plants (tolerant and susceptible varieties).
-
This compound solution (e.g., 1 mM).
-
Deionized water.
-
Test tubes.
-
Conductivity meter.
-
Water bath.
-
Autoclave.
Procedure:
-
Sample Preparation: Cut leaf discs of a uniform size from the central portion of the leaves.
-
Washing: Rinse the leaf discs thoroughly with deionized water to remove surface contaminants and electrolytes from cut edges.
-
Treatment: Place a standardized amount of leaf tissue into test tubes containing the this compound solution. A control group should be placed in deionized water.
-
Incubation: Incubate the test tubes under controlled conditions (e.g., specific light and temperature) for a defined period.
-
Initial Conductivity Measurement (C1): After incubation, measure the electrical conductivity of the solution in each tube using a calibrated conductivity meter.
-
Total Electrolyte Measurement (C2): To determine the total electrolyte content, autoclave the test tubes with the leaf tissue to cause complete cell disruption. After cooling to room temperature, measure the conductivity of the solution again.
-
Data Analysis: Calculate the percentage of electrolyte leakage as follows: % Electrolyte Leakage = (C1 / C2) * 100
Signaling Pathways and Mechanisms of Action
The precise signaling cascade initiated by this compound that leads to cell membrane destruction is not fully elucidated. However, a proposed model based on current knowledge is presented below.
Caption: Proposed signaling pathway for this compound's action and the role of the Dfql resistance gene.
In susceptible wheat varieties, this compound is absorbed through the foliage and interacts with the cell membrane. This interaction is hypothesized to trigger the generation of reactive oxygen species (ROS), leading to lipid peroxidation and subsequent loss of membrane integrity, which manifests as electrolyte leakage.[1] Additionally, in susceptible varieties like 'Verde', this compound has been shown to cause a greater inhibition of DNA synthesis compared to tolerant varieties like 'Ernest'.[3]
The resistance conferred by the Dfql gene in varieties such as 'Chinese Spring' is dominant. The exact molecular mechanism of the Dfql gene product is still under investigation. It is hypothesized that it may be involved in the detoxification of the herbicide or may alter the target site, thereby preventing the cascade of events that lead to membrane damage and inhibition of DNA synthesis.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the differential response of wheat varieties to this compound application.
Caption: Experimental workflow for assessing wheat variety response to this compound.
Conclusion
The differential response of wheat varieties to this compound is a well-documented phenomenon with significant implications for weed management in wheat cultivation. The presence of the Dfql resistance gene is a key determinant of tolerance. This guide provides a summary of the current understanding of these differential responses, supported by quantitative data and detailed experimental protocols. Further research into the precise molecular mechanism of the Dfql gene and the signaling pathways of this compound will be invaluable for the development of more robust and selective weed control strategies in wheat.
References
Difenzoquat Tank Mixes with Broadleaf Herbicides: A Comparative Guide on Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of tank-mixing the post-emergence herbicide difenzoquat with various broadleaf herbicides. This compound is primarily used for the control of wild oats (Avena fatua) in cereal crops such as barley and wheat. Tank-mixing with broadleaf herbicides allows for a broader spectrum of weed control in a single application. This guide summarizes available experimental data, outlines experimental protocols, and presents logical relationships through diagrams to aid in research and development.
Efficacy of this compound Tank Mixes: A Comparative Overview
The following tables summarize the available data on the efficacy of this compound tank mixes with common broadleaf herbicides. It is important to note that much of the publicly available research on this specific topic is dated, and there is a need for more recent and comprehensive studies with detailed quantitative data on a wider range of broadleaf weed species.
Table 1: Efficacy of this compound Tank Mixes with Broadleaf Herbicides on Weed Control
| Tank Mix Combination | Target Crop(s) | Broadleaf Weed(s) Controlled | Efficacy Notes | Source(s) |
| This compound + MCPA ester | Barley | Tartary buckwheat (Fagopyrum tataricum) | Considered a highly compatible mix. Provides effective control of both wild oat and Tartary buckwheat. The ester formulation of MCPA does not reduce the efficacy of this compound against wild oats. | [1] |
| This compound + Bromoxynil + MCPA | Barley | Tartary buckwheat (Fagopyrum tataricum) | A compatible and effective mixture for the control of wild oat and Tartary buckwheat. | [1] |
| This compound + Amine formulations of broadleaf herbicides (e.g., MCPA amine, 2,4-D amine) | Barley | General broadleaf weeds | Antagonistic Interaction: Amine formulations have been shown to reduce the herbicidal activity of this compound on wild oats. | [1] |
| This compound + Chlorsulfuron | Spring Wheat, Durum Wheat | General broadleaf weeds | Mixed results on crop safety. One study reported no injury to spring wheat, while another observed stand reduction and stunting in durum wheat, although yields were not ultimately affected. No antagonism was observed for weed control. | [2] |
| This compound + Various Broadleaf Herbicides (unspecified) | Barley, Spring Wheat, Durum Wheat | Common lambsquarters (Chenopodium album) and other broadleaf weeds | Tank mixes had no adverse effect on wild oat control. Barley yields tended to be higher in plots with this compound-broadleaf herbicide mixtures compared to this compound alone, suggesting effective broadleaf weed control. |
Table 2: Crop Tolerance to this compound Tank Mixes with Broadleaf Herbicides
| Tank Mix Combination | Crop(s) | Crop Safety Notes | Source(s) |
| This compound + MCPA ester | Barley | Generally safe. | [1] |
| This compound + Bromoxynil + MCPA | Barley | Generally safe. | [1] |
| This compound + Amine formulations of broadleaf herbicides | Barley | While antagonistic to wild oat control, specific crop injury data from the combination is limited in the provided sources. | [1] |
| This compound + Chlorsulfuron | Spring Wheat, Durum Wheat | Potential for crop injury. One study reported no adverse effects on spring wheat, while another noted stand reduction and stunting in 'Era' spring wheat, though the crop recovered without yield loss. | [2] |
| This compound + Various Broadleaf Herbicides (unspecified) | Barley, Spring Wheat, Durum Wheat | No significant crop injury was reported. Barley tolerance to this compound is excellent, while spring wheat tolerance can be cultivar-dependent. |
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the public domain. However, a general protocol for conducting field trials to evaluate the efficacy of herbicide tank mixes can be outlined as follows.
Objective: To evaluate the efficacy and crop safety of this compound tank-mixed with various broadleaf herbicides for the control of wild oats and a spectrum of broadleaf weeds in a specific cereal crop (e.g., barley or spring wheat).
Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) with a minimum of three to four replications.
-
Plot Size: Sufficiently large to minimize edge effects and allow for accurate yield assessment (e.g., 10 by 24 feet).
-
Treatments:
-
Untreated Control (weedy check)
-
Hand-weeded Control (weed-free check)
-
This compound applied alone at the recommended rate.
-
Broadleaf herbicide 'A' (e.g., MCPA ester) applied alone at the recommended rate.
-
This compound + Broadleaf herbicide 'A' tank mix.
-
Broadleaf herbicide 'B' (e.g., Bromoxynil + MCPA) applied alone at the recommended rate.
-
This compound + Broadleaf herbicide 'B' tank mix.
-
(Continue for all broadleaf herbicides being tested).
-
Materials and Methods:
-
Site Selection: A field with a known history of uniform infestation of wild oats and a diverse population of broadleaf weeds.
-
Crop Husbandry: Follow standard agronomic practices for the region regarding soil preparation, fertilization, seeding rate, and crop variety.
-
Herbicide Application:
-
Use a calibrated backpack or bicycle-wheel sprayer equipped with flat-fan nozzles to ensure uniform application.
-
Apply herbicides at the recommended crop and weed growth stage (e.g., 2-4 leaf stage for weeds).
-
Record environmental conditions at the time of application (temperature, humidity, wind speed).
-
-
Data Collection:
-
Weed Control Efficacy: Assess weed control visually as a percentage of the untreated control at set intervals (e.g., 7, 14, 28, and 56 days after treatment - DAT). For more quantitative data, weed density (counts per unit area) and biomass (dry weight per unit area) should be collected.
-
Crop Injury: Visually assess crop injury (e.g., chlorosis, necrosis, stunting) on a percentage scale at the same intervals as weed control assessment.
-
Crop Yield: Harvest the center of each plot and determine the grain yield, adjusting for moisture content.
-
Statistical Analysis:
-
Analyze data using Analysis of Variance (ANOVA).
-
Use a mean separation test (e.g., Fisher's Protected LSD or Tukey's HSD at P ≤ 0.05) to determine significant differences between treatment means.
Visualizing Logical Relationships
The following diagrams illustrate the key concepts and workflows related to the evaluation of this compound tank mixes.
Caption: Logical relationships of this compound tank mixes.
Caption: Workflow for a field trial evaluating herbicide tank mixes.
References
A Comparative Environmental Impact Assessment of Difenzoquat and Diquat Herbicides
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the environmental impact of two quaternary ammonium herbicides: Difenzoquat and diquat. The information presented is intended for researchers, scientists, and professionals involved in drug development and environmental risk assessment. This document summarizes key toxicological data, outlines experimental protocols, and visualizes relevant biological pathways and experimental workflows to facilitate an objective comparison.
General and Chemical Properties
| Property | This compound | Diquat |
| Chemical Name | 1,2-dimethyl-3,5-diphenyl-1H-pyrazolium | 6,7-dihydrodipyrido[1,2-a:2',1'-c]pyrazinediium |
| Chemical Family | Pyrazolium | Bipyridylium |
| Herbicide Type | Selective, post-emergence | Non-selective, contact |
| Primary Use | Control of wild oats in wheat and barley.[1] | Broad-spectrum weed and algae control in aquatic and terrestrial environments; crop desiccation.[2][3] |
Mechanism of Action
This compound and diquat employ different mechanisms to exert their herbicidal effects. Diquat's mode of action is well-established, while the precise mechanism of this compound remains less defined.
This compound: This herbicide is absorbed through the foliage and acts by causing the rapid destruction of cell membranes.[4] The exact molecular target site is not fully understood, but proposed mechanisms include the inhibition of nucleic acid synthesis, photosynthesis, and ATP production.
Diquat: As a non-selective contact herbicide, diquat acts by interfering with photosynthesis.[3] In the presence of light, it accepts an electron from Photosystem I (PSI) within the chloroplasts. This initiates a redox cycle that generates reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide. These highly reactive molecules cause rapid lipid peroxidation, leading to the destruction of cell membranes and subsequent cell death.
Environmental Fate
The persistence and mobility of herbicides in the environment are critical factors in assessing their overall environmental impact. Both this compound and diquat exhibit strong binding to soil and sediment particles, which significantly influences their fate and transport.
| Environmental Compartment | This compound | Diquat |
| Soil Persistence (Half-life) | Field half-life can vary significantly by location, ranging from 49 to 354 days. It is generally considered persistent. | Highly persistent in soil and sediment with a reported field half-life of over 1000 days due to strong adsorption. |
| Water Persistence (Half-life) | Stable to hydrolysis and aqueous photolysis. | Rapidly dissipates from the water column, with a half-life of less than two days to two weeks, primarily through adsorption to sediment and aquatic vegetation.[2] |
| Mobility and Leaching Potential | Tightly binds to soil particles and is relatively immobile, posing a low risk of groundwater contamination.[1] | Strongly adsorbs to soil and sediment, making it immobile and unlikely to leach into groundwater.[3] |
| Bioaccumulation Potential | Bioaccumulation has not been observed. | Low potential for bioaccumulation in aquatic organisms. Bioconcentration factors (BCF) are generally low. |
| Impact on Soil Microorganisms | Data on the specific impact on soil microorganisms is limited. | Studies suggest that some soil bacteria and fungi can tolerate high concentrations of diquat. |
Ecotoxicology
The toxicity of this compound and diquat to non-target organisms is a key consideration in their environmental risk assessment. The following tables summarize acute toxicity data for various terrestrial and aquatic organisms.
Terrestrial Organisms
| Organism | Test Type | This compound | Diquat |
| Avian | |||
| Mallard Duck (Anas platyrhynchos) | Dietary LC₅₀ (5-day) | 10,388 ppm (Slightly toxic)[1] | >5000 ppm |
| Bobwhite Quail (Colinus virginianus) | Dietary LC₅₀ (5-day) | 4,640 ppm (Slightly toxic)[1] | 2932 ppm |
| Mallard Duck (Anas platyrhynchos) | Oral LD₅₀ | - | 60.6 mg/kg (Moderately toxic) |
| Mammalian | |||
| Rat (Rattus norvegicus) | Oral LD₅₀ | 485 mg/kg (Moderately toxic)[5] | 120 - 231 mg/kg (Moderately toxic)[2][6] |
| Rabbit (Oryctolagus cuniculus) | Dermal LD₅₀ | 3,450 mg/kg (Slightly toxic)[5] | >400 mg/kg (Moderately toxic)[6] |
Aquatic Organisms
| Organism | Test Type | This compound | Diquat |
| Fish | |||
| Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC₅₀ | 76 - 99 mg/L (Slightly toxic)[1] | 12.3 - 20.4 mg/L (Moderately toxic)[2][7] |
| Bluegill Sunfish (Lepomis macrochirus) | 96-hour LC₅₀ | 90.4 mg/L (Slightly toxic)[1] | 13.9 - 245 mg/L (Slightly to practically non-toxic)[2] |
| Aquatic Invertebrates | |||
| Water Flea (Daphnia magna) | 48-hour EC₅₀ | 2.6 mg/L (Moderately toxic)[1] | 0.77 ppm (Highly toxic) |
Experimental Protocols
The data presented in this guide are derived from studies conducted following standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of environmental safety data for chemical substances.
Aquatic Toxicity Testing
Acute toxicity tests for aquatic organisms, such as fish and daphnia, are typically conducted according to OECD Guidelines for the Testing of Chemicals, specifically:
-
OECD TG 203: Fish, Acute Toxicity Test: This guideline outlines a 96-hour static or semi-static test to determine the concentration of a substance that is lethal to 50% of the test fish population (LC₅₀). Key parameters monitored include water quality (pH, temperature, dissolved oxygen), test concentrations, and fish mortality and behavior.
-
OECD TG 202: Daphnia sp., Acute Immobilisation Test: This is a 48-hour static test that measures the concentration of a substance that immobilizes 50% of the daphnia population (EC₅₀).
Soil Metabolism Studies
The persistence and degradation of herbicides in soil are evaluated through soil metabolism studies, often following guidelines such as OECD TG 307: Aerobic and Anaerobic Transformation in Soil . These studies involve:
-
Soil Collection and Characterization: Representative soil samples are collected and characterized for properties such as texture, pH, organic carbon content, and microbial biomass.
-
Application of Test Substance: The herbicide, often radiolabeled (e.g., with ¹⁴C), is applied to the soil samples at a concentration relevant to its agricultural use.
-
Incubation: The treated soil is incubated under controlled conditions of temperature and moisture, either aerobically or anaerobically.
-
Sampling and Analysis: At various time intervals, soil samples are extracted and analyzed to determine the concentration of the parent herbicide and its transformation products. Volatile products and non-extractable residues are also quantified.
-
Data Analysis: The rate of degradation of the herbicide is determined, and its half-life (DT₅₀) in the soil is calculated.
Summary and Conclusion
Both this compound and diquat are effective herbicides with distinct environmental profiles.
-
This compound is a selective herbicide with a lower acute toxicity to many non-target organisms compared to diquat. Its persistence in soil can be significant, although field data suggests it may dissipate faster than laboratory studies indicate. Its primary environmental concern is its persistence.
-
Diquat is a non-selective, fast-acting herbicide. While it dissipates rapidly from the water column, it is highly persistent in sediment. It exhibits a broader range of toxicity to aquatic organisms, with some species being highly sensitive.
The choice between these herbicides for a particular application requires careful consideration of their respective environmental impacts. For applications requiring selective weed control with a lower risk to aquatic life, this compound may be a more suitable option, bearing in mind its soil persistence. For broad-spectrum, rapid-acting weed control, particularly in aquatic environments where rapid dissipation from the water column is desired, diquat is effective, but its high toxicity to some aquatic invertebrates and extreme persistence in sediment must be carefully managed. Further research into the long-term ecological effects of both compounds, particularly the impact of this compound on soil microbial communities and the chronic effects of diquat bound to sediment, is warranted.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. EXTOXNET PIP - DIQUAT DIBROMIDE [extoxnet.orst.edu]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. This compound (Ref: BAS 450H) [sitem.herts.ac.uk]
- 5. epa.gov [epa.gov]
- 6. The toxicity of diquat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Morphometric and proteomic responses of early-life stage rainbow trout (Oncorhynchus mykiss) to the aquatic herbicide diquat dibromide - PubMed [pubmed.ncbi.nlm.nih.gov]
Difenzoquat vs. Paraquat: A Comparative Analysis of Their Effects on Chlorophyll Content
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two quaternary ammonium herbicides, difenzoquat and paraquat, on plant chlorophyll content. The information presented is based on available scientific literature and is intended to inform research and development in the field of herbicide science and plant physiology.
Executive Summary
This compound and paraquat, while both effective herbicides, exhibit distinct mechanisms of action that result in different impacts on the chlorophyll content of treated plants. Scientific evidence indicates that paraquat directly contributes to a significant reduction in chlorophyll levels, a consequence of its light-dependent mechanism that generates reactive oxygen species (ROS) within the chloroplasts. In contrast, this compound's primary mode of action is the rapid disruption of cell membranes, which does not directly involve the photosynthetic apparatus in the same manner, and consequently, has not been observed to decrease chlorophyll content.
Comparative Effects on Chlorophyll Content
A key study comparing the contact activity of this compound and paraquat on wild oat (Avena fatua) and wheat (Triticum aestivum) revealed a stark difference in their effects on chlorophyll. The study reported that under light conditions, paraquat caused a decrease in the chlorophyll content of all tested plant types. Conversely, this compound did not lead to a reduction in chlorophyll levels in either the wild oat or wheat cultivars.[1]
While a direct quantitative comparison from a single study is not publicly available, the qualitative difference is clear. To illustrate the expected impact, the following table summarizes the observed effects based on available research.
| Feature | This compound | Paraquat |
| Effect on Chlorophyll Content | No significant decrease observed.[1] | Significant decrease in chlorophyll content.[1][2][3][4] |
| Primary Mechanism of Action | Rapid destruction of cell membranes. | Inhibition of Photosystem I, leading to the production of reactive oxygen species (ROS). |
| Light Requirement for Activity | Induces electrolyte leakage in both light and dark conditions.[1] | Activity is light-dependent, as it requires the photosynthetic electron transport chain.[1] |
| Observed Symptoms | General foliar chlorosis and necrosis appear after 3 to 7 days, preceded by the cessation of growth. | Rapid wilting, desiccation, and necrosis of foliage, often visible within hours in sunlight. |
Mechanisms of Action
The differential effects of this compound and paraquat on chlorophyll can be attributed to their distinct molecular mechanisms.
Paraquat: An Inhibitor of Photosynthesis
Paraquat is a well-characterized herbicide that acts as a non-selective, contact herbicide. Its mechanism is intrinsically linked to the process of photosynthesis.
-
Uptake and Translocation to Chloroplasts : Paraquat is absorbed by the foliage and rapidly moves into the chloroplasts.
-
Interference with Photosystem I (PSI) : Within the chloroplast, paraquat accepts electrons from Photosystem I, a key component of the light-dependent reactions of photosynthesis. This diverts the normal flow of electrons.
-
Generation of Reactive Oxygen Species (ROS) : The reduced paraquat radical then reacts with molecular oxygen to produce superoxide radicals. This process is cyclic, leading to the continuous generation of ROS, including superoxide and hydrogen peroxide.
-
Oxidative Stress and Cellular Damage : The accumulation of ROS leads to severe oxidative stress, causing lipid peroxidation of cell membranes, including the thylakoid membranes where chlorophyll is located. This leads to membrane leakage, chlorophyll degradation, and ultimately, cell death.
This compound: A Disruptor of Cell Membranes
The mode of action for this compound is less directly tied to the photosynthetic process. It is a selective herbicide primarily used for the control of wild oats in cereal crops.
-
Contact and Absorption : this compound is absorbed by the foliage upon contact.
-
Membrane Disruption : Its primary herbicidal effect is the rapid destruction of plant cell membranes. This leads to the leakage of cellular contents and a loss of cellular integrity.
-
Growth Inhibition : this compound also exhibits systemic growth-inhibiting properties, though its contact activity is more prominent.
While the precise signaling pathway leading to membrane destruction is not as extensively detailed in public literature as that of paraquat, the effect is a direct disruption of the cell's physical integrity. This action is not dependent on light and occurs in both light and dark conditions.[1] The subsequent chlorosis and necrosis are likely secondary effects resulting from the catastrophic loss of cellular function.
Experimental Protocols
The following is a generalized experimental protocol for the determination of chlorophyll content in plant tissues, based on standard spectrophotometric methods.
Chlorophyll Extraction and Quantification
This protocol outlines the steps for extracting chlorophyll from leaf tissue and measuring its concentration using a spectrophotometer.
Materials:
-
Fresh leaf tissue
-
80% (v/v) acetone solution
-
Mortar and pestle
-
Centrifuge and centrifuge tubes
-
Spectrophotometer
-
Cuvettes
-
Volumetric flasks
Procedure:
-
Sample Collection: Harvest a known fresh weight (e.g., 100 mg) of leaf tissue from control and herbicide-treated plants.
-
Homogenization: Grind the leaf tissue in a mortar and pestle with a small volume of 80% acetone until the tissue is thoroughly macerated and the pigments are extracted.
-
Extraction: Transfer the homogenate to a centrifuge tube. Wash the mortar and pestle with additional 80% acetone and add the washings to the centrifuge tube. Bring the final volume to a known amount (e.g., 10 mL).
-
Centrifugation: Centrifuge the extract at approximately 5000 x g for 10 minutes to pellet the cell debris.
-
Spectrophotometry: Carefully transfer the supernatant to a clean cuvette. Measure the absorbance of the extract at 645 nm and 663 nm using a spectrophotometer, with 80% acetone as a blank.
-
Calculation: Calculate the concentrations of chlorophyll a, chlorophyll b, and total chlorophyll using established equations (e.g., Arnon's equations). The results are typically expressed as mg of chlorophyll per gram of fresh weight (mg/g FW).
Conclusion
The available evidence clearly demonstrates that this compound and paraquat have fundamentally different effects on the chlorophyll content of plants. Paraquat's mode of action directly targets the photosynthetic process, leading to a rapid, light-dependent degradation of chlorophyll. In contrast, this compound's primary mechanism of causing rapid cell membrane disruption does not result in a direct decrease in chlorophyll levels. This distinction is crucial for researchers and professionals in the field of weed science and herbicide development when selecting or designing compounds for specific applications and understanding their physiological impacts on target and non-target plant species.
References
- 1. Contact activity of this compound differs from that of paraquat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory effects of paraquat on photosynthesis and the response to oxidative stress in Chlorella vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
Difenzoquat Phytotoxicity: An Inter-species Comparison for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the phytotoxic effects of the herbicide Difenzoquat across various plant species. This guide provides a comparative analysis of its performance, supported by experimental data and detailed methodologies.
This compound is a selective, post-emergence herbicide primarily used for the control of wild oats (Avena fatua) in cereal crops, particularly wheat (Triticum aestivum) and barley (Hordeum vulgare)[1]. Its mode of action is primarily characterized by the rapid destruction of cell membranes, leading to cellular leakage and eventual plant death[1]. While its primary target is wild oats, the phytotoxic effects of this compound can vary among different plant species, including both tolerant crops and susceptible weeds. This guide provides a comparative overview of this compound's phytotoxicity, summarizing available quantitative data, detailing experimental protocols for assessment, and illustrating the proposed signaling pathways involved in its mode of action.
Comparative Phytotoxicity Data
The selective nature of this compound is evident in its varying effects on different plant species. While highly effective against wild oats, it exhibits a greater degree of tolerance in certain varieties of wheat and barley[2]. The following table summarizes the available quantitative and qualitative data on the phytotoxicity of this compound across a range of plant species.
| Plant Species | Common Name | Type | Application Rate | Observed Phytotoxic Effects | Reference |
| Avena fatua | Wild Oat | Weed | 0.84 - 1.12 kg ai/ha | High susceptibility, leading to chlorosis, necrosis, and plant death. | [3] |
| Avena fatua (Resistant) | Wild Oat (Resistant) | Weed | 1 mM | Significant electrolyte leakage. | [4] |
| Avena fatua (Susceptible) | Wild Oat (Susceptible) | Weed | 1 mM | Significant electrolyte leakage. | [4] |
| Triticum aestivum (cv. 'Ernest' - Tolerant) | Wheat | Crop | 1 mM | Less electrolyte leakage compared to wild oat. | [4] |
| Triticum aestivum (cv. 'Verde' - Susceptible) | Wheat | Crop | 1 mM | Greater electrolyte leakage compared to tolerant wheat; significant inhibition of DNA synthesis. | [4] |
| Hordeum vulgare | Barley | Crop | Not specified | Generally tolerant, though some varieties may show sensitivity. | [2] |
| Zea mays | Maize | Crop | Not specified | Potential for phytotoxicity, especially when mixed with other herbicides. | [5][6] |
| Glycine max | Soybean | Crop | Not specified | Can be susceptible to phytotoxicity from certain herbicide classes. | [7] |
| Lens culinaris | Lentil | Crop | Not specified | Can exhibit phytotoxicity to certain herbicides. | [8][9] |
| Cicer arietinum | Chickpea | Crop | Not specified | Can be sensitive to various herbicides. | [10][11] |
| Brassica napus | Canola | Crop | Not specified | Tolerance varies depending on the herbicide and canola variety. | [12] |
Experimental Protocols
To aid researchers in conducting their own comparative studies, this section provides detailed methodologies for key experiments used to assess this compound's phytotoxicity.
Biomass Reduction Assay
This protocol is used to quantify the impact of this compound on plant growth by measuring the reduction in plant biomass.
Materials:
-
This compound solution of desired concentrations
-
Pots with appropriate soil mix
-
Seeds of the plant species to be tested
-
Drying oven
-
Analytical balance
Procedure:
-
Planting and Growth: Sow seeds in pots and allow them to grow to a specific stage (e.g., two to three-leaf stage).
-
Herbicide Application: Apply this compound solution at various concentrations to the plants. Include a control group treated with a blank solution (without this compound).
-
Incubation: Maintain the plants under controlled environmental conditions (e.g., temperature, light, humidity) for a specified period (e.g., 14-21 days).
-
Harvesting: Carefully cut the above-ground plant material at the soil level.
-
Fresh Weight Measurement (Optional): Weigh the harvested plant material to determine the fresh weight.
-
Drying: Place the harvested plant material in a drying oven at 60-80°C until a constant weight is achieved (typically 48-72 hours).
-
Dry Weight Measurement: Weigh the dried plant material to determine the dry biomass.
-
Calculation: Calculate the percentage of biomass reduction for each treatment compared to the control group.
Electrolyte Leakage Assay
This assay measures the extent of cell membrane damage by quantifying the leakage of electrolytes from plant tissues.
Materials:
-
Leaf discs from treated and control plants
-
Deionized water
-
Conductivity meter
-
Test tubes or multi-well plates
Procedure:
-
Sample Collection: Collect leaf discs of a uniform size from both this compound-treated and control plants at specific time points after treatment.
-
Washing: Rinse the leaf discs with deionized water to remove any surface contaminants.
-
Incubation: Place the leaf discs in test tubes or wells containing a known volume of deionized water.
-
Initial Conductivity Measurement: After a specific incubation period (e.g., 2-4 hours) at room temperature, measure the electrical conductivity of the solution (C1).
-
Total Electrolyte Measurement: To release all electrolytes, either boil the samples for a set time (e.g., 15-20 minutes) or freeze them and then thaw. After cooling to room temperature, measure the final electrical conductivity (C2).
-
Calculation: Calculate the percentage of electrolyte leakage using the formula: Electrolyte Leakage (%) = (C1 / C2) * 100.
Chlorophyll Content Determination
This protocol quantifies the effect of this compound on the chlorophyll content of plant leaves, which is an indicator of photosynthetic health.
Materials:
-
Leaf tissue from treated and control plants
-
80% Acetone (or other suitable solvent like ethanol or DMSO)
-
Spectrophotometer
-
Mortar and pestle or tissue homogenizer
-
Centrifuge
Procedure:
-
Sample Preparation: Weigh a known amount of fresh leaf tissue (e.g., 0.1-0.2 g).
-
Extraction: Grind the leaf tissue with a small amount of 80% acetone and a pinch of calcium carbonate (to neutralize acids) until the tissue is completely macerated.
-
Homogenization and Centrifugation: Transfer the homogenate to a centrifuge tube and centrifuge to pellet the cell debris.
-
Spectrophotometric Measurement: Carefully collect the supernatant and measure its absorbance at 645 nm and 663 nm using a spectrophotometer, with 80% acetone as a blank.
-
Calculation: Calculate the concentrations of chlorophyll a, chlorophyll b, and total chlorophyll using the following equations (for 80% acetone):
-
Chlorophyll a (mg/g) = [12.7(A663) - 2.69(A645)] × (V/1000 × W)
-
Chlorophyll b (mg/g) = [22.9(A645) - 4.68(A663)] × (V/1000 × W)
-
Total Chlorophyll (mg/g) = [20.2(A645) + 8.02(A663)] × (V/1000 × W)
-
Where: A = absorbance at the respective wavelength, V = final volume of the chlorophyll extract (in ml), and W = fresh weight of the leaf tissue (in g).
-
Signaling Pathways and Mechanism of Action
The primary mode of action of this compound is the disruption of cell membrane integrity[1]. This leads to a cascade of secondary effects, ultimately resulting in cell death. While the precise initial molecular target is not yet fully elucidated, the downstream consequences are well-documented.
// Nodes this compound [label="this compound Application", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Membrane [label="Cell Membrane Disruption", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Leakage [label="Electrolyte Leakage", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="Reactive Oxygen Species (ROS)\nProduction (Secondary)", fillcolor="#FBBC05", fontcolor="#202124"]; LipidPerox [label="Lipid Peroxidation", fillcolor="#FBBC05", fontcolor="#202124"]; DNAsynth [label="Inhibition of DNA Synthesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellDeath [label="Programmed Cell Death (PCD)\n/ Necrosis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges this compound -> Membrane [label="Primary Action"]; Membrane -> Leakage; Membrane -> ROS; ROS -> LipidPerox; Leakage -> CellDeath; LipidPerox -> CellDeath; this compound -> DNAsynth [label="Proposed Secondary Action"]; DNAsynth -> CellDeath; } dot Proposed workflow of this compound phytotoxicity.
This compound's cationic nature is believed to facilitate its interaction with the negatively charged components of the plant cell membrane. This interaction disrupts the membrane's structural and functional integrity, leading to a rapid increase in permeability and the leakage of ions and other cellular contents[4]. This loss of compartmentalization is a key factor in the subsequent cellular collapse.
While membrane disruption is the primary mechanism, some studies suggest that this compound may also inhibit DNA synthesis, particularly in susceptible plant species[4]. This secondary effect could contribute to the overall phytotoxicity and hinder the plant's ability to repair the initial membrane damage.
The disruption of cellular membranes and the potential inhibition of DNA synthesis trigger a cascade of stress responses within the plant. This can include the secondary production of reactive oxygen species (ROS), leading to oxidative stress and further damage to cellular components through lipid peroxidation[13][14]. Ultimately, these combined effects lead to programmed cell death (PCD) or necrosis, manifesting as the visible symptoms of chlorosis and tissue death[15][16].
// Edges this compound -> Membrane [label="Initial Contact"]; Membrane -> IonLeakage; Membrane -> ROS; ROS -> OxidativeStress; OxidativeStress -> PCD; IonLeakage -> PCD; this compound -> DNADamage [style=dashed, label="Proposed"]; DNADamage -> PCD; } dot Proposed signaling cascade of this compound's phytotoxic action.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. epa.gov [epa.gov]
- 4. Contact activity of this compound differs from that of paraquat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Toxicity of herbicides post emergents at maize crop initial phase - Advances in Weed Science [awsjournal.org]
- 7. Crop Protection Network [cropprotectionnetwork.org]
- 8. Assessing Phytotoxicity in Lentils (Lens culinaris) Using Hyperspectral UAV Imagery [harvest.usask.ca]
- 9. jpoll.ut.ac.ir [jpoll.ut.ac.ir]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. scholarena.com [scholarena.com]
- 12. grdc.com.au [grdc.com.au]
- 13. scispace.com [scispace.com]
- 14. mdpi.com [mdpi.com]
- 15. google.com [google.com]
- 16. researchgate.net [researchgate.net]
Comparative Genomics of Difenzoquat-Resistant and Susceptible Plant Biotypes: A Guide for Researchers
For scientists, researchers, and professionals in drug development, understanding the genetic basis of herbicide resistance is crucial for creating sustainable agricultural practices and developing new herbicidal compounds. This guide offers an objective comparison of the genomic distinctions between plant biotypes resistant and susceptible to Difenzoquat, supported by experimental data and detailed methodologies.
This compound is a bipyridylium herbicide that, like the closely related diquat and paraquat, induces oxidative stress in plants by diverting electrons from photosystem I, leading to the formation of reactive oxygen species (ROS). The repeated application of such herbicides has driven the evolution of resistant weed populations, presenting a considerable challenge to crop production. This guide synthesizes current knowledge on the genomic foundations of resistance, which primarily fall into two categories: target-site resistance (TSR) and non-target-site resistance (NTSR). Given the limited direct genomic studies on this compound, this guide draws upon research on the chemically similar herbicide diquat to infer analogous resistance mechanisms.
Key Genetic Determinants of Resistance
Comparative genomic and transcriptomic analyses of herbicide-resistant and -susceptible plant biotypes have pinpointed several genetic factors that contribute to resistance. These are summarized below.
Non-Target-Site Resistance (NTSR)
NTSR is the predominant mechanism of resistance to bipyridylium herbicides like this compound and is often a complex, polygenic trait. Key NTSR mechanisms include reduced herbicide uptake and translocation, enhanced sequestration, and improved antioxidant capacity.
A study on diquat resistance in Spirodela polyrhiza (giant duckweed) revealed an 8.5-fold difference in resistance levels between the most resistant and most susceptible genotypes.[1][2][3] This resistance was correlated with reduced diquat uptake and enhanced antioxidant processes.[1][2][3] Genome-wide association studies (GWAS) in this species identified several candidate genes associated with diquat resistance, including a homolog of dienelactone hydrolase, which is involved in xenobiotic degradation.[1][2]
In some resistant biotypes, the herbicide's movement is restricted. For instance, in paraquat-resistant Lolium multiflorum, the herbicide was largely confined to the treated leaf in resistant plants, whereas it was translocated much more efficiently in susceptible plants.[4] Sequestration of the herbicide away from the target site in the chloroplasts, potentially into the vacuole or cell wall, is another critical NTSR mechanism.[4]
The antioxidant system plays a vital role in mitigating the oxidative stress induced by this compound. This involves enzymes such as superoxide dismutase (SOD), ascorbate peroxidase (APX), and glutathione reductase (GR), which are part of the Foyer–Asada–Halliwell cycle that detoxifies reactive oxygen species.[3] Genes involved in this pathway may be upregulated or have functional variants in resistant biotypes.
Target-Site Resistance (TSR)
While less common for bipyridylium herbicides, TSR can occur. However, since these herbicides do not bind to a specific enzyme but rather interact with the general electron transport chain in photosystem I, mutations at the target site are not a primary mechanism of resistance.
Quantitative Data Summary
The following table summarizes quantitative findings from studies on diquat resistance, which are considered relevant to understanding this compound resistance.
| Parameter | Resistant Biotype | Susceptible Biotype | Fold Difference | Plant Species | Reference |
| Herbicide Resistance Level | High | Low | 8.5x | Spirodela polyrhiza | [1][2][3] |
| Herbicide Uptake | Significantly lower | Higher | - | Spirodela polyrhiza | [1][3] |
| Herbicide Translocation | Restricted to treated leaf | Efficiently translocated | 20x less translocation | Lolium multiflorum (Paraquat) | [4] |
Experimental Protocols
Reproducible and standardized experimental protocols are essential for the comparative genomics of herbicide resistance.
Plant Material Collection and Growth
-
Seed Collection : Gather mature seeds from a minimum of 30 randomly selected plants from both the putative resistant and known susceptible populations.[5] For outcrossing species, 10-15 plants are sufficient.[5] Ensure a total of at least 5,000 seeds per population.[5]
-
Seed Storage : Store seeds in labeled, unsealed paper bags at low temperatures to maintain viability and prevent mold growth.[5][6]
-
Germination and Plant Growth : Break seed dormancy if necessary using methods like vernalization.[6] Germinate seeds in petri dishes on moist filter paper or in trays with a suitable growth medium.[7] Transplant seedlings at a consistent growth stage (e.g., two to three-leaf stage) into pots with a standardized soil mixture.[6][8] Maintain plants in a controlled environment (greenhouse or growth chamber) with regulated temperature, light, and humidity.[8]
Whole-Plant Herbicide Resistance Assay
-
Herbicide Application : Treat plants at the appropriate growth stage as specified on the herbicide label.[5] Use a precision bench sprayer to apply the herbicide at various doses, including the recommended field dose and multiples of it, to establish a dose-response curve.[6][9] Always include an untreated control and a known susceptible standard population.[7]
-
Data Collection and Analysis : Assess plant survival and biomass three to four weeks after treatment.[5] Express survival as a percentage of the treated plants.[5] The level of resistance can be inferred by comparing the dose required to achieve 50% mortality (LD50) in the resistant and susceptible populations.
Genomic and Transcriptomic Analysis
-
DNA/RNA Extraction : Extract high-quality genomic DNA and RNA from the leaf tissues of both resistant and susceptible plants.
-
Sequencing : Perform whole-genome sequencing (WGS) or RNA sequencing (RNA-seq) using next-generation sequencing platforms.
-
Bioinformatic Analysis :
-
For WGS : Align sequencing reads to a reference genome to identify single nucleotide polymorphisms (SNPs), insertions/deletions (INDELs), and copy number variations (CNVs). Perform a genome-wide association study (GWAS) to identify genetic variants associated with the resistance phenotype.
-
For RNA-seq : Align reads to a reference transcriptome to quantify gene expression levels. Identify differentially expressed genes (DEGs) between resistant and susceptible biotypes under both control and herbicide-treated conditions.[10]
-
Functional Annotation : Annotate the identified candidate genes and DEGs to understand their potential roles in herbicide resistance, focusing on genes related to transport (e.g., ABC transporters), metabolism (e.g., cytochrome P450s, glutathione S-transferases), and stress response.[1][11]
-
Candidate Gene Validation
-
Genetic Mapping : Use traditional genetic mapping techniques in segregating populations to confirm the linkage between candidate genes and the resistance trait.
-
Gene Expression Analysis : Validate the differential expression of candidate genes using quantitative real-time PCR (qRT-PCR).[10]
-
Functional Characterization :
-
Transgenic Approaches : Overexpress or knock out candidate genes in a susceptible plant model to determine their direct role in conferring resistance.[8]
-
Enzyme Assays : If a candidate gene encodes a metabolic enzyme, express the protein in a heterologous system (e.g., E. coli or yeast) and conduct in vitro assays to assess its ability to metabolize the herbicide.[8]
-
Visualizations
Experimental Workflow
Caption: A generalized workflow for identifying and validating genes associated with herbicide resistance.
Hypothetical Signaling Pathway for NTSR
Caption: Key mechanisms of non-target-site resistance (NTSR) to this compound-induced oxidative stress.
References
- 1. Genetic Mechanism of Non-Targeted-Site Resistance to Diquat in Spirodela polyrhiza [mdpi.com]
- 2. Genetic Mechanism of Non-Targeted-Site Resistance to Diquat in Spirodela polyrhiza [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
- 7. hracglobal.com [hracglobal.com]
- 8. benchchem.com [benchchem.com]
- 9. bioone.org [bioone.org]
- 10. Comparative transcriptome analysis reveals resistant and susceptible genes in tobacco cultivars in response to infection by Phytophthora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Difenzoquat: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper management and disposal of difenzoquat waste in a research environment.
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste is paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This compound, a quaternary ammonium herbicide, requires specific procedures for its disposal due to its moderate acute toxicity upon ingestion or skin contact, its classification as a severe eye irritant, and its high toxicity to aquatic life with long-lasting effects.[1][2][3][4] This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound waste generated in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
In the event of a spill, it is crucial to act promptly. Isolate the spill area and prevent the chemical from entering drains or waterways.[4] For liquid spills, use an absorbent material such as vermiculite, dry sand, or earth to contain the substance. The contaminated absorbent material should then be collected and placed into a clearly labeled, sealed container for hazardous waste disposal.[4]
This compound Waste Disposal Protocol
The primary method for managing this compound waste in a laboratory setting involves segregation, treatment of aqueous solutions with activated charcoal to reduce concentration, and subsequent disposal as hazardous waste. Direct disposal of this compound solutions into the sanitary sewer system is strictly prohibited due to its environmental toxicity.[4]
Experimental Protocol: Treatment of Aqueous this compound Waste with Activated Charcoal
This protocol describes a laboratory-scale procedure to reduce the concentration of this compound in aqueous waste streams through adsorption onto activated charcoal. This method has been shown to be highly effective, with the potential to remove up to 99.9% of this compound from an aqueous solution.[1]
Materials:
-
Aqueous waste containing this compound
-
Activated charcoal (powdered or granular)
-
Glass container with a screw cap or a stopper
-
Mechanical stirrer or shaker
-
Filtration apparatus (e.g., Buchner funnel, filter paper, vacuum flask)
-
pH meter and appropriate buffers for calibration
-
Labeled hazardous waste container
Procedure:
-
Waste Characterization: Determine the approximate concentration and volume of the this compound waste solution.
-
pH Adjustment: Adjust the pH of the aqueous waste to a range of 4 to 10.
-
Addition of Activated Charcoal: For every 100 mL of this compound solution, add 5 to 10 grams of activated charcoal to the glass container. The exact amount may be optimized based on the concentration of the this compound.
-
Adsorption: Seal the container and agitate the mixture using a mechanical stirrer or shaker for at least one hour to ensure maximum adsorption. For higher concentrations, a longer contact time may be necessary.
-
Separation: Separate the activated charcoal from the treated solution by filtration.
-
Waste Collection:
-
The filtered, spent activated charcoal, now contaminated with this compound, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
The treated liquid (filtrate) should be tested to confirm a significant reduction in this compound concentration before being managed as a separate waste stream, which may still require disposal as hazardous waste depending on local regulations and the efficiency of the removal process.
-
-
Final Disposal: Both the contaminated activated charcoal and any remaining concentrated this compound waste must be disposed of as hazardous chemical waste through your institution's environmental health and safety (EHS) office. Do not mix with other waste streams unless explicitly permitted.
Quantitative Data Summary
For safe handling and regulatory compliance, it is important to be aware of the toxicological data for this compound.
| Parameter | Value | Species |
| Acute Oral LD50 | 270 - 470 mg/kg | Rat[1][3] |
| Acute Dermal LD50 | 3540 mg/kg | Rabbit[3] |
| Aquatic Toxicity (Invertebrates) LC50 | 2.6 mg/L | Freshwater Invertebrates[1] |
| Aquatic Toxicity (Fish) LC50 | 76 - 90.4 ppm | Rainbow Trout, Bluegill[1][3] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Regulatory Considerations
Improper disposal of pesticides and their waste is a violation of federal and local regulations.[5][6] It is imperative to consult your institution's specific guidelines and your local and state environmental control agencies for any additional requirements. Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected and treated as hazardous waste. The rinsed containers can then be disposed of according to institutional protocols.[7]
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.
References
- 1. US5518636A - Methods of detoxifying quaternary ammonium compounds toward aquatic organisms - Google Patents [patents.google.com]
- 2. Contact activity of this compound differs from that of paraquat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. epa.gov [epa.gov]
- 5. This compound (Ref: BAS 450H) [sitem.herts.ac.uk]
- 6. This compound|Herbicide for Research Use [benchchem.com]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Personal protective equipment for handling Difenzoquat
Essential Safety and Handling of Difenzoquat
This compound is a selective, post-emergent herbicide that requires careful handling due to its toxicity.[1][2] It is classified as moderately hazardous and is toxic if swallowed or in contact with skin.[2][3][4] Furthermore, it is a severe eye irritant.[1][5] The signal word associated with this compound is "Danger."[3] Adherence to stringent safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, wearing the appropriate Personal Protective Equipment (PPE) is the final and most critical line of defense against exposure.[6] The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications & Best Practices |
| Hands | Chemical-resistant gloves | Wear durable, gauntlet-style gloves that extend up the forearm.[7] Do not use leather or fabric gloves.[7] Wash the exterior of gloves before removal.[7][8] |
| Body | Chemical-resistant clothing / Coveralls | Wear coveralls buttoned to the neck and wrist.[6] An impervious apron is also recommended.[3] Contaminated clothing must be washed separately from other laundry.[7][8] |
| Eyes | Safety goggles or face shield | This compound is a severe eye irritant; appropriate eye protection is mandatory to prevent splashes.[1][5] In case of contact, flush eyes immediately for at least 15 minutes.[3] |
| Respiratory | Not generally required | While no adverse effects from inhalation are expected, handling should occur in a well-ventilated area.[3] Good general ventilation, such as 10 air changes per hour, is recommended.[3] |
Toxicological Data
Understanding the toxicity of this compound is crucial for risk assessment in the laboratory.
| Metric | Value | Species | Route |
| LD₅₀ (Median Lethal Dose) | 470 - 485 mg/kg | Rat | Oral[1][9][10] |
| LD₅₀ (Median Lethal Dose) | 3.45 g/kg | Not Specified | Dermal[9][10] |
| LC₅₀ (Median Lethal Concentration) | 0.5 mg/L | Not Specified | Inhalation[9][10] |
| NOEL (No-Observed-Effect-Level) | 25 mg/kg/day | Rat | Chronic Dietary[1][9] |
Experimental Protocol: Preparation of a this compound Solution
This protocol outlines the step-by-step procedure for safely preparing a this compound solution in a laboratory setting.
Objective: To prepare a 10 mM stock solution of this compound methyl sulfate (Molar Mass: 249.337 g/mol ) in an appropriate solvent.
Materials:
-
This compound methyl sulfate powder
-
Appropriate solvent (e.g., water, as it is soluble[11])
-
Volumetric flask and cap
-
Spatula
-
Weighing paper or boat
-
Analytical balance
-
Magnetic stir bar and stir plate
-
Wash bottle with solvent
-
Waste container labeled "this compound Waste"
Procedure:
-
Pre-Operation Safety Check:
-
Ensure a chemical fume hood is operational and available.
-
Verify the location of the nearest safety shower and eyewash station.
-
Don all required PPE as specified in the table above (gloves, coveralls, eye protection).
-
-
Weighing the Compound:
-
Perform all weighing operations inside a chemical fume hood to contain any airborne particles.
-
Place a weighing boat on the analytical balance and tare it.
-
Carefully weigh out the required mass of this compound methyl sulfate (e.g., 2.49 mg for 10 mL of a 10 mM solution).
-
Record the exact weight.
-
-
Dissolution:
-
Transfer the weighed this compound powder into the volumetric flask.
-
Add a magnetic stir bar to the flask.
-
Add approximately half the final volume of the solvent to the flask.
-
Cap the flask and place it on a magnetic stir plate. Stir until the solid is completely dissolved.
-
-
Final Volume Adjustment:
-
Once dissolved, remove the flask from the stir plate.
-
Carefully add the solvent until the bottom of the meniscus reaches the calibration mark on the flask neck.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Storage and Labeling:
-
Transfer the solution to a clearly labeled storage bottle. The label should include:
-
Chemical Name: this compound methyl sulfate
-
Concentration: 10 mM
-
Solvent
-
Date of Preparation
-
Your Name/Initials
-
Hazard Symbols (Toxic)
-
-
Store the solution in a locked, designated, and secure area.[3]
-
-
Post-Procedure Cleanup:
-
Dispose of the weighing boat and any contaminated consumables in the designated "this compound Waste" container.
-
Thoroughly clean the spatula and volumetric flask.
-
Wipe down the work surface in the fume hood.
-
Wash hands thoroughly with soap and water after removing gloves.[3]
-
Operational and Disposal Workflow
The following diagram illustrates the logical workflow for safely handling and disposing of this compound.
Caption: Workflow for safe handling and disposal of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination, as it is very toxic to aquatic life with long-lasting effects.[3]
Waste Segregation and Collection:
-
Solid Waste: All disposables contaminated with this compound (e.g., gloves, weighing paper, absorbent pads from spills) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and rinsates should be collected in a separate, labeled hazardous waste container. Do not pour this compound waste down the drain.[3]
-
Spills: Should a spill occur, absorb the material with vermiculite, dry sand, or earth.[3] Scoop the absorbent material into a sealed container for disposal as hazardous waste.[3]
Container Decontamination:
-
Empty this compound containers retain product residue and must be handled as hazardous waste unless properly decontaminated.[3]
-
Triple Rinsing: The recommended procedure for decontaminating empty containers is triple rinsing.[12]
-
Empty the container into the spray tank or a collection vessel, allowing it to drain for an additional 30 seconds.[12]
-
Fill the container 20-25% full with clean water or an appropriate solvent.[12]
-
Securely cap and shake vigorously for 30 seconds.[12]
-
Pour the rinsate into the spray tank or a designated waste container.[12]
-
Repeat this process two more times.[12]
-
Final Disposal:
-
All this compound waste, including triple-rinsed containers and collected waste, must be disposed of in accordance with local, regional, and national environmental regulations.[3]
-
Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for hazardous waste pickup. Do not attempt to dispose of this material through standard waste streams.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (Ref: BAS 450H) [sitem.herts.ac.uk]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. This compound metilsulfate (Ref: AC 84777) [sitem.herts.ac.uk]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. Pesticide use and personal protective equipment [health.vic.gov.au]
- 7. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 8. Personal Protective Equipment - Canada.ca [canada.ca]
- 9. epa.gov [epa.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. Safe disposal of pesticides | EPA [epa.nsw.gov.au]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
